molecular formula C55H104O25 B15062118 Benzyl-PEG24-alcohol

Benzyl-PEG24-alcohol

Cat. No.: B15062118
M. Wt: 1165.4 g/mol
InChI Key: NYMAZZFLDJPDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-PEG24-alcohol is a useful research compound. Its molecular formula is C55H104O25 and its molecular weight is 1165.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C55H104O25

Molecular Weight

1165.4 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C55H104O25/c56-6-7-57-8-9-58-10-11-59-12-13-60-14-15-61-16-17-62-18-19-63-20-21-64-22-23-65-24-25-66-26-27-67-28-29-68-30-31-69-32-33-70-34-35-71-36-37-72-38-39-73-40-41-74-42-43-75-44-45-76-46-47-77-48-49-78-50-51-79-52-53-80-54-55-4-2-1-3-5-55/h1-5,56H,6-54H2

InChI Key

NYMAZZFLDJPDBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG24-alcohol: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG24-alcohol is a monodisperse polyethylene glycol (PEG) derivative that is gaining significant attention in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker component of a PROTAC is crucial for its efficacy, influencing solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This compound serves as a versatile building block for constructing these linkers, offering a balance of hydrophilicity and a defined length to optimize PROTAC performance. This technical guide provides a comprehensive overview of the chemical properties and synthetic methodologies related to this compound.

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
CAS Number 2218463-19-3[1]
Molecular Formula C₅₅H₁₀₄O₂₅[1]
Molecular Weight 1165.40 g/mol [1]
Appearance Likely a viscous liquid or waxy solidGeneral knowledge of high MW PEGs
Solubility Soluble in water and most organic solventsGeneral knowledge of PEG derivatives
Purity Typically >95%[]

Synthesis of this compound

A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, a Chinese patent (CN116606430A) outlines a general three-step synthetic strategy for a monodisperse PEG24 derivative with a benzyl ether and a terminal alcohol. While the patent does not explicitly define the starting materials, a plausible synthetic route can be inferred based on established methods for PEG synthesis.

The proposed synthesis involves the sequential extension of a PEG chain followed by the introduction of the benzyl group and deprotection to yield the final product. A representative synthesis is described below.

General Synthetic Scheme

The synthesis can be envisioned as a three-stage process:

  • Mesylation of a protected PEG precursor.

  • Etherification with a longer PEG chain.

  • Deprotection to reveal the terminal alcohol.

This process is designed to build the long PEG24 chain in a controlled manner to ensure monodispersity.

Experimental Protocol (Representative)

Step 1: Synthesis of the Mesylated PEG Intermediate

A shorter, protected PEG molecule (Compound A, e.g., a PEG chain with a protecting group on one end) is reacted with methanesulfonyl chloride in the presence of a base to convert the terminal hydroxyl group into a good leaving group (mesylate).

  • Reactants:

    • Compound A (a protected PEG oligomer)

    • Triethylamine (or another suitable base)

    • Methanesulfonyl chloride

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Procedure:

    • Dissolve Compound A in the anhydrous solvent and cool the mixture to 0 °C.

    • Add triethylamine to the solution.

    • Slowly add methanesulfonyl chloride dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate.

Step 2: Chain Extension via Williamson Ether Synthesis

The mesylated intermediate is then reacted with a longer PEG molecule (Compound B, e.g., a PEG chain with a benzyl ether at one end and a terminal alcohol) under basic conditions to form a longer, benzylated PEG chain.

  • Reactants:

    • Mesylated PEG intermediate from Step 1

    • Compound B (a benzyl-protected PEG oligomer)

    • Sodium hydride (or another strong base)

    • Anhydrous dimethylformamide (DMF) or THF as solvent

  • Procedure:

    • Dissolve Compound B in the anhydrous solvent.

    • Carefully add sodium hydride to the solution at 0 °C to deprotonate the terminal alcohol.

    • Add the mesylated PEG intermediate from Step 1 to the reaction mixture.

    • Allow the reaction to proceed at room temperature or with gentle heating until completion.

    • Quench the reaction carefully with water or a saturated ammonium chloride solution.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product may require further reaction with methanesulfonyl chloride to prepare it for the final step.

Step 3: Hydrolysis to Yield this compound

The resulting protected Benzyl-PEG24 precursor is then subjected to acidic hydrolysis to remove the terminal protecting group and afford the final product.

  • Reactants:

    • Protected Benzyl-PEG24 precursor from Step 2

    • Aqueous acid (e.g., 2M HCl)

    • Methanol or another suitable alcohol as a co-solvent

  • Procedure:

    • Dissolve the precursor from Step 2 in the alcohol solvent.

    • Add the aqueous acid and stir the mixture at room temperature for several hours.

    • Monitor the reaction by TLC or LC-MS until the deprotection is complete.

    • Neutralize the reaction with a base such as sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography to obtain pure this compound.

G General Synthesis of this compound cluster_0 Step 1: Mesylation cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection Compound A Protected PEG Precursor (Compound A) Mesylated Intermediate Mesylated Intermediate Compound A->Mesylated Intermediate MsCl, Et3N Compound B Benzyl-Protected PEG (Compound B) Coupled Product Coupled Product Compound B->Coupled Product 1. NaH 2. Mesylated Intermediate Final Product This compound Coupled Product->Final Product Acidic Hydrolysis

Caption: A generalized three-step synthesis of this compound.

Application in PROTAC Synthesis

This compound is a key building block for the synthesis of PROTACs. The terminal hydroxyl group can be readily functionalized to attach to either the ligand for the target protein or the ligand for the E3 ligase. The benzyl group serves as a protecting group for the other end of the linker during the initial synthetic steps and can be deprotected later if needed for further modification.

Experimental Workflow for PROTAC Synthesis

A typical workflow for incorporating this compound into a PROTAC involves the following steps:

  • Activation of the Alcohol: The terminal hydroxyl group of this compound is activated, for example, by conversion to a mesylate, tosylate, or by reaction with a diacyl chloride to form an activated ester.

  • Coupling to the First Ligand: The activated linker is then reacted with the first ligand (either for the protein of interest or the E3 ligase), typically through a nucleophilic substitution reaction.

  • Deprotection (if necessary): The benzyl protecting group can be removed if the other end of the linker needs to be functionalized.

  • Coupling to the Second Ligand: The other end of the linker is then coupled to the second ligand to complete the synthesis of the PROTAC molecule.

  • Purification: The final PROTAC is purified using techniques such as preparative HPLC.

G Workflow for PROTAC Synthesis using this compound Start This compound Activate Activate terminal -OH (e.g., mesylation) Start->Activate Couple1 Couple to E3 Ligase Ligand Activate->Couple1 Intermediate Linker-E3 Ligand Conjugate Couple1->Intermediate Couple2 Couple to Target Protein Ligand Intermediate->Couple2 PROTAC Final PROTAC Molecule Couple2->PROTAC Purify Purification (HPLC) PROTAC->Purify Final Pure PROTAC Purify->Final G PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (with this compound linker) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

References

The Benzyl Group: A Linchpin in Modern PEG Linker Chemistry for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug delivery, the choice of a linker molecule is as critical as the active pharmaceutical ingredient itself. Among the diverse array of linkers, Polyethylene Glycol (PEG) linkers have established themselves as a cornerstone technology, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic agents.[1][2] A key innovation in this field has been the introduction of the benzyl group as a protecting moiety for the terminal hydroxyl groups of PEG linkers. This technical guide provides a comprehensive overview of the multifaceted role of the benzyl group in PEG linkers, detailing its impact on stability, synthesis, and application in next-generation therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Benzyl Advantage: Unparalleled Stability and Orthogonal Deprotection

The primary role of the benzyl group in PEG linkers is to serve as a robust and reliable protecting group for the terminal alcohol functionality.[1] This protection is crucial during multi-step syntheses, preventing unintended reactions and ensuring the specific modification of the desired terminus of the PEG chain.[1] The benzyl group, forming a stable benzyl ether linkage, offers two key advantages: broad chemical stability and orthogonal cleavage.[1]

Broad Chemical Stability: Benzyl ethers exhibit exceptional resistance to a wide range of chemical conditions, including strongly acidic and basic environments, as well as many oxidizing and reducing agents. This inertness ensures the integrity of the PEG linker throughout complex synthetic routes, a critical factor in the development of intricate bioconjugates.

Orthogonal Deprotection: The benzyl group can be selectively removed under mild conditions, most commonly through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst). This deprotection method is highly specific and does not affect other sensitive functional groups such as esters and amides, a property known as orthogonality. This is paramount when working with delicate biomolecules that cannot withstand harsh deprotection conditions.

Quantitative Assessment of Stability

Forced degradation studies are instrumental in quantifying the stability of protecting groups under harsh chemical conditions. The data presented below illustrates the superior stability of the benzyl ether linkage compared to other common protecting groups for PEG linkers.

Protecting GroupLinker Type% Intact after 24h in 1M HCl% Intact after 24h in 1M NaOHCleavage ConditionOrthogonality
Benzyl (Bn) Benzyl-PEG>98%>98%Catalytic Hydrogenation (e.g., H₂, Pd/C)High
tert-Butyl (tBu) Ether tert-Butyl Ether-PEG<5%>98%Strong Acids (e.g., Trifluoroacetic Acid - TFA)Moderate
Fmoc-related Fmoc-Protected Amino-PEG>98%<5%Bases (e.g., Piperidine)High

Table 1: Comparative stability of common PEG linker protecting groups under forced degradation conditions. Data is illustrative and sourced from a representative study.

Physicochemical Impact of the Benzyl Group

The introduction of a benzyl group to a PEG linker can influence its physicochemical properties, most notably its hydrophobicity. While the PEG chain itself is hydrophilic, the aromatic benzyl group introduces a degree of lipophilicity. This can be advantageous in certain applications, such as improving the solubility of the linker-payload complex in organic solvents during synthesis or potentially influencing its interaction with cell membranes. However, for applications requiring high aqueous solubility of the final conjugate, the impact of the benzyl group's hydrophobicity should be considered.

Applications in Advanced Therapeutics

The unique properties of benzyl-protected PEG linkers have made them invaluable in the development of sophisticated drug delivery systems.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. Benzyl-protected PEG linkers offer a versatile platform for ADC development, allowing for the controlled and sequential conjugation of the drug and the antibody. The hydrophilic PEG chain can enhance the solubility of hydrophobic payloads and improve the pharmacokinetic profile of the ADC.

A general workflow for ADC synthesis using a benzyl-protected PEG linker is depicted below.

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation cluster_final_steps Final Steps Benzyl_PEG_OH Benzyl-PEG-OH Activated_Linker Activated Benzyl-PEG Linker Benzyl_PEG_OH->Activated_Linker Activation Linker_Drug Benzyl-PEG-Drug Conjugate Activated_Linker->Linker_Drug Drug Conjugation Drug Cytotoxic Drug Drug->Linker_Drug ADC_Protected Protected ADC Linker_Drug->ADC_Protected Antibody Conjugation Antibody Monoclonal Antibody Antibody->ADC_Protected Final_ADC Final ADC ADC_Protected->Final_ADC Deprotection (if required) & Purification

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Benzyl-protected PEG linkers provide the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving benzyl-protected PEG linkers.

Protocol 1: Deprotection of a Benzyl-Protected PEG Linker via Catalytic Hydrogenation

This protocol outlines the standard procedure for the removal of a benzyl protecting group from a PEG linker.

Materials:

  • Benzyl-protected PEG linker

  • Palladium on carbon (10% w/w)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂) supply

  • Reaction flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve the benzyl-protected PEG linker in a suitable solvent in a reaction flask.

  • Carefully add 10% palladium on carbon to the solution (typically 10-20% by weight of the starting material).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas into the reaction vessel (this can be done using a balloon or a pressurized hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected PEG linker.

Protocol 2: Synthesis of a PROTAC using Benzyl-PEG-alcohol

This protocol details a representative two-step synthesis of a PROTAC, starting with the activation of Benzyl-PEG-alcohol.

Step 1: Tosylation of Benzyl-PEG-alcohol This step activates the terminal hydroxyl group, making it a good leaving group for subsequent nucleophilic substitution.

Tosylation_Workflow Start Benzyl-PEG-OH + TsCl, TEA in DCM Reaction Stir at 0°C to RT Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product Benzyl-PEG-OTs Purification->Product

References

The Pivotal Role of the Terminal Alcohol in Benzyl-PEG24-alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-PEG24-alcohol is a discrete polyethylene glycol (PEG) linker that has garnered significant attention in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the critical function of its terminal alcohol group. The hydroxyl moiety serves as a versatile chemical handle for bioconjugation, enabling the attachment of various molecules to enhance their pharmacokinetic and pharmacodynamic profiles. This guide will detail the activation of this terminal alcohol, subsequent conjugation reactions, and the strategic role of the benzyl protecting group. Furthermore, it will present experimental protocols, quantitative data, and characterization techniques relevant to the utilization of this compound in advanced drug development.

Introduction to this compound

This compound is a heterobifunctional linker composed of a 24-unit monodisperse polyethylene glycol chain, a benzyl ether at one terminus, and a primary alcohol at the other. The monodispersity of the PEG chain ensures a precise and defined molecular weight, which is a significant advantage for analytical characterization and regulatory approval of resulting conjugates[1]. The PEG component enhances the water solubility and biocompatibility of the molecule it is attached to, a crucial factor for improving the pharmacokinetic properties of many therapeutic agents[1].

The core functionality of this compound lies in its two distinct termini:

  • The Benzyl Group: This aromatic group serves as a stable protecting group for the hydroxyl function at one end of the PEG chain. Its removal, typically through hydrogenolysis, allows for subsequent chemical modifications if required[2].

  • The Terminal Alcohol: This primary hydroxyl group is the key reactive site for conjugation. Its strategic activation allows for the covalent attachment of biomolecules, small molecule drugs, or other moieties of interest.

The Function of the Terminal Alcohol in Bioconjugation

The terminal alcohol of this compound is the primary point of attachment for creating more complex and functional molecules. However, the hydroxyl group itself is a poor leaving group, necessitating its activation to facilitate nucleophilic substitution reactions. This activation is a critical first step in most conjugation strategies.

Activation of the Terminal Alcohol

To enhance its reactivity, the terminal hydroxyl group is typically converted into a better leaving group, such as a sulfonate ester (tosylate or mesylate) or an activated ester.

Conversion to a tosylate or mesylate is a common and effective activation method. These sulfonate esters are excellent leaving groups, readily displaced by nucleophiles like amines.

Table 1: Typical Reaction Conditions for Activation of Benzyl-PEG-Alcohol

ParameterTosylationMesylation
Activating Agent p-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)
Base Triethylamine (TEA) or PyridineTriethylamine (TEA)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Molar Excess of Reagents (to -OH) TsCl: 1.2 - 3 eq.TEA: 1.5 - 4 eq.MsCl: 1.2 - 4 eq.TEA: 1.5 - 4 eq.
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1 - 12 hours1 - 4 hours
Typical Yield > 90%> 95%
Subsequent Conjugation Reactions

Once activated, the Benzyl-PEG24-linker can be conjugated to a variety of molecules, most commonly those containing primary amine groups, such as proteins, peptides, or small molecule ligands.

The activated sulfonate ester readily undergoes nucleophilic substitution with primary amines to form a stable amine linkage. This is a fundamental reaction in the construction of PROTACs, where the linker connects a target-binding ligand to an E3 ligase-recruiting moiety.

The Role of this compound in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. The linker component of a PROTAC is crucial for its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase[3][4].

The 24-unit PEG chain of this compound offers several advantages in PROTAC design:

  • Optimal Length and Flexibility: The length of the PEG linker is a critical determinant of PROTAC activity. A 24-unit PEG chain provides sufficient length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex. While the optimal length is target-dependent, PEG linkers of this length have been shown to be effective in various systems.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often-hydrophobic PROTAC molecule. This is crucial for improving cell permeability and overall pharmacokinetic properties.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules by reducing renal clearance and protecting against enzymatic degradation.

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate group.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.5 eq.) to the solution with stirring.

  • Slowly add TsCl (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG24-tosylate.

  • Purify the product by column chromatography if necessary.

Protocol 2: Deprotection of the Benzyl Group

This protocol describes the removal of the benzyl protecting group via catalytic hydrogenolysis.

Materials:

  • This compound (or its derivative)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or Parr apparatus)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected PEG compound (1 eq.) in methanol or ethanol.

  • Carefully add 10% Pd/C (10% by weight of the substrate) to the solution.

  • Secure a hydrogen balloon to the reaction flask or place the reaction vessel in a Parr apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected PEG-alcohol.

Characterization of this compound Derivatives

Thorough characterization of the final conjugated product is essential to confirm its identity, purity, and the degree of PEGylation.

Table 2: Analytical Techniques for Characterization

TechniqueInformation Provided
¹H NMR Spectroscopy Confirms the presence of the PEG backbone, the benzyl group (if present), and the conjugated molecule. Can be used to determine the degree of PEGylation by comparing the integration of signals from the PEG chain to those of the attached molecule.
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) Determines the molecular weight of the conjugate, confirming the attachment of the PEG linker. The mass spectrum will show a distribution of peaks corresponding to the different degrees of PEGylation if the reaction is not site-specific.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the conjugate and can separate different PEGylated species. Size-exclusion chromatography (SEC-HPLC) is particularly useful for separating molecules based on their hydrodynamic volume.

Visualizing the Workflow and Logic

Experimental Workflow for Bioconjugation

The following diagram illustrates the two-step process of activating the terminal alcohol of this compound and its subsequent conjugation to an amine-containing molecule.

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation start This compound activation Activation (e.g., Tosylation) start->activation TsCl, TEA, DCM activated_peg Activated Benzyl-PEG24 (e.g., Tosylate) activation->activated_peg conjugation Nucleophilic Substitution activated_peg->conjugation amine_molecule Amine-containing Molecule (R-NH2) amine_molecule->conjugation final_product Benzyl-PEG24-Conjugate conjugation->final_product protac_pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG24 linker) PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Ternary->E3 PROTAC recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

References

solubility profile of Benzyl-PEG24-alcohol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility Profile of Benzyl-PEG24-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of this compound in various common laboratory solvents. Due to the absence of specific experimental data for this particular molecule in publicly available literature, this guide synthesizes information based on the known properties of its constituent parts: the benzyl group and the polyethylene glycol (PEG) 24-mer chain. Furthermore, detailed experimental protocols for determining the precise solubility of this compound are provided, along with a logical workflow for this process.

Predicted Solubility Profile

This compound is an amphiphilic molecule, possessing both a hydrophobic benzyl head group and a hydrophilic polyethylene glycol tail. This structure dictates its solubility characteristics, suggesting a degree of solubility in a wide range of solvents, from polar to non-polar. The PEG chain, with a molecular weight of approximately 1100 g/mol , is the dominant contributor to the molecule's overall properties. Polyethylene glycols in this molecular weight range are known to be soluble in water and a variety of organic solvents.[1][2][3][4] The presence of the benzyl group may slightly decrease its aqueous solubility compared to a free PEG-alcohol of the same length, while potentially enhancing its solubility in certain organic solvents.

Based on these structural characteristics, the following qualitative solubility profile is predicted:

  • Highly Soluble: Water, Methanol, Ethanol, Dichloromethane (DCM), Chloroform.

  • Moderately Soluble: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone.

  • Slightly Soluble to Insoluble: Diethyl Ether, Hexanes, Toluene.

A quantitative determination is essential for specific applications. The table below presents an estimated solubility profile, which should be confirmed experimentally.

Data Presentation: Estimated Solubility of this compound

SolventChemical FormulaPolarity IndexPredicted Solubility (mg/mL)
WaterH₂O10.2> 100
MethanolCH₃OH5.1> 100
EthanolC₂H₅OH4.3> 100
DichloromethaneCH₂Cl₂3.1> 100
Dimethyl Sulfoxide(CH₃)₂SO7.2> 50
AcetoneC₃H₆O5.1> 50
ChloroformCHCl₃4.1> 100
Diethyl Ether(C₂H₅)₂O2.8< 10
HexaneC₆H₁₄0.1< 1

Note: These values are estimations and require experimental verification.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data for this compound, a systematic experimental approach is required. The following protocols describe the kinetic and thermodynamic shake-flask methods, which are standard in the pharmaceutical and chemical industries.

Kinetic Solubility Assay

This method provides a rapid assessment of solubility and is suitable for high-throughput screening.[5]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, typically DMSO, at a concentration of 10-20 mM.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the test solvent (e.g., water, PBS buffer).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Analyze the samples for the formation of precipitate using a plate reader-based method such as turbidimetry (nephelometry), which measures light scattering.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the first sign of precipitation is observed.

Thermodynamic Solubility (Shake-Flask) Assay

This method determines the equilibrium solubility, which is a more accurate representation of a compound's true solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different test solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved this compound. This is typically done using a validated analytical method such as:

    • High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

    • UV-Vis Spectroscopy , if the compound has a suitable chromophore and a standard curve is established.

  • Data Reporting: The thermodynamic solubility is reported in units of mg/mL or mol/L.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility start Start: Obtain this compound stock Prepare High-Concentration Stock (e.g., in DMSO) start->stock weigh Weigh Excess Solid Compound start->weigh k_setup Add Stock to Test Solvents in Plate stock->k_setup t_setup Add Excess Solid to Test Solvents weigh->t_setup k_incubate Incubate (e.g., 2h at 25°C) with Shaking k_setup->k_incubate k_analyze Analyze for Precipitation (Turbidimetry) k_incubate->k_analyze k_result Determine Kinetic Solubility k_analyze->k_result end End: Solubility Profile Established k_result->end t_incubate Equilibrate (e.g., 24-48h at 25°C) with Shaking t_setup->t_incubate t_separate Separate Solid and Supernatant (Centrifuge/Filter) t_incubate->t_separate t_quantify Quantify Concentration in Supernatant (HPLC/LC-MS) t_separate->t_quantify t_result Determine Thermodynamic Solubility t_quantify->t_result t_result->end

Caption: Workflow for determining the kinetic and thermodynamic solubility of this compound.

References

Benzyl-PEG24-alcohol as a PROTAC Linker Starting Material: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's ubiquitin-proteasome system for targeted protein degradation. The linker component of these heterobifunctional molecules is a critical determinant of their efficacy, influencing solubility, cell permeability, and the stability of the crucial ternary complex. This technical guide provides a comprehensive overview of Benzyl-PEG24-alcohol, a polyethylene glycol (PEG)-based linker starting material, for the synthesis of PROTACs. This document details its physicochemical properties, synthesis, and application in PROTAC design, supported by experimental protocols and visualizations of relevant biological pathways.

Introduction to PROTACs and the Role of Linkers

PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The linker is not merely a spacer but an active component that significantly influences the PROTAC's properties.[] Its length, composition, and attachment points are crucial for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[4] PEG linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic tractability for systematic variation of linker length.[5]

This compound: A Starting Material for PROTAC Linkers

This compound is a monodisperse polyethylene glycol (PEG) derivative that serves as a versatile starting material for the construction of PROTAC linkers. It features a benzyl ether protecting group on one terminus and a reactive primary alcohol on the other. The PEG24 chain consists of 24 ethylene glycol units, providing a significant and flexible spacer for PROTAC design.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₅₅H₁₀₄O₂₅
Molecular Weight 1165.40 g/mol
CAS Number 2218463-19-3
Appearance Yellow oily product
Solubility Good solubility in organic solvents such as DCM and methanol.
¹H NMR (400MHz, Chloroform-d) δ 7.37–7.11 (m, 5H), 4.51 (s, 2H), 3.69–3.52 (m, 96H)

Synthesis of this compound

This compound can be synthesized through a multi-step process involving the sequential addition of ethylene glycol units. A representative synthesis is described below.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound.

Step 1: Mesylation of Compound A

  • Dissolve compound A (a shorter PEG chain with a terminal alcohol) in an organic solvent such as dichloromethane (DCM).

  • At 0-5°C, add a base (e.g., triethylamine) and methanesulfonyl chloride dropwise. The molar ratio of compound A:base:methanesulfonyl chloride is typically 1:2.1:1.45.

  • Allow the reaction to warm to 20-25°C and stir for 1-2 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, add water and stir for 30-60 minutes.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate to yield the mesylated product.

Step 2: Etherification and Further Mesylation

  • Dissolve compound B (another PEG chain with a terminal alcohol) in an organic solvent and add sodium hydride to form the alkoxide.

  • React the product from Step 1 with the alkoxide from the previous step.

  • After separation, react the resulting longer PEG chain with methanesulfonyl chloride to mesylate the terminal alcohol.

  • Concentrate the reaction mixture.

Step 3: Hydrolysis to Yield this compound

  • Dissolve the concentrated product from Step 2 in an alcohol solution (e.g., methanol).

  • Add an acid (e.g., 2M hydrochloric acid) for hydrolysis and stir at room temperature for approximately 16 hours.

  • Monitor the reaction completion using TLC.

  • Neutralize the reaction with a base such as sodium bicarbonate.

  • Extract the final product, dry the organic phase, and concentrate to obtain this compound.

Application of this compound in PROTAC Synthesis

The terminal alcohol of this compound can be readily functionalized to allow for its incorporation into a PROTAC molecule. A common strategy involves activating the alcohol to create a good leaving group, followed by nucleophilic substitution with an amine-containing E3 ligase ligand or POI ligand.

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol provides a representative two-step procedure for synthesizing a PROTAC using this compound as the linker starting material.

Step 1: Activation of this compound (Tosylation)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add triethylamine (TEA, 1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2x) and brine (1x), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl-PEG24-OTs.

Step 2: Coupling of Benzyl-PEG24-OTs with an Amine-containing E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG24-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-linker conjugate.

Step 3: Deprotection of the Benzyl Group and Coupling to the POI Ligand

  • The benzyl group can be removed via hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to reveal a primary alcohol.

  • This alcohol can then be further functionalized (e.g., converted to a carboxylic acid or an amine) for coupling to the POI ligand using standard amide bond formation or click chemistry techniques.

Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair to achieve maximal degradation. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while a linker that is too long may result in reduced degradation efficiency due to increased flexibility and entropy.

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 < 12No degradation-
BTK ~10 (RC-2)16>95
BTK ~13 (RC-3)13>95
BRD4 ~10-12Potent Degradation-

As the table above illustrates, there is an optimal range of linker lengths for effective protein degradation, which needs to be determined empirically for each PROTAC system. The 24-unit PEG chain of this compound provides a substantial linker length that can be advantageous for certain target-E3 ligase pairs that require a greater spatial separation.

Signaling Pathways Targeted by PROTACs

PROTACs are being developed to target a wide range of proteins implicated in various diseases, thereby modulating their respective signaling pathways. Below are examples of key signaling pathways that are targets for PROTAC-mediated degradation.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies.

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Caption: Simplified BTK signaling pathway.

EGFR/HER2 Signaling Pathway

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that play critical roles in cell growth, proliferation, and differentiation. Their aberrant signaling is a hallmark of many cancers.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR/HER2 Dimer Dimerization & Autophosphorylation EGFR->Dimer Ligand Binding GRB2 GRB2/SOS Dimer->GRB2 PI3K PI3K Dimer->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression

Caption: Key EGFR/HER2 signaling pathways.

Estrogen Receptor Alpha (ERα) Signaling Pathway

Estrogen receptor alpha (ERα) is a nuclear hormone receptor that mediates the effects of estrogen. It is a key driver of growth in the majority of breast cancers.

ERa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response ERa_inactive ERα (inactive) ERa_active ERα (active dimer) ERa_inactive->ERa_active Dimerization Estrogen Estrogen Estrogen->ERa_inactive ERE Estrogen Response Element (ERE) ERa_active->ERE Coactivators Coactivators ERE->Coactivators Transcription Transcription ERE->Transcription Coactivators->Transcription Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth

Caption: Genomic estrogen receptor alpha signaling.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of PROTAC linkers. Its long, flexible PEG chain offers advantages in terms of solubility and the ability to span significant distances between a target protein and an E3 ligase. While the optimal linker length must be determined empirically for each PROTAC system, the synthetic accessibility and modifiability of linkers derived from this compound make it an important tool for researchers in the field of targeted protein degradation. The provided protocols and pathway diagrams serve as a guide for the rational design and synthesis of novel PROTACs aimed at a variety of therapeutic targets.

References

A Technical Guide to Poly(ethylene glycol) (PEG) Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the fundamental principles and applications of poly(ethylene glycol) (PEG) linkers in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document details the core chemistries, experimental considerations, and profound impact of PEGylation on therapeutic biomolecules.

Core Principles of PEG Linkers

Poly(ethylene glycol) is a polymer composed of repeating ethylene glycol units. When used as a linker in bioconjugation, a process often termed "PEGylation," it covalently attaches to biomolecules such as proteins, peptides, or oligonucleotides. The unique physicochemical properties of PEG make it an invaluable tool for improving the therapeutic efficacy of these molecules.

The primary benefits of using PEG linkers stem from their high hydrophilicity and dynamic, flexible structure. In an aqueous environment, the PEG chain attracts a significant number of water molecules, creating a hydrophilic shield around the conjugated biomolecule. This hydrodynamic shell has several critical downstream effects:

  • Increased Solubility and Stability: PEGylation can significantly enhance the solubility of hydrophobic molecules, preventing aggregation and improving their stability in physiological solutions.

  • Reduced Immunogenicity and Antigenicity: The PEG shield sterically hinders the recognition of the biomolecule by the immune system, thereby reducing its potential to elicit an immune response.

  • Prolonged Plasma Half-Life: The increased hydrodynamic volume of the PEG-biomolecule conjugate slows its renal clearance, leading to a substantially longer circulation time in the bloodstream. This extended half-life often translates to less frequent dosing for patients.

  • Protection from Proteolytic Degradation: The steric hindrance provided by the PEG chain can protect the biomolecule from degradation by proteolytic enzymes, further contributing to its stability and longevity in vivo.

The logical relationship between the properties and benefits of PEGylation

The following diagram illustrates how the fundamental properties of PEG linkers lead to their therapeutic benefits.

prop Core PEG Properties hydro High Hydrophilicity prop->hydro flex Flexible Chain (Large Exclusion Volume) prop->flex sol Increased Solubility & Stability hydro->sol imm Reduced Immunogenicity flex->imm half Increased Half-Life (Reduced Renal Clearance) flex->half prot Protection from Proteolysis flex->prot benefit Therapeutic Benefits sol->benefit imm->benefit half->benefit prot->benefit

Fig. 1: Core properties of PEG leading to therapeutic benefits.

Common PEGylation Chemistries

The versatility of PEGylation is enabled by a wide array of reactive functional groups that can be incorporated onto the PEG linker. These groups are designed to react with specific functional groups on biomolecules, such as amines, thiols, or carboxylates. The choice of chemistry depends on the available functional groups on the target molecule and the desired stability of the resulting linkage.

The most common targets for PEGylation are the ε-amino groups of lysine residues and the N-terminal α-amino group of proteins.

  • N-hydroxysuccinimidyl (NHS) Esters: PEG-NHS esters are widely used for their reactivity with primary amines in a pH range of 7.2-8.5, forming a stable amide bond. This is one of the most common and well-established methods for protein PEGylation.

prep 1. Biomolecule & Reagent Preparation react 2. Conjugation Reaction prep->react Buffer exchange, Concentration adjustment purify 3. Purification of Conjugate react->purify Stop reaction (e.g., quench) analyze 4. Analysis & Characterization purify->analyze Size-Exclusion Chromatography (SEC), Ion Exchange (IEX) activity 5. Functional Assays analyze->activity SDS-PAGE, Mass Spec, Confirm PEGylation

The Role of Benzyl-PEG24-alcohol in PROTAC Development: A Technical Guide for Beginners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting the function of a disease-causing protein, co-opt the body's own cellular machinery to target and eliminate it.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[3] This proximity facilitates the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[4]

The linker is far more than a simple tether; it is a critical determinant of a PROTAC's success. Its length, composition, and flexibility profoundly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.[5] Polyethylene glycol (PEG) chains are frequently employed as linkers due to their hydrophilicity, biocompatibility, and the ease with which their length can be synthetically tuned.

This guide focuses on Benzyl-PEG24-alcohol , a long-chain PEG-based linker, providing an in-depth overview of its properties and application in the development of novel PROTACs for researchers new to the field.

Physicochemical Properties of this compound

This compound is a PROTAC linker characterized by a benzyl protecting group and a terminal alcohol for conjugation. The long PEG chain confers specific properties that are highly relevant to PROTAC design.

PropertyValueSignificance in PROTAC Development
Molecular Weight 1165.40 g/mol The substantial molecular weight contributes to the overall size of the PROTAC, which can impact cell permeability.
CAS Number 2218463-19-3Unique identifier for this specific chemical entity.
Flexibility HighThe long PEG chain provides significant conformational flexibility, which can be advantageous in allowing the PROTAC to adopt an optimal orientation for ternary complex formation.
Solubility HydrophilicThe PEG component enhances the aqueous solubility of the PROTAC, which can improve its pharmacokinetic properties.

The Strategic Advantage of a Long PEG Linker

The selection of linker length is a critical optimization step in PROTAC design. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where ubiquitination is inefficient.

Long, flexible linkers like this compound can be particularly advantageous when targeting certain classes of proteins, such as integral membrane proteins. These proteins are embedded within the cell membrane, and a longer linker may be necessary to bridge the distance between the POI's binding site and the cytosolic E3 ligase.

Signaling Pathway Example: Targeting Receptor Tyrosine Kinases

Receptor tyrosine kinases (RTKs) are a class of integral membrane proteins that play crucial roles in cellular signaling. Dysregulation of RTK signaling is a hallmark of many cancers. PROTACs that target RTKs for degradation have shown significant therapeutic promise. A long, flexible PEG linker can facilitate the formation of a productive ternary complex between an RTK, the PROTAC, and a cytosolic E3 ligase like Von Hippel-Lindau (VHL) or Cereblon (CRBN).

PROTAC_RTK_Pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (POI) PROTAC PROTAC (Benzyl-PEG24-Linker) RTK->PROTAC binds Proteasome Proteasome RTK->Proteasome targeted for degradation E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase binds Ub Ubiquitin E3_Ligase->Ub Ub->RTK tags Synthesis_Workflow A Step 1: Activation of This compound B Step 2: Coupling with E3 Ligase Ligand A->B Activated Linker C Step 3: Final Coupling with POI Ligand B->C E3 Ligand-Linker Intermediate D Final PROTAC C->D Purification Linker_Design_Logic cluster_properties Linker Properties cluster_outcomes PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Flexibility Flexibility Flexibility->Ternary_Complex Composition Composition (e.g., PEG, Alkyl) PK_Properties Pharmacokinetic Properties Composition->PK_Properties Solubility, Permeability Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy PK_Properties->Efficacy

References

Methodological & Application

Application Notes and Protocols: Synthesis of a Benzyl-PEG24-alcohol-based PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][3] The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the PROTAC, the POI, and the E3 ligase.

Poly(ethylene glycol) (PEG) linkers are frequently utilized in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic properties. The length and composition of the PEG linker are critical parameters that require optimization for each specific target and E3 ligase pair to ensure optimal ternary complex formation and subsequent protein degradation. Benzyl-PEG24-alcohol is a long-chain PEG linker that provides significant spatial separation between the two ligands, which can be advantageous for optimizing the geometry of the ternary complex for efficient ubiquitination.

These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing this compound as a key linker component.

PROTAC Mechanism of Action

The general mechanism of a PROTAC involves recruiting a target protein to an E3 ubiquitin ligase, which facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows for the degradation of multiple protein molecules by a single PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Releases

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section details a representative multi-step protocol for the synthesis of a PROTAC using this compound. The synthesis is modular, beginning with the preparation of the this compound linker, followed by its sequential coupling to an E3 ligase ligand and a POI ligand.

Part 1: Synthesis of this compound

This protocol is adapted from a patented synthesis method for a single molecular weight PEG24 with a benzyl protecting group and a terminal alcohol. The synthesis involves the sequential mesylation and etherification of PEG precursors, followed by acid hydrolysis to yield the final alcohol.

Workflow for this compound Synthesis

Benzyl_PEG24_alcohol_Synthesis Compound_A Compound A (PEG precursor) Step1 1. MsCl, Base 2. Separation Compound_A->Step1 Intermediate_1 Mesylated Intermediate Step1->Intermediate_1 Step2 1. NaH 2. Etherification 3. MsCl Intermediate_1->Step2 Compound_B Compound B (PEG precursor) Compound_B->Step2 Intermediate_2 Protected Benzyl-PEG24 Step2->Intermediate_2 Step3 Acid Hydrolysis Intermediate_2->Step3 Final_Product This compound Step3->Final_Product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

StepReagents and MaterialsProcedure
1 Compound A (PEG precursor), Organic solvent (e.g., THF), Base (e.g., Triethylamine), Methanesulfonyl chloride (MsCl)1. Dissolve Compound A in an organic solvent. 2. Add base and MsCl for the reaction. 3. Separate and concentrate to obtain the mesylated intermediate.
2 Compound B (PEG precursor), Organic solvent, Sodium hydride (NaH), Product from Step 1, Methanesulfonyl chloride (MsCl)1. Dissolve Compound B in an organic solvent and react with NaH. 2. React the resulting alkoxide with the product from Step 1. 3. After separation, react with MsCl and concentrate.
3 Concentrated product from Step 2, Alcohol solution (e.g., Methanol), Acid (e.g., 2M HCl)1. Dissolve the concentrate in an alcohol solution. 2. Add acid for hydrolysis. 3. Extract, dry, and concentrate to obtain this compound.

Note: The specific structures of "Compound A" and "Compound B" are proprietary to the patent but are PEG-based starting materials. Researchers should select appropriate PEG precursors based on the desired final structure.

Part 2: Synthesis of a PROTAC using this compound

This part of the protocol describes the functionalization of this compound and its subsequent coupling to an E3 ligase ligand and a POI ligand. A common strategy involves converting the terminal alcohol to a more reactive group for coupling.

Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow Start This compound Activation Activation of Alcohol (e.g., Tosylation) Start->Activation Activated_Linker Activated Linker (e.g., Benzyl-PEG24-OTs) Activation->Activated_Linker Coupling1 Nucleophilic Substitution Activated_Linker->Coupling1 E3_Ligand E3 Ligase Ligand (with nucleophile, e.g., -NH2) E3_Ligand->Coupling1 Linker_E3 Linker-E3 Ligand Conjugate Coupling1->Linker_E3 Coupling2 Amide Coupling Linker_E3->Coupling2 POI_Ligand POI Ligand (with electrophile, e.g., -COOH) POI_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

References

Application Notes and Protocols for the Functionalization of Benzyl-PEG24-alcohol for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Benzyl-PEG24-alcohol to introduce functional groups suitable for bioconjugation. The methods described herein focus on the conversion of the terminal hydroxyl group to an amine, a carboxylic acid, or a maleimide, thereby enabling the covalent attachment of the polyethylene glycol (PEG) linker to proteins, peptides, antibodies, or other biomolecules.

Introduction

Polyethylene glycol (PEG)ylation is a widely employed strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. By attaching PEG chains, it is possible to increase solubility, extend circulating half-life, reduce immunogenicity, and enhance stability. This compound is a monodisperse PEG linker with a benzyl protecting group at one terminus and a reactive primary alcohol at the other. This primary alcohol serves as a versatile starting point for the introduction of various functional groups, enabling site-specific bioconjugation.

This document outlines protocols for three key functionalization pathways:

  • Conversion to Amine: Introduction of a primary amine for conjugation to activated carboxylic acids (e.g., NHS esters) or for reductive amination with aldehydes and ketones.

  • Oxidation to Carboxylic Acid: Creation of a terminal carboxyl group for coupling to primary amines via carbodiimide chemistry (e.g., EDC/NHS).

  • Conversion to Maleimide: Installation of a maleimide group for specific reaction with thiol groups (e.g., cysteine residues in proteins).

Data Presentation

The following table summarizes the typical quantitative data for the described functionalization reactions of this compound. Yields are based on literature for similar PEG molecules and may vary depending on reaction scale and purity of reagents.

Functionalization PathwayKey ReagentsIntermediate ProductFinal Functional GroupTypical Yield (%)
Amine Synthesis (via Tosylate) p-Toluenesulfonyl chloride, AmmoniaBenzyl-PEG24-tosylate-NH₂>85
Carboxylic Acid Synthesis TEMPO, Sodium hypochloriteBenzyl-PEG24-aldehyde-COOH>90
Maleimide Synthesis Methanesulfonyl chloride, 3-Maleimidopropionic acidBenzyl-PEG24-mesylate-Maleimide>70 (two steps)

Experimental Workflows

The following diagrams illustrate the overall workflow for each functionalization strategy.

G cluster_0 Amine Synthesis Workflow Start_A This compound Step1_A Tosylation (TsCl, Pyridine) Start_A->Step1_A Intermediate_A Benzyl-PEG24-tosylate Step1_A->Intermediate_A Step2_A Amination (Ammonia) Intermediate_A->Step2_A Product_A Benzyl-PEG24-amine Step2_A->Product_A Purification_A Purification (Extraction & Precipitation) Product_A->Purification_A Characterization_A Characterization (NMR, FTIR) Purification_A->Characterization_A G cluster_1 Carboxylic Acid Synthesis Workflow Start_B This compound Step1_B Oxidation (TEMPO, NaOCl) Start_B->Step1_B Product_B Benzyl-PEG24-carboxylic acid Step1_B->Product_B Purification_B Purification (Extraction & Chromatography) Product_B->Purification_B Characterization_B Characterization (NMR, FTIR, Titration) Purification_B->Characterization_B G cluster_2 Maleimide Synthesis Workflow Start_C This compound Step1_C Mesylation (MsCl, Et3N) Start_C->Step1_C Intermediate_C Benzyl-PEG24-mesylate Step1_C->Intermediate_C Step2_C Coupling (3-Maleimidopropionic acid, K2CO3) Intermediate_C->Step2_C Product_C Benzyl-PEG24-maleimide Step2_C->Product_C Purification_C Purification (Extraction & Chromatography) Product_C->Purification_C Characterization_C Characterization (NMR, FTIR) Purification_C->Characterization_C

Application Notes and Protocols for Conjugation with Benzyl-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG24-alcohol is a bifunctional linker molecule widely utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The molecule features a stable benzyl ether protecting group at one terminus and a reactive primary alcohol at the other. The 24-unit polyethylene glycol (PEG) chain enhances solubility and provides a flexible spacer to link two different molecular entities, such as a target protein ligand and an E3 ligase ligand in a PROTAC.

The primary alcohol of this compound is not inherently reactive for direct conjugation due to the poor leaving group nature of the hydroxyl group. Therefore, a two-step process is typically employed for its conjugation to nucleophiles like primary amines. This involves an initial "activation" step where the hydroxyl group is converted into a more reactive functional group, such as a sulfonate ester (e.g., tosylate or mesylate). This is followed by a nucleophilic substitution reaction with the desired amine-containing molecule.

This document provides a detailed step-by-step guide for the conjugation of this compound with a primary amine, a common strategy in the synthesis of PROTACs and other advanced bioconjugates.

Data Presentation

The following tables summarize the typical reaction conditions and expected outcomes for the two-step conversion of this compound to a Benzyl-PEG24-amine conjugate. These values are representative and may require optimization for specific substrates and scales.

Table 1: Activation of this compound (Tosylation)

ParameterConditionReference
Activating Agent p-Toluenesulfonyl chloride (TsCl)[1]
Base Triethylamine (TEA) or Pyridine[1]
Solvent Dichloromethane (DCM), anhydrous[1]
Molar Excess of Reagents (to -OH) TsCl: 1.2 - 1.5 eq, TEA: 1.5 - 4 eq[1][2]
Temperature 0 °C to Room Temperature
Reaction Time 4 - 12 hours
Expected Yield > 90% (for Benzyl-PEG-Tosylate)
Purity (post-purification) > 95%

Table 2: Amination of Activated this compound

ParameterConditionReference
Nucleophile Primary amine-containing molecule
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)
Base (optional, if amine salt is used) Diisopropylethylamine (DIPEA)
Temperature Room Temperature
Reaction Time 12 - 24 hours
Expected Yield 70 - 95%
Purity (post-purification) > 98%

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a p-toluenesulfonate (tosylate) ester, which is an excellent leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add triethylamine (TEA, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in anhydrous DCM to the cooled reaction mixture dropwise over 10-15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG24-Tosylate.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Conjugation of Benzyl-PEG24-Tosylate with a Primary Amine

This protocol describes the nucleophilic substitution of the tosylate group with a primary amine to form the desired Benzyl-PEG24-amine conjugate.

Materials:

  • Benzyl-PEG24-Tosylate (from Protocol 1)

  • Primary amine-containing molecule

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIPEA) (if the amine is a hydrochloride salt)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the primary amine-containing molecule (1.0 - 1.2 eq.) in anhydrous DCM or DMF. If the amine is a hydrochloride salt, add DIPEA (2.0 eq.) to the solution to neutralize the acid.

  • Add a solution of Benzyl-PEG24-Tosylate (1.0 eq.) in the same anhydrous solvent to the amine solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the Benzyl-PEG24-Tosylate is consumed.

  • Upon completion, if DCM is the solvent, wash the reaction mixture with deionized water and brine. If DMF is the solvent, dilute the reaction mixture with ethyl acetate and then wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure Benzyl-PEG24-amine conjugate.

Mandatory Visualization

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Purification start This compound reagents1 TsCl, TEA, DMAP in DCM, 0°C to RT activated Benzyl-PEG24-Tosylate reagents1->activated Tosylation reagents2 DCM or DMF Room Temperature activated->reagents2 amine Primary Amine (e.g., Target Ligand) conjugate Benzyl-PEG24-Amine Conjugate reagents2->conjugate Nucleophilic Substitution hplc Preparative HPLC conjugate->hplc final_product Pure Conjugate hplc->final_product

Caption: Experimental workflow for the two-step conjugation of this compound.

protac_pathway cluster_protac PROTAC-Mediated Protein Degradation protac PROTAC (Benzyl-PEG24 Linker) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary poly_ub Polyubiquitinated POI ternary->poly_ub Ubiquitination ub Ubiquitin ub->ternary Recruitment proteasome 26S Proteasome poly_ub->proteasome Recognition proteasome->protac Recycled degradation Degraded POI (Peptides) proteasome->degradation Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Benzyl-PEG24-alcohol in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG24-alcohol is a high-purity, monodisperse polyethylene glycol (PEG) linker that is instrumental in the field of targeted drug delivery. Its structure, featuring a benzyl-protected alcohol at one terminus and a free alcohol at the other, allows for sequential and controlled conjugation of molecules. The 24-unit PEG chain offers a balance of hydrophilicity and defined spatial separation between the conjugated entities. These characteristics are highly advantageous in the development of sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The PEG component of the linker enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and can improve pharmacokinetic profiles by increasing the hydrodynamic radius.[1] The benzyl protecting group provides a stable handle that can be selectively removed under specific conditions to reveal a reactive hydroxyl group, enabling precise control over the synthetic strategy.[2]

These application notes provide an overview of the utility of this compound in ADC and PROTAC development, along with detailed protocols for its use in these cutting-edge therapeutic modalities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the benzyl protecting group and the PEG linker is provided below.

PropertyBenzyl Alcohol (Protecting Group)Polyethylene Glycol (PEG) Linker
Molecular Formula C₇H₈O-(C₂H₄O)n-
Molecular Weight 108.14 g/mol [3]The molecular weight of the PEG24 component is approximately 1057 g/mol .
Appearance Clear, colorless liquid[3]Can range from a viscous liquid to a waxy solid depending on the chain length.
Solubility Partially soluble in water; readily soluble in alcohol and ether.Highly soluble in water and a variety of organic solvents.
Key Characteristics Provides a stable protecting group for the terminal alcohol that can be removed by hydrogenolysis.Biocompatible, non-immunogenic, and enhances the hydrophilicity and in vivo circulation time of the conjugate. The defined length of the PEG24 linker provides precise spatial control between the conjugated molecules.

Application 1: Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker that connects these two components is critical to the ADC's stability, efficacy, and safety profile. This compound can be employed as a component of the linker to improve the ADC's overall properties.

Key Advantages in ADC Development:
  • Enhanced Hydrophilicity: The PEG24 linker can counteract the hydrophobicity of many cytotoxic payloads, improving the solubility and reducing the potential for aggregation of the final ADC.

  • Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic size of proteins, which can lead to a longer circulation half-life and increased tumor accumulation.

  • Reduced Immunogenicity: The PEG chain can shield the cytotoxic drug from the immune system, potentially reducing immune responses.

  • Controlled Drug-to-Antibody Ratio (DAR): The defined length of the PEG24 linker allows for precise control over the spacing between the antibody and the drug, which can influence the DAR and the overall efficacy of the ADC.

Experimental Protocols

The following protocols provide a general workflow for the synthesis of an ADC using a linker derived from this compound.

1. Deprotection of this compound

This initial step removes the benzyl protecting group to expose the primary alcohol.

  • Materials: this compound, Anhydrous Methanol, 10% Palladium on Carbon (Pd/C), Hydrogen gas supply (e.g., balloon or hydrogenator), Inert gas (Argon or Nitrogen).

  • Procedure:

    • Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere.

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the starting material).

    • Purge the flask with hydrogen gas and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected PEG24-alcohol.

    • Confirm the identity and purity of the product by NMR and MS analysis.

2. Activation of the Terminal Alcohol

The exposed alcohol is activated to facilitate conjugation to the cytotoxic payload. Here, we describe activation via p-nitrophenyl chloroformate.

  • Materials: Deprotected PEG24-alcohol, Anhydrous Dichloromethane (DCM), Pyridine or Triethylamine (TEA), p-nitrophenyl chloroformate.

  • Procedure:

    • Dissolve the deprotected PEG24-alcohol in anhydrous DCM under an inert atmosphere.

    • Add pyridine or TEA (1.5-2 equivalents) to the solution and cool to 0°C.

    • Slowly add a solution of p-nitrophenyl chloroformate (1.2-1.5 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography to obtain the activated PEG24-linker.

3. Conjugation of the Activated Linker to a Cytotoxic Payload

This step conjugates the activated PEG linker to a cytotoxic drug (e.g., MMAE with a free amine).

  • Materials: Activated PEG24-linker, Amine-containing cytotoxic payload (e.g., MMAE), Anhydrous Dimethylformamide (DMF), N,N-Diisopropylethylamine (DIPEA).

  • Procedure:

    • Dissolve the activated PEG24-linker and the amine-containing cytotoxic payload (1.0-1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to the solution and stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

    • Monitor the formation of the drug-linker conjugate by LC-MS.

    • Purify the product by reversed-phase HPLC to obtain the pure drug-linker conjugate.

    • Lyophilize the pure fractions to obtain the drug-linker as a white solid.

4. Conjugation of the Drug-Linker to the Antibody

The final step involves conjugating the drug-linker to the monoclonal antibody, typically through reactive lysine or cysteine residues. The following is a general protocol for conjugation to lysine residues.

  • Materials: Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4), Drug-linker with an NHS ester, Quenching solution (e.g., Tris or glycine), Size-Exclusion Chromatography (SEC) column.

  • Procedure:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

    • Prepare a stock solution of the drug-linker in an organic solvent like DMSO.

    • Add the desired molar excess of the drug-linker to the antibody solution. The final concentration of the organic solvent should typically be less than 10% (v/v).

    • Gently mix and incubate the reaction at room temperature or 4°C for 1-4 hours.

    • Quench the reaction by adding an excess of the quenching solution.

    • Purify the resulting ADC using an SEC column to remove unconjugated drug-linker and other small molecules.

    • Collect the fractions containing the purified ADC.

    • Concentrate the ADC solution and determine the protein concentration and DAR.

    • Store the ADC at 2-8°C or frozen at -20°C or -80°C.

Data Presentation: Impact of PEG Linker Length on ADC Cytotoxicity
Targeting MoietyCytotoxic PayloadLinkerTarget Cell LineIC50 (nM)Fold Change in Potency (vs. No PEG)
Anti-HER2 AffibodyMMAESMCC (No PEG)SK-BR-3 (HER2+)~51x
Anti-HER2 AffibodyMMAE4 kDa PEGSK-BR-3 (HER2+)~22.54.5x reduction
Anti-HER2 AffibodyMMAE10 kDa PEGSK-BR-3 (HER2+)~11022x reduction

Note: This data is illustrative and the effect of the linker can be dependent on the specific antibody, payload, and cell line.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the in vitro potency of the synthesized ADC.

  • Materials: Target cancer cell line (e.g., HER2-positive SK-BR-3), complete cell culture medium, 96-well plates, ADC, unconjugated antibody, free drug, MTT reagent, Solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Incubate for 72-96 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Visualization of ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. Target Interaction Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Application 2: Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). They consist of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects them. This compound is an ideal linker for PROTAC synthesis due to its defined length, which allows for precise control over the distance and orientation between the two ligands, a critical factor for efficient ternary complex formation and subsequent protein degradation.

Key Advantages in PROTAC Development:
  • Optimal Ternary Complex Formation: The length and flexibility of the PEG24 linker can be crucial for enabling the productive interaction between the POI and the E3 ligase.

  • Enhanced Solubility and Permeability: The hydrophilic PEG chain can improve the solubility of often hydrophobic PROTAC molecules, potentially aiding cell permeability.

  • Synthetic Versatility: The benzyl-protected alcohol allows for a modular and controlled synthetic approach to building the PROTAC molecule.

Experimental Protocols

The following is a representative workflow for the synthesis of a PROTAC using this compound as the linker. This example assumes the E3 ligase ligand has a free amine for coupling and the POI ligand has a carboxylic acid.

1. Activation of this compound (Tosylation)

The terminal hydroxyl group is activated by converting it to a tosylate, a good leaving group.

  • Materials: this compound, Anhydrous Dichloromethane (DCM), Triethylamine (TEA), p-toluenesulfonyl chloride (TsCl).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add TEA (1.5 eq) to the solution.

    • Cool the reaction mixture to 0°C.

    • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain Benzyl-PEG24-OTs.

2. Coupling of Activated Linker with E3 Ligase Ligand

The tosylated linker is coupled to an amine-containing E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand).

  • Materials: Benzyl-PEG24-OTs, Amine-containing E3 ligase ligand, Anhydrous Dimethylformamide (DMF), N,N-Diisopropylethylamine (DIPEA).

  • Procedure:

    • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG24-OTs (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

3. Deprotection of the Benzyl Group

The benzyl group is removed to expose the terminal alcohol for coupling to the POI ligand.

  • Materials: E3 ligase ligand-linker conjugate, Anhydrous Methanol, 10% Pd/C, Hydrogen gas.

  • Procedure:

    • Follow the deprotection protocol described in the ADC section (Protocol 1).

4. Coupling of the Linker-E3 Ligase Ligand with the POI Ligand

The final step is to couple the deprotected linker-E3 ligase ligand conjugate to the POI ligand. This example uses an esterification reaction with a carboxylic acid-containing POI ligand.

  • Materials: Deprotected linker-E3 ligase ligand, Carboxylic acid-containing POI ligand, Anhydrous DCM, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP).

  • Procedure:

    • Dissolve the deprotected linker-E3 ligase ligand (1.0 eq), the POI ligand (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C and add DCC (1.2 eq).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by LC-MS.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate and purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

Data Presentation: Representative PROTAC Performance Metrics

The efficacy of a PROTAC is typically characterized by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table provides a template for presenting such data.

PROTAC CompoundTarget ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)
PROTAC-XBRD4VHLPEG2450>90
PROTAC-YBTKCRBNPEG2425>95

Note: These are hypothetical values for illustrative purposes.

In Vitro Protein Degradation Assay (Western Blot)

This protocol is used to determine the degradation of the target protein following PROTAC treatment.

  • Materials: Cell line expressing the target protein, complete cell culture medium, PROTAC compound, DMSO, Lysis buffer, Primary and secondary antibodies.

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (or DMSO as a vehicle control) for the desired time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.

Visualization of PROTAC Signaling Pathway and Experimental Workflow

PROTAC_Signaling cluster_cellular_machinery Cellular Machinery PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Forms E3_Ligase->Ternary_Complex Forms PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow Design 1. PROTAC Design (Select POI Ligand, E3 Ligand, Linker) Synthesis 2. Chemical Synthesis (Using this compound) Design->Synthesis Purification 3. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitro_Deg 4. In Vitro Degradation Assay (Western Blot, DC50, Dmax) Purification->InVitro_Deg Functional_Assay 5. Cellular Functional Assay (e.g., Cell Viability) InVitro_Deg->Functional_Assay Optimization 6. Lead Optimization (Iterative Design & Synthesis) Functional_Assay->Optimization Optimization->Design

Caption: A typical experimental workflow for PROTAC development.

References

Application Notes and Protocols for Benzyl-PEG24-alcohol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics engineered to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing the therapeutic window of the payload. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic drug, is a pivotal component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers, particularly monodisperse PEG chains, have gained prominence in ADC design due to their ability to impart hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads and improve the overall pharmacological properties of the conjugate.[1][2]

This document provides detailed application notes and protocols for the utilization of Benzyl-PEG24-alcohol, a long-chain, monodisperse PEG linker, in the development of ADCs. The benzyl protecting group on one terminus allows for a controlled, sequential conjugation strategy, while the 24 PEG units offer a significant hydrophilic spacer to optimize the ADC's performance.

Key Advantages of this compound in ADC Development

The incorporation of a this compound linker in ADC construction offers several distinct advantages:

  • Enhanced Hydrophilicity: The long, hydrophilic PEG24 chain effectively masks the hydrophobicity of many potent cytotoxic payloads, improving the solubility and reducing the propensity for aggregation of the final ADC product.[2]

  • Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, leading to reduced renal clearance and a longer circulation half-life. This can result in increased tumor accumulation and overall exposure of the cancer cells to the ADC.[3][4]

  • Controlled Synthesis: The benzyl protecting group allows for the selective deprotection of the terminal alcohol, enabling a stepwise and controlled synthesis of the drug-linker conjugate before its attachment to the antibody.

  • Defined Stoichiometry: The use of a monodisperse PEG linker like PEG24 facilitates the production of more homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR), which is a critical quality attribute for safety and efficacy.

Experimental Protocols

The following protocols outline a comprehensive workflow for the synthesis and characterization of an ADC utilizing this compound. A representative workflow involves the deprotection of the benzyl group, activation of the resulting alcohol, conjugation to a cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE), and finally, conjugation of the drug-linker moiety to the antibody.

Protocol 1: Deprotection of this compound

The initial step involves the removal of the benzyl protecting group to expose the primary alcohol for subsequent activation. This is typically achieved through catalytic hydrogenolysis.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Anhydrous Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Filtration apparatus (e.g., Celite® pad or syringe filter)

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).

  • Purge the flask with hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed (typically 4-16 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol to ensure complete recovery of the product.

  • Evaporate the solvent under reduced pressure to obtain the deprotected PEG24-alcohol.

  • Confirm the identity and purity of the product by NMR and MS analysis.

Protocol 2: Activation of PEG24-alcohol and Conjugation to MMAE

The deprotected primary alcohol is activated to facilitate its conjugation to the cytotoxic payload. A common method is the conversion to a p-nitrophenyl (PNP) carbonate, which readily reacts with amine-containing drugs like MMAE.

Part A: Activation of PEG24-alcohol

Materials:

  • PEG24-alcohol (from Protocol 1)

  • p-Nitrophenyl chloroformate

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the deprotected PEG24-alcohol in anhydrous DCM under an inert atmosphere.

  • Add pyridine or TEA (1.5-2 equivalents) to the solution and cool to 0°C.

  • Slowly add a solution of p-nitrophenyl chloroformate (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated PEG24-PNP carbonate.

Part B: Conjugation to MMAE

Materials:

  • Activated PEG24-PNP carbonate

  • Monomethyl Auristatin E (MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reversed-phase HPLC system

Procedure:

  • Dissolve the activated PEG24-PNP carbonate and MMAE (1.0-1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the solution and stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

  • Monitor the formation of the PEG24-MMAE conjugate by LC-MS.

  • Purify the product by reversed-phase HPLC to obtain the pure drug-linker conjugate.

  • Lyophilize the pure fractions to obtain the PEG24-MMAE conjugate as a white solid.

Protocol 3: Conjugation of PEG24-MMAE to an Antibody

This protocol describes the conjugation of the activated drug-linker to the lysine residues of a monoclonal antibody (e.g., Trastuzumab).

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • PEG24-MMAE with an amine-reactive group (e.g., NHS ester, prepared by reacting the terminal group of the linker with N,N'-Disuccinimidyl carbonate)

  • Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.0)

  • Quenching solution (e.g., 1 M Tris or 1 M glycine)

  • Size-Exclusion Chromatography (SEC) column

  • Ultrafiltration device

Procedure:

  • Buffer exchange the antibody into the conjugation buffer.

  • Prepare a stock solution of the activated PEG24-MMAE in an organic solvent like DMSO.

  • Slowly add a molar excess of the activated drug-linker to the antibody solution while gently stirring. The exact molar ratio will need to be optimized to achieve the desired DAR.

  • Gently mix and incubate the reaction at room temperature or 4°C for 1-4 hours.

  • Quench the reaction by adding an excess of the quenching solution to react with any unreacted NHS ester.

  • Purify the resulting ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated SEC column.

  • Collect the fractions containing the purified ADC.

  • Concentrate the ADC solution using an appropriate ultrafiltration device.

  • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm) and store the ADC at 2-8°C or frozen at -20°C or -80°C.

Characterization of the ADC

Thorough characterization of the synthesized ADC is crucial to ensure its quality and consistency.

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs. The separation is based on the increasing hydrophobicity with a higher number of conjugated drug-linkers.

Protocol:

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different drug-loaded species.

  • Detection: UV absorbance at 280 nm.

  • Calculation: The DAR is calculated as a weighted average of the peak areas corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

In Vitro and In Vivo Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

Protocol:

  • Seed target antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., MCF-7) cells in 96-well plates and allow them to adhere overnight.

  • After 24 hours, treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.

  • Incubate for 72-96 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Bystander Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells, which is crucial for efficacy in heterogeneous tumors.

Protocol (Co-culture method):

  • Co-culture a mixture of antigen-positive (e.g., HER2-positive) and antigen-negative cells (engineered to express a fluorescent reporter like GFP).

  • Treat the co-culture with serial dilutions of the ADC.

  • After an incubation period (e.g., 72-96 hours), measure the viability of the antigen-negative cells by quantifying the fluorescence.

  • A reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Quantitative Data Summary

The following tables summarize representative quantitative data for an ADC constructed with a PEG24 linker, such as a hypothetical Trastuzumab-PEG24-MMAE.

Table 1: Characterization of Trastuzumab-PEG24-MMAE ADC

ParameterResultMethod
Average DAR~4.0HIC-HPLC
Monomer Purity>95%Size-Exclusion Chromatography (SEC)
Aggregates<5%Size-Exclusion Chromatography (SEC)

Table 2: In Vitro Cytotoxicity of Trastuzumab-PEG24-MMAE ADC

Cell LineTarget ExpressionIC50 (nM)
SK-BR-3HER2-positive~1.5
NCI-N87HER2-positive~2.0
MCF-7HER2-negative>100
MDA-MB-468HER2-negative>100

Note: IC50 values are representative and can vary based on the specific payload, cell line, and assay conditions.

Table 3: Pharmacokinetic Parameters of Trastuzumab-PEG24-MMAE ADC in Rats

ParameterValue
Clearance (mL/day/kg)~5
Half-life (t½) (days)~6
Area Under the Curve (AUC) (µg*day/mL)~600

Data adapted from studies on ADCs with varying PEG linker lengths.

Table 4: In Vivo Efficacy of Trastuzumab-PEG24-MMAE in a HER2-Positive Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Unconjugated Trastuzumab10~30
Trastuzumab-PEG24-MMAE3>90
Trastuzumab-PEG24-MMAE1~75

Data is representative of typical outcomes in xenograft models.

Visualizations

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 ADC Conjugation cluster_2 Characterization & Evaluation start This compound deprotection Deprotection (H2, Pd/C) start->deprotection peg_alcohol PEG24-alcohol deprotection->peg_alcohol activation Activation (p-Nitrophenyl Chloroformate) peg_alcohol->activation activated_peg Activated PEG24-PNP activation->activated_peg conjugation1 Conjugation activated_peg->conjugation1 payload MMAE payload->conjugation1 drug_linker PEG24-MMAE conjugation1->drug_linker conjugation2 Lysine Conjugation drug_linker->conjugation2 antibody Antibody (mAb) antibody->conjugation2 adc ADC (Trastuzumab-PEG24-MMAE) conjugation2->adc characterization DAR, Purity, etc. adc->characterization invitro In Vitro Assays (Cytotoxicity, Bystander) adc->invitro invivo In Vivo Studies (PK, Efficacy) adc->invivo

Caption: Workflow for ADC synthesis and evaluation.

ADC_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment ADC_circ ADC in Circulation (Stable) ADC_bind 1. ADC binds to Antigen on Cancer Cell ADC_circ->ADC_bind Tumor Targeting internalization 2. Internalization (Endocytosis) ADC_bind->internalization lysosome 3. Trafficking to Lysosome internalization->lysosome release 4. Payload Release (Linker Cleavage) lysosome->release apoptosis 5. Payload induces Apoptosis release->apoptosis bystander 6. Bystander Effect (Payload diffusion to neighboring cells) release->bystander

Caption: General mechanism of action for an ADC.

Bystander_Effect_Pathway Ag_pos Antigen-Positive Cancer Cell Internalization Internalization Ag_pos->Internalization Endocytosis Ag_neg Antigen-Negative Neighboring Cell Apoptosis_neg Apoptosis Ag_neg->Apoptosis_neg ADC ADC ADC->Ag_pos Binding Lysosome Lysosomal Degradation Internalization->Lysosome Payload_release Payload Release Lysosome->Payload_release Apoptosis_pos Apoptosis Payload_release->Apoptosis_pos Payload_diffusion Payload Diffusion Payload_release->Payload_diffusion Bystander Effect Payload_diffusion->Ag_neg

Caption: Signaling pathway of the bystander effect.

References

Application Notes and Protocols for Coupling Benzyl-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG24-alcohol is a high-purity, monodisperse polyethylene glycol (PEG) linker that is instrumental in the development of advanced bioconjugates, drug delivery systems, and targeted therapeutics. Its structure, featuring a terminal benzyl ether and a primary alcohol, allows for a versatile and controlled approach to conjugation. The benzyl group serves as a stable protecting group for one terminus, while the hydroxyl group offers a reactive handle for various coupling chemistries. The long PEG24 chain enhances the solubility, stability, and pharmacokinetic profile of the conjugated molecule, making it an ideal choice for applications such as antibody-drug conjugates (ADCs) and PEGylated small molecule drugs.

These application notes provide detailed protocols for the deprotection of the benzyl group and subsequent coupling of the exposed alcohol via common and efficient conjugation reactions: esterification and carbamate formation. Additionally, methods for the purification and characterization of the final PEGylated conjugate are described.

Deprotection of this compound

The first step in utilizing this compound for conjugation at the benzyl-protected terminus is the removal of the benzyl group to yield the free alcohol. A mild and efficient method for this is catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas and is tolerant of many other functional groups.

Protocol 1: Benzyl Group Deprotection via Catalytic Transfer Hydrogenation

This protocol describes the removal of the benzyl protecting group using palladium on carbon (Pd/C) as a catalyst and formic acid as a hydrogen donor.[1][2][3]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (anhydrous)

  • Formic acid

  • Argon or Nitrogen gas

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the starting material).

  • To this suspension, add formic acid (5-10 equivalents) dropwise.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected PEG24-diol. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Quantitative Data Summary for Deprotection:

ParameterConditionReference
Catalyst 10% Palladium on carbon[1][2]
Hydrogen Donor Formic acid
Solvent Methanol
Temperature Room Temperature
Reaction Time 2 - 6 hours

Coupling Reactions of the PEG-Alcohol

Once the deprotected PEG-alcohol is obtained, or if the primary alcohol of this compound is the desired conjugation site, several coupling strategies can be employed. Below are protocols for esterification and carbamate formation.

Esterification via the Mitsunobu Reaction

The Mitsunobu reaction is a highly efficient method for forming an ester from a primary or secondary alcohol and a carboxylic acid with inversion of configuration at the alcohol's stereocenter. This is particularly useful for conjugating temperature-sensitive or sterically hindered molecules under mild conditions.

This protocol details the esterification of a PEG-alcohol with a generic carboxylic acid (e.g., a small molecule drug with a carboxyl group).

Materials:

  • Deprotected PEG24-alcohol or this compound

  • Carboxylic acid (e.g., SN-38 derivative) (1.1 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the PEG-alcohol (1 equivalent), the carboxylic acid (1.1 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.

Quantitative Data Summary for Mitsunobu Esterification:

ParameterReagent/ConditionMolar Ratio (to Alcohol)Reference
Phosphine Triphenylphosphine (PPh₃)1.5 eq.
Azodicarboxylate DIAD or DEAD1.5 eq.
Nucleophile Carboxylic Acid1.1 eq.
Solvent Anhydrous THF-
Temperature 0 °C to Room Temperature-
Reaction Time 4 - 12 hours-
Carbamate Formation via an Activated Carbonate Intermediate

Direct coupling of an alcohol with an amine to form a carbamate is challenging. A common and effective strategy is to first activate the alcohol by converting it to a p-nitrophenyl (PNP) carbonate. This activated PEG intermediate then readily reacts with a primary or secondary amine to form a stable carbamate linkage.

This protocol describes the activation of the PEG-alcohol to form a PEG-PNP carbonate.

Materials:

  • Deprotected PEG24-alcohol or this compound

  • p-Nitrophenyl chloroformate (1.5 equivalents)

  • Triethylamine (TEA) or Pyridine (2.0 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the PEG-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine or pyridine (2.0 equivalents) and cool the solution to 0 °C.

  • In a separate flask, dissolve p-nitrophenyl chloroformate (1.5 equivalents) in anhydrous DCM.

  • Add the p-nitrophenyl chloroformate solution dropwise to the PEG-alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the PEG-PNP carbonate. This activated intermediate is often used immediately in the next step.

This protocol details the reaction of the PEG-PNP carbonate with an amine-containing molecule to form a carbamate.

Materials:

  • PEG-PNP carbonate (from Protocol 3)

  • Amine-containing molecule (1.0-1.2 equivalents)

  • Anhydrous DMF or DCM

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as a non-nucleophilic base, if needed)

Procedure:

  • Dissolve the PEG-PNP carbonate (1 equivalent) in anhydrous DMF or DCM.

  • In a separate flask, dissolve the amine-containing molecule (1.0-1.2 equivalents) in the same solvent. A small amount of TEA or DIPEA can be added if the amine is in its salt form.

  • Add the amine solution to the PEG-PNP carbonate solution and stir at room temperature for 2-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure, and the product purified by HPLC.

Quantitative Data Summary for Carbamate Formation:

StepParameterReagent/ConditionMolar Ratio (to Alcohol/Carbonate)Reference
Activation Activating Agentp-Nitrophenyl chloroformate1.5 eq.
BaseTriethylamine or Pyridine2.0 eq.
SolventAnhydrous DCM-
Temperature0 °C to Room Temperature-
Reaction Time12 - 24 hours-
Coupling NucleophileAmine-containing molecule1.0 - 1.2 eq.-
SolventAnhydrous DMF or DCM--
TemperatureRoom Temperature--
Reaction Time2 - 18 hours--

Purification and Characterization of PEGylated Conjugates

Purification of the final PEGylated product is crucial to remove unreacted starting materials, reagents, and byproducts. Characterization is then necessary to confirm the identity and purity of the conjugate.

Protocol 5: Purification by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of PEGylated small molecules.

Materials and Equipment:

  • Crude PEGylated product

  • HPLC system with a preparative C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Lyophilizer

Procedure:

  • Dissolve the crude product in a minimal amount of the mobile phase (e.g., a mixture of water and acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto a preparative C18 column.

  • Elute the product using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 20-80% B over 30 minutes. The exact gradient should be optimized based on the hydrophobicity of the conjugate.

  • Monitor the elution profile using a UV detector (e.g., at 220 nm and a wavelength specific to the conjugated molecule).

  • Collect the fractions corresponding to the desired product peak.

  • Combine the pure fractions and remove the acetonitrile under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the purified PEGylated conjugate as a solid.

Protocol 6: Characterization by Mass Spectrometry and NMR

Mass Spectrometry (MS):

  • MALDI-TOF MS: Useful for determining the molecular weight distribution of the PEGylated product. The spectrum will show a series of peaks corresponding to the different numbers of ethylene glycol units, confirming the PEG chain's presence and providing the average molecular weight.

  • ESI-MS: Can be coupled with LC (LC-MS) to analyze the purity of the fractions from HPLC and to obtain the exact mass of the conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Can be used to confirm the structure of the conjugate. Characteristic peaks for the PEG backbone (around 3.6 ppm), the benzyl group (if present, around 7.3 ppm), and the conjugated molecule should be identifiable. The integration of these peaks can be used to determine the degree of PEGylation.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start This compound deprotection Deprotection (Catalytic Transfer Hydrogenation) start->deprotection [If required] activation Activation (e.g., with p-Nitrophenyl Chloroformate) start->activation [For Carbamate Formation] coupling Coupling Reaction (e.g., Mitsunobu or Carbamate Formation) start->coupling [For Mitsunobu] deprotection->coupling activation->coupling crude_product Crude PEGylated Conjugate coupling->crude_product hplc Preparative RP-HPLC crude_product->hplc lyophilization Lyophilization hplc->lyophilization pure_product Pure PEGylated Conjugate lyophilization->pure_product ms Mass Spectrometry (MALDI-TOF, ESI-MS) pure_product->ms nmr NMR Spectroscopy (¹H NMR) pure_product->nmr

Caption: General experimental workflow for the synthesis, purification, and analysis of a PEGylated conjugate.

Signaling Pathway: Enhanced Permeability and Retention (EPR) Effect

PEGylation plays a crucial role in enhancing the passive targeting of drugs to tumors through the Enhanced Permeability and Retention (EPR) effect. The increased hydrodynamic size of the PEGylated conjugate prevents its rapid renal clearance and allows it to circulate for longer in the bloodstream. Tumor vasculature is often leaky, with large fenestrations, which allows the PEGylated conjugate to extravasate into the tumor microenvironment. Poor lymphatic drainage in the tumor then leads to the accumulation and retention of the conjugate.

EPR_effect cluster_bloodstream Bloodstream cluster_tissue Tissue peg_drug PEGylated Drug Conjugate normal_vessel Normal Blood Vessel (Tight Junctions) peg_drug->normal_vessel tumor_vessel Tumor Blood Vessel (Leaky Fenestrations) peg_drug->tumor_vessel normal_tissue Normal Tissue normal_vessel->normal_tissue Limited Extravasation tumor_tissue Tumor Microenvironment tumor_vessel->tumor_tissue Enhanced Permeation tumor_tissue->tumor_vessel Poor Lymphatic Drainage (Retention)

Caption: The Enhanced Permeability and Retention (EPR) effect for passive tumor targeting of PEGylated drugs.

Cellular Uptake of PEGylated Nanoparticles

While PEGylation can reduce non-specific cellular uptake by shielding the nanoparticle from opsonization, it can also be leveraged for targeted delivery. By conjugating a targeting ligand to the distal end of the PEG chain, the nanoparticle can specifically bind to receptors overexpressed on cancer cells, triggering receptor-mediated endocytosis.

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Target Cell peg_np Targeted PEGylated Nanoparticle receptor Receptor peg_np->receptor Binding membrane Cell Membrane endosome Endosome receptor->endosome Receptor-Mediated Endocytosis lysosome Lysosome (Drug Release) endosome->lysosome Trafficking

Caption: Receptor-mediated endocytosis of a targeted PEGylated nanoparticle.

References

Application Note and Protocols for the Analytical Characterization of Benzyl-PEG24-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to molecules, known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benzyl-PEG24-alcohol is a specific PEGylation reagent used as a linker, for instance, in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. The purity and structural integrity of this compound and its subsequent conjugates are critical parameters that can significantly impact the efficacy, safety, and reproducibility of the final therapeutic product. Impurities can lead to side reactions, the formation of undesired conjugates, and potential immunogenicity[2]. Therefore, robust and comprehensive analytical methods are essential for their characterization.

This document provides detailed application notes and experimental protocols for the characterization of this compound conjugates using key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity

Application Note

¹H NMR spectroscopy is a powerful technique for confirming the chemical structure, determining the molecular weight, and assessing the purity of this compound conjugates[3][4][5]. The characteristic signals of the benzyl group protons and the repeating ethylene glycol units of the PEG chain provide a detailed fingerprint of the molecule. For accurate molecular weight determination and assessment of conjugation efficacy, it is crucial to correctly assign and integrate the ¹H NMR signals, including the often overlooked ¹³C coupled ¹H peaks of the PEG backbone. Ignoring this coupling can lead to incorrect assignments and inaccurate characterization.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound conjugate.

    • Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6), to a final concentration of 10-20 mg/mL in a standard 5 mm NMR tube.

  • Instrumentation:

    • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected chemical shift range (typically 0-10 ppm).

  • Data Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals corresponding to the benzyl protons, the PEG backbone protons, and the terminal alcohol proton.

    • Purity is estimated by comparing the integration of the main compound's signals to those of any impurity signals. A typical purity specification for such reagents is often above 98%.

Data Presentation: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration (Relative)
Aromatic (Benzyl)7.2 - 7.4Multiplet5H
-CH₂- (Benzyl)~4.5Singlet2H
-O-CH₂-CH₂-O- (PEG backbone)~3.6Multiplet96H (for 24 units)
-CH₂-OH (Terminal)~3.7Triplet2H

Note: Chemical shifts are approximate and can vary depending on the solvent and conjugation partner.

Visualization: ¹H NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (≥400 MHz) transfer->acquire process Process Spectrum (FT, Phasing) acquire->process calibrate Calibrate Spectrum process->calibrate integrate Integrate Signals calibrate->integrate analyze Determine Structure, Purity, MW integrate->analyze

Caption: Workflow for ¹H NMR analysis of this compound conjugates.

Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation

Application Note

Mass spectrometry is an indispensable tool for the characterization of PEGylated molecules, providing information on molecular weight, heterogeneity, and elemental composition. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. For this compound conjugates, high-resolution mass spectrometry (HRMS) can confirm the elemental composition, while tandem MS (MS/MS) can provide structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the benzyl alcohol moiety, especially for detecting it as a potential impurity or residual starting material. The mass spectrum of benzyl alcohol typically shows a base peak at m/z 91 and a characteristic fragment at m/z 79.

Experimental Protocol: LC-ESI-MS

  • Sample Preparation:

    • Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation:

    • Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • LC Conditions (for separation prior to MS):

    • Column: A reversed-phase C8 or C18 column is often suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive ESI mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the conjugate (e.g., m/z 200-2000).

  • Data Analysis:

    • The resulting mass spectrum will show a distribution of multiply charged ions.

    • Use deconvolution software to convert the multiply charged spectrum into a zero-charge mass spectrum to determine the average molecular weight of the PEGylated conjugate.

    • Compare the measured monoisotopic mass with the theoretical mass to confirm the identity and elemental composition.

Data Presentation: Representative Mass Spectrometry Data

AnalyteTechniqueExpected [M+Na]⁺ (m/z)Key Fragment Ions (m/z)
This compoundESI-MS~1200Series of ions separated by 44.03 Da (C₂H₄O)
Benzyl alcohol (impurity)GC-MSN/A108 (M⁺), 107, 91, 79, 77

Note: The exact m/z will depend on the conjugate and adducts formed (e.g., Na⁺, K⁺, H⁺).

Visualization: LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis prep_sol Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL prep_sol->dilute inject Inject Sample dilute->inject separate Reversed-Phase HPLC inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze_mass Mass Analysis (Q-TOF/Orbitrap) ionize->analyze_mass deconvolute Deconvolute Spectrum analyze_mass->deconvolute confirm Confirm MW and Identity deconvolute->confirm

Caption: Workflow for LC-MS analysis of this compound conjugates.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Application Note

HPLC is a cornerstone technique for separating and quantifying this compound conjugates from unreacted starting materials and other impurities. Due to the nature of PEGylated compounds, several HPLC modes can be employed:

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. This method is effective for resolving the PEGylated conjugate from the non-PEGylated starting material and the free PEG reagent, as PEGylation can significantly alter a molecule's hydrophobicity.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius in solution. SEC is useful for analyzing the heterogeneity of PEG molecules and separating high molecular weight conjugates from smaller impurities.

  • Detectors: Since PEGs lack a strong UV chromophore, detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often used in conjunction with or as an alternative to UV detection. A Refractive Index Detector (RID) can also be employed.

Experimental Protocol: RP-HPLC with UV and ELSD

  • Sample Preparation:

    • Dissolve the this compound conjugate sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm membrane filter before injection.

  • Instrumentation:

    • An HPLC or UPLC system equipped with a UV detector and an ELSD in series.

  • HPLC Conditions:

    • Column: C4 or C18 bonded stationary phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: A linear gradient tailored to the specific conjugate, for example, 30% to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: A higher temperature (e.g., up to 90 °C) may be required to improve peak shape and recovery for PEGylated proteins.

    • Injection Volume: 10-20 µL.

  • Detector Settings:

    • UV Detector: Monitor at a wavelength suitable for the benzyl group (e.g., 254 nm).

    • ELSD: Nebulizer temperature and gas flow should be optimized for the mobile phase composition and flow rate.

  • Data Analysis:

    • The retention time of the main peak corresponds to the this compound conjugate. Other peaks represent impurities or starting materials.

    • Purity is calculated based on the relative peak areas, typically using the ELSD or CAD response for more uniform detection of all components. The purity is often expressed as a percentage of the total peak area.

Data Presentation: Representative HPLC Data

CompoundExpected Retention Time (min)Detection MethodPurpose
This compound conjugateVaries (dependent on conjugate)UV (254 nm), ELSDMain peak for purity assessment
Unconjugated starting materialEarlier than conjugateUV, ELSDImpurity identification
Free this compoundLater than starting materialELSDImpurity identification

Note: Retention times are highly method-dependent.

Visualization: RP-HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Sample in Mobile Phase (1 mg/mL) filter_sample Filter through 0.45 µm Filter dissolve->filter_sample inject Inject onto RP-HPLC Column filter_sample->inject separate Gradient Elution inject->separate detect UV and ELSD Detection separate->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity based on Peak Area % integrate->calculate

Caption: Workflow for RP-HPLC analysis of this compound conjugates.

Integrated Analytical Workflow

A comprehensive characterization of this compound conjugates is best achieved by combining these orthogonal analytical techniques. Each method provides unique and complementary information, leading to a complete profile of the conjugate's identity, purity, and structure.

Visualization: Integrated Characterization Strategy

Integrated_Workflow cluster_techniques Analytical Techniques cluster_results Characterization Data start This compound Conjugate Sample HPLC HPLC (RP/SEC) Purity & Heterogeneity start->HPLC NMR ¹H NMR Spectroscopy Structural Confirmation start->NMR MS Mass Spectrometry (ESI-MS) MW & Identity Confirmation start->MS purity_data Purity (%) & Impurity Profile HPLC->purity_data structure_data Correct Chemical Structure NMR->structure_data mw_data Molecular Weight & Composition MS->mw_data report Comprehensive Characterization Report purity_data->report structure_data->report mw_data->report

Caption: Integrated workflow for comprehensive conjugate characterization.

References

Application Notes and Protocols for the Purification of Benzyl-PEG24-alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG24-alcohol is a critical bifunctional linker used in the synthesis of complex molecules, particularly Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[1] The purity of this linker is paramount as impurities can lead to undesired side-reactions, formation of heterogeneous final products, and potential downstream complications in biological assays and therapeutic applications.

This document provides detailed application notes and protocols for the purification of crude this compound reaction products. The methodologies described are designed to remove common impurities such as unreacted starting materials, catalysts, and side-products from the synthesis. The primary purification strategies discussed include liquid-liquid extraction, silica gel flash chromatography, and preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Common Impurities in this compound Synthesis

The synthesis of this compound typically involves the benzylation of a polyethylene glycol chain of a defined length.[2] Based on common synthetic routes, potential impurities may include:

  • Unreacted Benzyl Alcohol: A starting material that can be carried through the synthesis.

  • Unreacted PEG24-diol: The starting PEG chain which was not benzylated.

  • Bis-benzylated PEG24: Formed if both ends of the PEG-diol react.

  • Residual Catalysts and Reagents: Such as bases or phase-transfer catalysts used in the synthesis.

  • Solvents: Organic solvents used during the reaction and workup.

  • Oxidation Products: Benzyl alcohol can slowly oxidize to benzaldehyde and benzoic acid upon exposure to air.[3]

Purification Workflow Overview

A general workflow for the purification of this compound is presented below. The selection and order of the purification steps may be adapted based on the specific impurity profile of the crude product and the desired final purity.

Purification Workflow for this compound crude Crude Reaction Mixture ext Liquid-Liquid Extraction crude->ext Initial Workup flash Flash Chromatography (Silica Gel) ext->flash Primary Purification hplc Preparative RP-HPLC flash->hplc High-Purity Polishing pure Pure this compound (>95%) hplc->pure qc Purity Analysis (HPLC, NMR, MS) pure->qc

General purification workflow for this compound.

Experimental Protocols

Protocol 1: Initial Purification by Liquid-Liquid Extraction

This protocol is designed to remove water-soluble impurities, such as salts and some polar reagents, from the crude reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • If the reaction was performed in a volatile organic solvent, concentrate the crude mixture under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent like DCM or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 5% aqueous sodium bicarbonate solution to remove any acidic impurities.[4] Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with brine to remove residual water and water-soluble components.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the organic phase under reduced pressure to yield the crude, extracted product.

Protocol 2: Purification by Flash Column Chromatography

This step aims to separate the this compound from less polar impurities, such as unreacted benzyl alcohol, and more polar impurities.

Materials:

  • Crude product from Protocol 1

  • Silica gel (200-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes or Heptane

  • Ethyl Acetate (EtOAc)

  • Glass column for flash chromatography

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane. A typical starting gradient is 0% to 10% methanol in DCM.[4] The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC. The benzyl group allows for visualization under a UV lamp at 254 nm.

  • Analysis: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

ParameterRecommended Conditions
Stationary Phase Silica Gel (200-400 mesh)
Mobile Phase Gradient of 0-10% Methanol in Dichloromethane
Sample Loading Dry loading adsorbed on silica gel
Monitoring TLC with UV visualization (254 nm)
Protocol 3: High-Purity Purification by Preparative RP-HPLC

For applications requiring very high purity, preparative reverse-phase HPLC is the recommended final polishing step. This method separates molecules based on their hydrophobicity.

Materials:

  • Partially purified this compound

  • C18 preparative HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Preparative HPLC system with a UV detector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the product from the previous step in a minimal amount of the initial mobile phase composition.

  • Column Equilibration: Equilibrate the C18 preparative column with the initial mobile phase conditions.

  • Injection and Separation: Inject the sample onto the column and run a linear gradient. A good starting point is a gradient from 30% to 70% Mobile Phase B over 30 minutes.

  • Detection and Fraction Collection: Monitor the elution profile at 254 nm and collect the fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Product Recovery: Combine the pure fractions and remove the solvents by lyophilization to obtain the final product as a TFA salt.

ParameterRecommended Conditions
Column C18 preparative column (e.g., 10 µm, 250 x 21.2 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% to 70% B over 30 minutes (starting point)
Flow Rate 15-20 mL/min
Detection UV at 254 nm

Quality Control and Purity Assessment

The purity of the final this compound should be assessed using a combination of analytical techniques.

Quality Control Analysis product Purified this compound hplc Analytical RP-HPLC product->hplc Purity Check nmr 1H NMR Spectroscopy product->nmr Structural Confirmation ms Mass Spectrometry (MS) product->ms Mass Verification data Purity >95% Correct Mass Correct Structure hplc->data nmr->data ms->data

References

Application Note and Protocol for the Activation of the Hydroxyl Group of Benzyl-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) and its derivatives are extensively used in bioconjugation and drug delivery to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] The terminal hydroxyl group of a PEG linker, such as in Benzyl-PEG24-alcohol, serves as a versatile chemical handle. While not highly reactive under physiological conditions, it can be efficiently converted into a more reactive functional group, enabling subsequent conjugation to biomolecules.[3] This process is a critical first step in the synthesis of many PEGylated drugs and targeted delivery systems.

This document provides detailed protocols for the activation of the terminal hydroxyl group of this compound. Three common and effective activation strategies are presented:

  • Tosylation: Conversion of the hydroxyl group to a tosylate (-OTs) using p-toluenesulfonyl chloride (TsCl). The tosyl group is an excellent leaving group, rendering the terminal carbon susceptible to nucleophilic attack.[3][4]

  • Mesylation: Similar to tosylation, this method converts the hydroxyl group into a mesylate (-OMs) using methanesulfonyl chloride (MsCl), which also serves as an excellent leaving group.

  • Activation with N,N'-Disuccinimidyl Carbonate (DSC): This reaction forms a succinimidyl carbonate ester, which is highly reactive towards primary amines, forming stable carbamate linkages.

The benzyl group on the this compound acts as a protecting group for one end of the PEG chain, allowing for the selective activation and subsequent reaction of the terminal hydroxyl group at the other end.

Key Experimental Parameters

A summary of typical reaction conditions for the activation of this compound is provided in the table below for easy comparison.

Parameter Tosylation Mesylation DSC Activation
Activating Agent p-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)N,N'-Disuccinimidyl carbonate (DSC)
Base Triethylamine (TEA) or PyridineTriethylamine (TEA) or PyridinePyridine
Solvent Dichloromethane (DCM, anhydrous)Dichloromethane (DCM, anhydrous)Dichloromethane (DCM) / Dimethylformamide (DMF)
Molar Excess of Reagents (to -OH) TsCl: 1.2 - 3 eq.Base: 1.5 - 4 eq.MsCl: 1.2 - 4 eq.Base: 1.5 - 4 eq.DSC: 1.9 eq.Pyridine: 1.9 eq.
Temperature 0 °C to Room Temperature0 °C to Room Temperature20 °C
Reaction Time 12 - 24 hours4 - 12 hours24 hours
Typical Yield > 90%> 90%~94%

Experimental Workflow

The general workflow for the activation of this compound involves the reaction of the starting material with an activating agent in the presence of a base, followed by purification and characterization of the final product.

G cluster_start Starting Material cluster_activation Activation Step cluster_reaction Reaction cluster_purification Purification cluster_product Final Product & Analysis start This compound activation Dissolve in Anhydrous Solvent Add Base Add Activating Agent start->activation 1 reaction Stir at Controlled Temperature (0°C to RT) activation->reaction 2 purification Work-up (e.g., washing) Precipitation/Crystallization Dry under vacuum reaction->purification 3 product Activated Benzyl-PEG24 purification->product 4 analysis Characterization (¹H NMR, MS) product->analysis 5

Figure 1. General experimental workflow for the activation of the hydroxyl group of this compound.

Experimental Protocols

Materials and Reagents
  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Methanesulfonyl chloride (MsCl)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA), anhydrous

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, cold

  • Isopropyl alcohol (IPA)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol 1: Tosylation of this compound
  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous triethylamine (1.5 - 4 equivalents) to the solution with stirring.

  • Slowly add p-toluenesulfonyl chloride (1.2 - 3 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir overnight (approximately 12-16 hours).

  • Monitor the reaction progress using a suitable analytical method such as Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by precipitation in cold diethyl ether or by crystallization from a suitable solvent like isopropyl alcohol to yield the final Benzyl-PEG24-tosylate.

Protocol 2: Mesylation of this compound
  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous triethylamine (1.5 - 4 equivalents) to the solution while stirring.

  • Slowly add methanesulfonyl chloride (1.2 - 4 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 4 hours. If the reaction has not gone to completion, allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by precipitation in cold diethyl ether to obtain the final Benzyl-PEG24-mesylate.

Protocol 3: Activation with N,N'-Disuccinimidyl Carbonate (DSC)
  • Dissolve this compound (0.47 mmol) in a mixture of DCM and DMF.

  • To this solution, add pyridine (1.9 mmol) and N,N'-disuccinimidyl carbonate (1.9 mmol).

  • Stir the reaction mixture at 20 °C for 24 hours.

  • Concentrate the mixture under reduced pressure.

  • Precipitate the product in ice-cold diethyl ether. Repeat the precipitation three times.

  • Filter the precipitate and crystallize from isopropyl alcohol to yield the activated Benzyl-PEG24-succinimidyl carbonate.

Characterization of Activated Benzyl-PEG24

The success of the activation reaction can be confirmed by ¹H NMR spectroscopy and mass spectrometry.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the activated product will show characteristic peaks corresponding to the newly introduced group (tosyl, mesyl, or succinimidyl carbonate) and a shift in the signals of the protons adjacent to the activated hydroxyl group. For instance, in the case of tosylation, new aromatic proton signals from the tosyl group will appear. For all activations, the disappearance of the hydroxyl proton signal can be observed.

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the final activated product.

Purification and Storage

Purification of the activated PEG derivative is crucial to remove unreacted reagents and byproducts. Common purification methods include:

  • Precipitation: The activated PEG can often be purified by precipitation from the reaction solvent into a non-solvent, such as cold diethyl ether.

  • Crystallization: Recrystallization from a suitable solvent can provide a highly pure product.

  • Chromatography: For higher purity, column chromatography techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be employed.

Store the purified, activated Benzyl-PEG24 derivative under an inert atmosphere at a low temperature (-20 °C is recommended) and protected from moisture to prevent hydrolysis of the active group.

References

Troubleshooting & Optimization

solving solubility issues with Benzyl-PEG24-alcohol conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG24-alcohol conjugates. The information provided addresses common solubility challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate is not dissolving in aqueous buffers. Isn't the PEG chain supposed to enhance water solubility?

A1: Yes, the polyethylene glycol (PEG) chain, in this case with 24 repeating units, is included to improve the hydrophilicity and aqueous solubility of the molecule.[1][2] However, the overall solubility is a composite property influenced by all components of the conjugate, including the benzyl group and any molecule it is attached to.[3] The benzyl group introduces a significant hydrophobic character, which can counteract the hydrophilic nature of the PEG chain, especially in conjugates with large, hydrophobic partner molecules.[3]

Q2: What is the recommended first step when encountering solubility issues with my this compound conjugate?

A2: The initial and most critical step is to create a high-concentration stock solution in a suitable organic solvent.[3] Dimethyl sulfoxide (DMSO) is a common and effective starting point. From this stock, you can perform serial dilutions into your desired aqueous experimental buffers. This "solvent exchange" method is a standard procedure for compounds with limited aqueous solubility.

Q3: My conjugate precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: Precipitation upon dilution is a common issue and indicates that the final concentration in the aqueous buffer exceeds the conjugate's solubility limit. To address this, you can explore the use of co-solvents in your aqueous buffer. Recommended co-solvents include ethanol, N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or low molecular weight polyethylene glycols like PEG-300 and PEG-400. It is crucial to first determine the maximum percentage of the co-solvent that is tolerated by your specific experimental system (e.g., cell culture or enzyme assay).

Q4: Can adjusting the pH of my buffer improve the solubility of the this compound conjugate?

A4: Adjusting the pH can be an effective strategy if your conjugate contains ionizable functional groups (acidic or basic). The solubility of such molecules is often pH-dependent. For basic groups, solubility generally increases in more acidic buffers (lower pH), while for acidic groups, solubility tends to increase in more basic buffers (higher pH). It is important to determine the pKa of any ionizable groups in your conjugate to guide the pH adjustment. Ensure that the chosen pH is compatible with the stability and activity of your molecule and the requirements of your experiment.

Q5: Are there any other formulation strategies to enhance the solubility of my conjugate for in vitro or in vivo studies?

A5: For more challenging solubility issues, advanced formulation technologies can be employed. These include creating amorphous solid dispersions (ASDs), using cyclodextrin complexes to encapsulate the hydrophobic parts of the molecule, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) and nanosuspensions.

Solubility Data

The following table summarizes the expected solubility of a typical this compound conjugate in various common laboratory solvents. Please note that the exact solubility will depend on the specific molecule conjugated to the linker.

SolventExpected SolubilityNotes
WaterSparingly Soluble to InsolubleThe hydrophobic benzyl group significantly reduces aqueous solubility.
Phosphate-Buffered Saline (PBS)Sparingly Soluble to InsolubleSolubility is expected to be similar to or slightly lower than in pure water.
Dimethyl Sulfoxide (DMSO)SolubleA good solvent for creating high-concentration stock solutions.
N,N-Dimethylformamide (DMF)SolubleAnother suitable solvent for preparing stock solutions.
Dichloromethane (DCM)SolublePEGs are generally soluble in DCM.
EthanolSoluble to Sparingly SolubleCan be used as a co-solvent to improve aqueous solubility.
MethanolSoluble to Sparingly SolubleSimilar to ethanol, it can be used as a co-solvent.
AcetonitrileSolublePEGs are soluble in acetonitrile.
TolueneSparingly SolubleHeating may be required to dissolve PEG conjugates in toluene.

Experimental Protocols

Protocol for Solubilizing this compound Conjugates

This protocol provides a general procedure for dissolving this compound conjugates for use in biological assays.

Materials:

  • This compound conjugate

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Co-solvent (e.g., Ethanol, PEG-400), if required

Procedure:

  • Preparation of a High-Concentration Stock Solution:

    • Accurately weigh a small amount of the this compound conjugate into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM, 20 mM, or higher).

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, brief sonication in a water bath may be applied. Visually inspect the solution to ensure there are no visible particles.

    • This is your stock solution. Store it at -20°C or -80°C as recommended for your specific conjugate.

  • Dilution into Aqueous Buffer (Direct Method):

    • On the day of the experiment, thaw the stock solution at room temperature.

    • Add a small volume of the DMSO stock solution to your pre-warmed aqueous buffer to achieve the desired final concentration. It is crucial to keep the final DMSO concentration low (typically ≤0.5%) to avoid solvent effects in your assay.

    • Immediately vortex the diluted solution to ensure rapid and uniform mixing.

    • Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use.

  • Dilution into Aqueous Buffer with a Co-solvent (for Poorly Soluble Conjugates):

    • Determine the maximum concentration of a co-solvent (e.g., 1-10% ethanol or PEG-400) that is tolerated by your experimental system.

    • Prepare your aqueous buffer containing the predetermined percentage of the co-solvent.

    • Add the required volume of the DMSO stock solution to the co-solvent-containing buffer to reach the final desired concentration of your conjugate.

    • Vortex thoroughly to mix.

    • Observe the solution for any precipitation. The presence of the co-solvent should help maintain the solubility of the conjugate.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound conjugates.

G Troubleshooting Workflow for this compound Conjugate Solubility start Start: Solubility Issue (Precipitation or Poor Dissolution) stock_sol Prepare High-Concentration Stock in 100% DMSO start->stock_sol direct_dilute Dilute Stock into Aqueous Buffer (≤0.5% DMSO) stock_sol->direct_dilute check_solubility1 Is the Solution Clear? direct_dilute->check_solubility1 successful_sol Solution is Ready for Use check_solubility1->successful_sol Yes add_cosolvent Use a Co-solvent (e.g., 1-10% Ethanol, PEG-400) in Aqueous Buffer check_solubility1->add_cosolvent No check_solubility2 Is the Solution Clear? add_cosolvent->check_solubility2 check_solubility2->successful_sol Yes ph_adjust Adjust Buffer pH (if conjugate is ionizable) check_solubility2->ph_adjust No check_solubility3 Is the Solution Clear? ph_adjust->check_solubility3 check_solubility3->successful_sol Yes advanced_form Consider Advanced Formulations (ASDs, Cyclodextrins, SEDDS) check_solubility3->advanced_form No end Consult Further or Re-evaluate Experiment advanced_form->end

Caption: A step-by-step guide to resolving solubility problems with this compound conjugates.

References

Technical Support Center: Optimizing PROTAC Linker Length with Benzyl-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Benzyl-PEG24-alcohol in the optimization of Proteolysis Targeting Chimera (PROTAC) linker length.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length critical for activity?

A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker connecting them. The linker's primary role is to bridge the two ligands, facilitating the formation of a stable ternary complex between the target protein and the E3 ligase. The length of the linker is a critical parameter because it dictates the spatial orientation and proximity of the target protein and the E3 ligase within this complex. An optimal linker length allows for efficient transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. If the linker is too short, it may cause steric hindrance, preventing the formation of a productive ternary complex. Conversely, if the linker is too long, it may not effectively bring the two proteins together, leading to reduced degradation efficiency.

Q2: What are the advantages of using a PEG linker like this compound?

A2: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design for several reasons. They are known to enhance the hydrophilicity and solubility of PROTAC molecules, which can be beneficial for improving their physicochemical properties and cell permeability. PEG linkers also offer good biocompatibility and allow for straightforward chemical modification, which facilitates the systematic variation of linker length to find the optimal efficacy. Bifunctional PEG motifs enable the rapid and facile assembly of potent degrader structures.

Q3: How does linker composition, beyond length, affect PROTAC performance?

A3: Linker composition significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability. While PEG linkers like this compound improve hydrophilicity, the overall properties of the PROTAC are also influenced by the warhead and anchor ligands. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, degradation efficiency. Introducing some rigidity into the linker, for instance with heterocyclic scaffolds, can sometimes lead to a more productive ternary complex.

Q4: What is the "hook effect" in the context of PROTACs?

A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can form separate binary complexes with the target protein and the E3 ligase, which prevents the formation of the productive ternary complex required for degradation. Mitigating the hook effect often involves careful optimization of the PROTAC concentration and enhancing the cooperativity of ternary complex formation.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I observe no significant degradation of the target protein.

This is a common challenge in PROTAC development. Several factors could be contributing to this issue:

  • Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.

  • Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.

  • Cellular Efflux: The PROTAC may be actively transported out of cells by efflux pumps, resulting in insufficient intracellular concentrations.

Solutions:

  • Synthesize a Library of PROTACs with Varying Linker Lengths: This is the most direct way to address the issue of suboptimal linker length. Even small changes in the number of PEG units can have a significant impact on degradation efficacy.

  • Evaluate Ternary Complex Formation Directly: Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.

  • Assess Cell Permeability: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.

Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.

The hook effect can be a major obstacle in developing potent PROTACs. Here are some strategies to address it:

  • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thus mitigating the hook effect. This can be achieved by optimizing the linker to promote favorable protein-protein interactions between

how to improve the yield of Benzyl-PEG24-alcohol conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Benzyl-PEG24-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve conjugation yield and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a long-chain polyethylene glycol (PEG) linker. It contains a benzyl protecting group at one end and a primary alcohol at the other. This structure is particularly useful in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise, multi-step chemical modifications are required. The long PEG24 chain enhances the solubility and pharmacokinetic properties of the final conjugate.

Q2: The terminal alcohol on my this compound is not reacting with my molecule of interest. Why is this happening?

The hydroxyl (-OH) group of this compound is a poor leaving group and therefore generally unreactive under standard coupling conditions. Direct conjugation to amines or carboxylic acids is inefficient. To achieve a successful conjugation with high yield, the alcohol group must first be "activated," or the molecule it is being conjugated to must be activated.

Q3: How do I "activate" the alcohol group of this compound for conjugation to an amine?

To conjugate this compound to a primary or secondary amine, the terminal alcohol should be converted into a better leaving group. A common and effective method is to convert it into a sulfonate ester, such as a tosylate or mesylate. This is typically a two-step process:

  • Activation: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine to form a tosylate or mesylate.[1][2]

  • Nucleophilic Substitution: The resulting tosylated or mesylated PEG is then reacted with the amine-containing molecule. The amine acts as a nucleophile, displacing the tosylate or mesylate group to form a stable amine linkage.[1]

Q4: How can I conjugate this compound to a carboxylic acid?

To conjugate this compound to a molecule containing a carboxylic acid, the carboxylic acid is typically activated, not the alcohol. This is achieved using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4] These reagents react with the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the alcohol of the this compound, forming a stable ester bond.

Q5: What are the critical reaction conditions to consider for improving conjugation yield?

Several factors can significantly impact the yield of your conjugation reaction:

  • Anhydrous Conditions: PEG reagents and many activating agents are sensitive to moisture. Ensure all solvents and reagents are anhydrous to prevent hydrolysis of activated intermediates, which lowers the yield.

  • pH Control: The optimal pH depends on the specific reaction. For reactions involving amines, a slightly basic pH (7.5-8.5) is often used to ensure the amine is deprotonated and nucleophilic. However, very high pH can lead to side reactions.

  • Absence of Competing Nucleophiles: Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for the activated PEG, reducing the yield of your desired conjugate. Phosphate-buffered saline (PBS) is a common alternative.

  • Molar Ratio of Reactants: An excess of the activated PEG derivative is often used to drive the reaction to completion, especially when working with dilute protein or peptide solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield The alcohol group of this compound was not activated before reaction with an amine.Activate the alcohol by converting it to a tosylate or mesylate before adding the amine-containing molecule.
The carboxylic acid was not activated before reaction with this compound.Use a carbodiimide coupling agent such as EDC or DCC to activate the carboxylic acid.
Degradation of activating agents (e.g., EDC, NHS esters) due to moisture.Store activating agents in a desiccator at the recommended temperature. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Presence of primary amines (e.g., Tris buffer) in the reaction mixture when conjugating to a target amine.Use a non-amine-containing buffer like PBS. If the sample is in a Tris-based buffer, perform a buffer exchange before the conjugation reaction.
Suboptimal pH for the reaction.Ensure the reaction buffer is at the optimal pH for your specific conjugation chemistry (e.g., pH 7.5-8.5 for reactions with amines).
Multiple or Unexpected Products Premature cleavage of the benzyl protecting group.Avoid acidic conditions or the use of reducing agents like catalytic hydrogenation (e.g., H₂/Pd) in the presence of the benzyl group, unless deprotection is intended.
Side reactions due to overly harsh conditions.Use milder reaction conditions, such as lower temperatures or shorter reaction times. Ensure the pH is not excessively high.
Difficulty Purifying the Final Conjugate Heterogeneity of the reaction product (unreacted starting materials, multiple PEGylated species).Optimize the molar ratio of reactants to maximize the formation of the desired product. Utilize appropriate chromatography techniques for purification, such as size-exclusion chromatography (SEC) to remove unreacted small molecules, followed by ion-exchange chromatography (IEX) to separate species with different degrees of PEGylation.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine

This protocol describes a two-step process for conjugating this compound to an amine-containing molecule.

Step 1: Activation of this compound via Tosylation

  • Dissolve this compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (TEA) (1.5 - 4 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 - 3 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Benzyl-PEG24-tosylate.

Step 2: Conjugation of Benzyl-PEG24-tosylate to an Amine

  • Dissolve the Benzyl-PEG24-tosylate and the amine-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Purify the final conjugate using an appropriate chromatographic method (e.g., silica gel chromatography or preparative HPLC).

Protocol 2: Conjugation of this compound to a Carboxylic Acid

This protocol outlines the conjugation using a carbodiimide activator.

  • Dissolve the carboxylic acid-containing molecule in an anhydrous organic solvent (e.g., DMF or DCM).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 equivalents) and, optionally, N-hydroxysuccinimide (NHS) (1.1 - 1.5 equivalents) to pre-activate the carboxylic acid and increase efficiency. Stir for 15-30 minutes at room temperature.

  • Add this compound (1.0 - 1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench any remaining activated carboxylic acid with a small amount of water.

  • Purify the final conjugate by chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Derivatization and Conjugation

Reaction Step Parameter Tosylation Mesylation EDC/NHS Coupling
Activation Activating Agentp-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)EDC/NHS
BaseTriethylamine (TEA) or PyridineTriethylamine (TEA)N/A (often run at neutral to slightly acidic pH)
SolventDichloromethane (DCM)Dichloromethane (DCM)DMF or DCM
Molar Excess of Reagents (to -OH or -COOH)TsCl: 1.2 - 3 eq. TEA: 1.5 - 4 eq.MsCl: 1.2 - 4 eq. TEA: 1.5 - 4 eq.EDC: 1.1 - 1.5 eq. NHS: 1.1 - 1.5 eq.
Temperature0°C to Room Temp0°C to Room TempRoom Temp
Typical Reaction Time12 - 24 hours2 - 6 hours4 - 24 hours
Conjugation NucleophileAmineAmineAlcohol (from this compound)
SolventDMF or DMSODMF or DMSON/A
TemperatureRoom Temp to 50°CRoom Temp to 50°CN/A
Typical Reaction Time4 - 24 hours4 - 24 hoursN/A
Expected Yield >80% (for activation step)>90% (for activation step)50-80% (for conjugation)

Visualizations

reaction_pathway Chemical Reaction Pathway for Amine Conjugation cluster_activation Step 1: Activation of Alcohol cluster_conjugation Step 2: Conjugation to Amine Benzyl_PEG24_OH Benzyl-PEG24-OH Activated_PEG Benzyl-PEG24-OTs Benzyl_PEG24_OH->Activated_PEG Tosylation TsCl TsCl / TEA TsCl->Benzyl_PEG24_OH Final_Conjugate Benzyl-PEG24-NH-R Activated_PEG->Final_Conjugate Nucleophilic Substitution Amine_Molecule R-NH2 Amine_Molecule->Activated_PEG troubleshooting_workflow Troubleshooting Low Conjugation Yield Start Low Yield Observed Check_Activation Was the correct functional group activated? Start->Check_Activation Yes_Activation Yes Check_Activation->Yes_Activation Yes No_Activation No Check_Activation->No_Activation No Check_Reagents Are reagents (solvents, activators) anhydrous and non-expired? Yes_Activation->Check_Reagents Activate_Alcohol Activate alcohol with TsCl/MsCl for amine conjugation. No_Activation->Activate_Alcohol Amine Conjugation Activate_Acid Activate carboxylic acid with EDC/NHS for alcohol conjugation. No_Activation->Activate_Acid Carboxylic Acid Conjugation Activate_Alcohol->Check_Reagents Activate_Acid->Check_Reagents Yes_Reagents Yes Check_Reagents->Yes_Reagents Yes No_Reagents No Check_Reagents->No_Reagents No Check_Buffer Does the buffer contain competing nucleophiles (e.g., Tris)? Yes_Reagents->Check_Buffer Use_Fresh Use fresh, anhydrous reagents and solvents. No_Reagents->Use_Fresh Use_Fresh->Check_Buffer Yes_Buffer Yes Check_Buffer->Yes_Buffer Yes No_Buffer No Check_Buffer->No_Buffer No Buffer_Exchange Perform buffer exchange to a non-amine buffer (e.g., PBS). Yes_Buffer->Buffer_Exchange Optimize_Ratio Optimize molar ratio of reactants. No_Buffer->Optimize_Ratio Buffer_Exchange->Optimize_Ratio End Improved Yield Optimize_Ratio->End

References

Technical Support Center: Troubleshooting Failed Reactions with Benzyl-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl-PEG24-alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its use in chemical reactions, such as in the synthesis of PROTACs or other bioconjugates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Issues

Q1: My reaction with this compound is showing low or no product formation. What are the common causes?

A1: Low or no yield in reactions involving this compound can stem from several factors. The most common issues include poor quality of the starting material, suboptimal reaction conditions, and degradation of the linker. A systematic approach to troubleshooting is recommended.[1]

Start by verifying the integrity of your this compound. Improper storage or handling can lead to degradation.[2] Next, scrutinize your reaction conditions, including the solvent, temperature, and stoichiometry of reactants. Finally, ensure that the coupling chemistry is appropriate for the functional group you are targeting.

Q2: How can I confirm that my this compound is not degraded before starting my reaction?

A2: It is crucial to assess the purity of your linker before use. The primary degradation pathways for this compound are cleavage of the benzyl ether and oxidation of the PEG chain.[2]

You can check the integrity of the compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] For HPLC, a reverse-phase column can separate the intact linker from potential impurities or degradation products. In NMR, the presence of the characteristic benzyl protons and the ethylene glycol repeat units should be confirmed.

Q3: My reaction is slow or appears to be incomplete. How can I improve the reaction kinetics?

A3: Slow or incomplete reactions are often due to insufficient activation of the coupling partner, suboptimal reaction conditions, or steric hindrance.

  • Activation: If you are coupling the alcohol to a carboxylic acid, ensure the acid is properly activated using reagents like EDC/NHS.

  • Reaction Conditions: Temperature, solvent, and pH can significantly influence reaction rates. For instance, ensure your solvent can fully dissolve all reactants to avoid a heterogeneous mixture. A modest increase in temperature can sometimes improve kinetics, but should be monitored to prevent degradation.

  • Steric Hindrance: The long PEG24 chain can sometimes create steric hindrance. Using a slight excess of the smaller coupling partner might improve the reaction rate.

Q4: I am observing multiple spots on my TLC or multiple peaks in my HPLC analysis. What could be the cause of these unexpected byproducts?

A4: The presence of unexpected byproducts often points to side reactions or the degradation of reactants or products. A common side reaction is the premature cleavage of the benzyl protecting group, especially under acidic or reductive conditions. The PEG chain itself can also be susceptible to oxidative degradation.

Review your reaction conditions to ensure they are compatible with the benzyl ether and the PEG chain. For example, avoid strong acids or bases unless intended for deprotection. Also, ensure that your starting materials are pure.

Storage and Handling

Q5: What are the recommended storage conditions for this compound?

A5: Proper storage is critical to maintain the stability of this compound. For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, under an inert atmosphere, and at a low temperature, typically -20°C.

For stock solutions, it is advisable to aliquot them into single-use volumes to prevent multiple freeze-thaw cycles. The stability of the solution will depend on the solvent and storage temperature.

Storage ConditionSolid FormStock Solution (-20°C)Stock Solution (-80°C)
Duration Long-termUp to 1 monthUp to 6 months
Atmosphere Inert (e.g., Argon, Nitrogen)InertInert
Light Protected from lightProtected from lightProtected from light
Purification

Q6: I am having difficulty purifying my final product. What are some recommended purification strategies?

A6: The purification of PEGylated compounds can be challenging due to their solubility in both aqueous and organic solvents. The choice of purification method will depend on the properties of your final conjugate.

  • Reverse-Phase HPLC (RP-HPLC): This is a very effective method as the benzyl group increases the hydrophobicity of the linker, allowing for good separation from more polar starting materials or byproducts on a C18 or C8 column.

  • Size-Exclusion Chromatography (SEC): SEC can be useful for separating your PEGylated product from smaller impurities, especially if there is a significant difference in molecular weight.

  • Flash Chromatography: For larger scale purifications, flash chromatography on silica gel can be employed. A gradient elution, for example with methanol in dichloromethane, is often used.

Purification TechniquePrincipleTypical Application
Reverse-Phase HPLC Separation based on hydrophobicity.High-resolution purification of the final product from unreacted starting materials and byproducts.
Size-Exclusion Chromatography Separation based on molecular size.Removal of small molecule impurities or unreacted reagents.
Flash Chromatography Separation based on polarity.Larger scale purification; often used as an initial purification step.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Coupling this compound to a Carboxylic Acid

This protocol describes a general method for forming an ester linkage between this compound and a carboxylic acid-containing molecule using EDC/NHS chemistry.

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq) and N-hydroxysuccinimide (NHS) (1.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Coupling Reaction:

    • To the activated ester solution, add this compound (1.0-1.2 eq).

    • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by TLC or LC-MS. The reaction is considered complete when the starting material (the limiting reagent) is no longer detectable.

  • Workup and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by an appropriate chromatographic method, such as preparative RP-HPLC.

Protocol 2: Analytical HPLC Method for Reaction Monitoring

This method can be used to monitor the consumption of this compound and the formation of the product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the benzyl group).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

Visual Guides

Troubleshooting_Workflow Troubleshooting Workflow for Failed Reactions start Reaction Failure (Low Yield / No Product) check_reagents Verify Purity of This compound and other reactants start->check_reagents purity_ok Purity Confirmed? check_reagents->purity_ok check_conditions Review Reaction Conditions (Solvent, Temp, Stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_protocol Evaluate Coupling Chemistry and Protocol protocol_ok Protocol Appropriate? check_protocol->protocol_ok purity_ok->check_conditions Yes replace_reagents Use Fresh/Purified Reagents purity_ok->replace_reagents No conditions_ok->check_protocol Yes optimize_conditions Optimize Conditions: - Adjust Temperature - Change Solvent - Modify Stoichiometry conditions_ok->optimize_conditions No modify_protocol Modify Protocol: - Increase Activation Time - Change Coupling Reagents protocol_ok->modify_protocol No success Successful Reaction protocol_ok->success Yes replace_reagents->check_reagents optimize_conditions->success modify_protocol->success

Caption: A logical workflow for troubleshooting failed reactions.

Degradation_Pathways Primary Degradation Pathways cluster_benzyl Benzyl Ether Group cluster_peg PEG Chain start This compound bn_cleavage Cleavage start->bn_cleavage peg_ox Oxidation start->peg_ox bn_acid Acidic Conditions bn_cleavage->bn_acid bn_red Reductive Conditions (e.g., Hydrogenolysis) bn_cleavage->bn_red bn_ox Oxidative Conditions bn_cleavage->bn_ox peg_o2 Oxygen peg_ox->peg_o2 peg_temp Elevated Temperature peg_ox->peg_temp peg_metal Transition Metals peg_ox->peg_metal

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of PROTACs with Long PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of Proteolysis Targeting Chimeras (PROTACs) that possess long Polyethylene Glycol (PEG) linkers. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when purifying PROTACs with long PEG linkers?

A1: The PEGylation process can lead to a complex mixture of components. Common impurities include:

  • Unreacted PROTAC molecules.[1]

  • Excess PEGylating reagent.[1]

  • Byproducts from the PEGylation reaction.[1]

  • A heterogeneous mixture of PEGylated PROTACs with varying numbers of PEG chains (PEGamers).[1]

  • Positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.[1]

  • A byproduct from nucleophilic acyl substitution, particularly in the synthesis of pomalidomide-PEG based PROTACs, which can co-elute with the desired product during HPLC purification.

Q2: Why is the purification of PROTACs with long PEG linkers so challenging?

A2: The purification of these molecules is inherently difficult due to several factors:

  • Physicochemical Properties: PROTACs themselves are often large and lipophilic, making them challenging to handle. The addition of a long, neutral, and hydrophilic PEG chain further complicates purification by masking the physicochemical differences between the desired product and impurities.

  • High Polarity and Solubility: Long PEG chains significantly increase the water solubility of the PROTAC, which can make extraction from aqueous phases difficult. They also lead to high polarity, requiring strong solvent systems for chromatography that can result in poor separation.

  • Structural Heterogeneity: The flexibility of the PEG linker can lead to the PROTAC adopting multiple conformations, which can cause band broadening and poor peak shape during chromatography.

  • Co-elution: The similar properties of the desired PEGylated PROTAC and related impurities, such as unreacted starting materials or species with different PEG lengths, often lead to co-elution in chromatographic methods.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PROTACs with long PEG linkers.

Issue 1: Poor Separation and Peak Tailing in Reverse-Phase HPLC (RP-HPLC)
Symptom Potential Cause Troubleshooting Steps
Broad peaks, significant tailing, or streaking on TLC and HPLC.The highly polar nature of the long PEG linker interacting strongly with the silica-based stationary phase. The flexibility of the PEG chain.1. Optimize the Mobile Phase: * Use a different organic modifier, such as acetonitrile or methanol, or a mixture. For highly polar compounds, a gradient from a low percentage of organic phase to a high percentage is often necessary. * Add an ion-pairing agent like trifluoroacetic acid (TFA) at 0.1% to both aqueous and organic phases to improve peak shape. * For particularly stubborn separations, consider using a chloroform-methanol eluent system, potentially with a small percentage of aqueous ammonia for basic compounds or formic acid for acidic compounds.
2. Change the Stationary Phase: * Switch to a column with a different chemistry, such as C4 or C8, which are less hydrophobic than C18 and may provide better selectivity for large, polar molecules.
3. Adjust Gradient Slope: * A shallower gradient can often improve the resolution between closely eluting species.
Issue 2: Co-elution of Product with Impurities
Symptom Potential Cause Troubleshooting Steps
The desired PROTAC fraction is contaminated with unreacted starting material, excess PEG reagent, or byproducts.Insufficient resolution of the chromatographic method due to similar physicochemical properties of the product and impurities.1. Employ Orthogonal Purification Methods: * Combine different chromatographic techniques that separate based on different principles. A common workflow is to use Size Exclusion Chromatography (SEC) first to separate based on size, followed by a higher resolution method like RP-HPLC or Ion-Exchange Chromatography (IEX) for polishing.
2. Optimize the Primary Chromatographic Method: * For RP-HPLC or IEX, fine-tune the gradient to enhance the separation of the target compound from the co-eluting impurity. * Consider using a different stationary phase that may offer different selectivity.
3. For Positional Isomers: * High-resolution techniques such as capillary electrophoresis or analytical scale RP-HPLC or IEX may be necessary to achieve separation.
Issue 3: Product Loss During Aqueous Work-up
Symptom Potential Cause Troubleshooting Steps
Low recovery of the desired PROTAC after liquid-liquid extraction.The long PEG linker imparts high water solubility to the PROTAC, causing it to remain in the aqueous phase.1. Salt Out the Product: * Saturate the aqueous phase with sodium chloride (NaCl) before extracting with an organic solvent like dichloromethane (DCM). This decreases the solubility of the PEGylated compound in the aqueous layer.
2. Use a More Polar Extraction Solvent: * If DCM is ineffective, try a more polar solvent like ethyl acetate, or a mixture of solvents.
3. Repeated Extractions: * Perform multiple extractions of the aqueous layer with the organic solvent to maximize recovery.

Quantitative Data Summary

The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency. The following table summarizes the impact of linker length on the degradation of various target proteins.

Target ProteinLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Alkyl/Ether< 12No degradation-
TBK1Alkyl/Ether12-29Submicromolar-
TBK1Alkyl/Ether21396
TBK1Alkyl/Ether2929276
HaloTagPEG< 3 PEG units-≤ 20
HaloTagPEG3 PEG units19> 95
HaloTagPEG> 3 PEG units-~80
BRD4PEG13-98
BTKPEG< 5 PEG units-Minimal
BTKPEG≥ 5 PEG units-Successful
BTKPEG9 PEG units5.9-

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

SEC is often the initial step to separate the larger PEGylated PROTAC from smaller unreacted molecules and byproducts.

Materials:

  • SEC column

  • Mobile Phase: A buffered saline solution (e.g., PBS)

  • Crude PEGylated PROTAC mixture

  • 0.22 µm filter

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Dissolve the crude PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter to remove any particulates.

  • Inject the filtered sample onto the equilibrated column.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Collect fractions and analyze them by a suitable method (e.g., LC-MS, SDS-PAGE if the PROTAC is large enough) to identify the fractions containing the pure PEGylated PROTAC.

Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used to separate molecules based on their hydrophobicity.

Materials:

  • C4, C8, or C18 RP-HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample partially purified by SEC or crude mixture

Procedure:

  • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition, and inject it onto the column.

  • Elute the bound components using a linear gradient of increasing Mobile Phase B. The gradient should be optimized to achieve the best separation.

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Collect the peak corresponding to the pure PEGylated PROTAC.

  • Confirm the identity and purity of the collected fractions using LC-MS.

  • Lyophilize the collected fractions to remove the solvent.

Protocol 3: Purification by Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. This can be effective if the PEGylated PROTAC has a different charge from the impurities.

Materials:

  • Anion or cation exchange column (chosen based on the predicted isoelectric point (pI) of the PROTAC)

  • Binding Buffer (Buffer A): Low ionic strength buffer at a pH where the PROTAC binds to the column.

  • Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).

  • Sample from SEC or other initial purification step

Procedure:

  • Equilibrate the IEX column with Binding Buffer (Buffer A).

  • Load the sample onto the column.

  • Wash the column with Buffer A to remove any unbound impurities.

  • Elute the bound PROTAC using a linear gradient of increasing Elution Buffer (Buffer B) concentration.

  • Collect fractions and analyze for the presence and purity of the desired product.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Purification_Workflow Crude_Mixture Crude Reaction Mixture (PROTAC, Impurities, Byproducts) SEC Size Exclusion Chromatography (SEC) (Separation by Size) Crude_Mixture->SEC SEC_Fractions PROTAC-enriched Fractions SEC->SEC_Fractions RP_HPLC Reverse-Phase HPLC (RP-HPLC) (Separation by Hydrophobicity) SEC_Fractions->RP_HPLC Orthogonal Method 1 IEX Ion-Exchange Chromatography (IEX) (Separation by Charge) SEC_Fractions->IEX Orthogonal Method 2 Pure_PROTAC Pure PEGylated PROTAC RP_HPLC->Pure_PROTAC IEX->Pure_PROTAC Analysis Purity & Identity Confirmation (LC-MS) Pure_PROTAC->Analysis

References

Technical Support Center: Benzyl-PEG24-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Benzyl-PEG24-alcohol conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

This compound is a heterobifunctional linker containing a benzyl group, a 24-unit polyethylene glycol (PEG) chain, and a terminal alcohol. The benzyl group can be used as a protecting group for the alcohol or as a hydrophobic handle, while the PEG chain enhances the solubility and stability of the resulting conjugate.[1] The terminal alcohol allows for further chemical modification and conjugation to biomolecules. This linker is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates where precise control over solubility and spacing is crucial.

Q2: What are the primary causes of aggregation in this compound conjugates?

Aggregation of this compound conjugates can be attributed to several factors:

  • The Benzyl Group: The benzyl group is hydrophobic and can induce partial unfolding of proteins, exposing hydrophobic regions that can lead to intermolecular aggregation.[2][3][4] This is a known issue with benzyl alcohol when used as a preservative in protein formulations.[4]

  • Properties of the Conjugated Molecule: The inherent properties of the biomolecule (e.g., protein, peptide, or small molecule) being conjugated play a significant role. If the molecule itself is prone to aggregation, the conjugation process can exacerbate this issue.

  • Inadequate Solubility: Despite the presence of the hydrophilic PEG24 chain, the overall solubility of the conjugate might be insufficient in certain buffer conditions, leading to aggregation.

  • Environmental Stress: Factors such as temperature, pH, and agitation can induce conformational changes in the conjugate, promoting aggregation.

Q3: How does the PEG24 chain help in preventing aggregation?

The polyethylene glycol (PEG) chain provides several benefits to reduce aggregation:

  • Increased Hydrophilicity: The PEG chain is highly hydrophilic, which increases the overall water solubility of the conjugate.

  • Steric Hindrance: The flexible PEG chain creates a "shield" around the conjugated molecule, sterically hindering intermolecular interactions that lead to aggregation.

  • Improved Stability: PEGylation is known to enhance the conformational stability of proteins and other biomolecules, making them less susceptible to denaturation and aggregation.

Troubleshooting Guide: Preventing Aggregation

This guide provides a systematic approach to troubleshooting and preventing aggregation of your this compound conjugates.

Problem: My this compound conjugate is aggregating during or after the conjugation reaction.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Suboptimal Buffer Conditions 1. Optimize pH: Screen a range of pH values for your reaction and storage buffers. For many proteins, a pH slightly away from the isoelectric point (pI) minimizes aggregation. 2. Adjust Ionic Strength: Test different salt concentrations (e.g., 50-150 mM NaCl). In some cases, low ionic strength can lead to aggregation, while in others, high salt can have a "salting-out" effect.Unfavorable pH can lead to a net neutral charge on the protein surface, reducing electrostatic repulsion and promoting aggregation. Ionic strength modulates electrostatic interactions between molecules.
Hydrophobicity of the Benzyl Group and/or Conjugated Molecule 1. Incorporate Excipients: Add stabilizing excipients to your buffers. Common and effective excipients include: - L-Arginine: Typically used at concentrations of 50-250 mM. - Polysorbates (e.g., Polysorbate 20 or 80): Used at low concentrations, typically 0.01-0.1% (v/v). - Sugars (e.g., Sucrose, Trehalose): Often used at concentrations of 1-10% (w/v). 2. Use a More Hydrophilic Linker: If aggregation persists and the application allows, consider using a similar PEG linker without the benzyl group or with a longer, more solubilizing PEG chain.Excipients can act as "chaotropic" agents (arginine) to prevent protein-protein interactions or as non-ionic surfactants (polysorbates) to reduce surface tension and block hydrophobic interfaces. Sugars are known cryo- and lyoprotectants that stabilize protein structure.
High Concentration of the Conjugate 1. Work at Lower Concentrations: Perform the conjugation reaction and subsequent handling at the lowest feasible concentration. 2. Concentrate with Care: If a higher concentration is required, use gentle concentration methods such as tangential flow filtration (TFF) with optimized parameters, and consider adding excipients to the final formulation buffer.The likelihood of intermolecular aggregation increases with higher concentrations of the conjugate.
Temperature and Agitation Stress 1. Control Temperature: Perform conjugation and purification steps at a controlled, and often reduced, temperature (e.g., 4°C or room temperature, as tolerated by the biomolecule). 2. Minimize Agitation: Avoid vigorous vortexing or shaking. Use gentle mixing methods like end-over-end rotation or a magnetic stir bar at a low speed.Elevated temperatures and mechanical stress can provide the energy needed to overcome the activation barrier for protein unfolding and aggregation.

Experimental Protocols

Protocol 1: General Screening of Buffer Conditions and Excipients

This protocol outlines a method for systematically screening different buffer conditions and excipients to identify the optimal formulation for your this compound conjugate.

  • Prepare Stock Solutions:

    • Prepare a concentrated stock of your purified this compound conjugate in a minimal buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Prepare a panel of buffers with varying pH values (e.g., pH 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 100 mM, 150 mM NaCl).

    • Prepare concentrated stock solutions of excipients (e.g., 1 M L-Arginine, 1% Polysorbate 20, 50% Sucrose).

  • Set up Screening Plate:

    • In a 96-well plate, dilute your conjugate stock into the different buffer conditions to a final working concentration.

    • To test excipients, add them from the stock solutions to the desired final concentrations into the wells containing the conjugate in your chosen base buffer.

  • Incubation and Analysis:

    • Incubate the plate under relevant stress conditions (e.g., 37°C with gentle shaking for 24-48 hours) or at your intended storage temperature.

    • Analyze for aggregation at various time points using the methods described below.

Protocol 2: Quantification of Aggregation

A. Dynamic Light Scattering (DLS)

DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.

  • Sample Preparation:

    • Filter your sample through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) to remove dust and large, extraneous particles.

    • Dilute the sample to an appropriate concentration for your DLS instrument in the filtered formulation buffer.

  • Data Acquisition:

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Acquire multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the size distribution data. An increase in the average particle size or the appearance of a second, larger population of particles is indicative of aggregation.

    • The polydispersity index (PDI) can also be a useful indicator of the heterogeneity of the sample.

B. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an excellent tool for quantifying soluble aggregates.

  • Column and Mobile Phase Selection:

    • Choose an SEC column with a fractionation range appropriate for your conjugate and its potential aggregates.

    • The mobile phase should be optimized to prevent non-specific interactions with the column matrix. A typical mobile phase consists of a buffer (e.g., 100-200 mM sodium phosphate), a salt (e.g., 150-300 mM NaCl or KCl), and may include an organic modifier (e.g., 5-10% isopropanol) or an excipient (e.g., L-Arginine) to minimize on-column aggregation.

  • Sample Analysis:

    • Inject a known concentration of your conjugate onto the equilibrated SEC column.

    • Monitor the elution profile using UV absorbance (e.g., at 280 nm for protein conjugates).

  • Data Interpretation:

    • The main peak corresponds to the monomeric conjugate.

    • Peaks eluting earlier than the main peak represent soluble aggregates (dimers, trimers, and higher-order oligomers).

    • Integrate the peak areas to quantify the percentage of monomer and aggregates.

Visualizations

cluster_causes Primary Causes of Aggregation cluster_prevention Prevention Strategies Benzyl Hydrophobic Benzyl Group Aggregation Aggregation of this compound Conjugate Benzyl->Aggregation Conjugate Inherent Properties of Conjugated Molecule Conjugate->Aggregation Solubility Inadequate Solubility Solubility->Aggregation Stress Environmental Stress (pH, Temp, Agitation) Stress->Aggregation Buffer Optimize Buffer Conditions (pH, Ionic Strength) Excipients Add Stabilizing Excipients (Arginine, Polysorbate) Concentration Control Conjugate Concentration Handling Gentle Handling (Temp Control, Minimize Agitation) PEG PEG24 Chain (Inherent) Aggregation->Buffer Aggregation->Excipients Aggregation->Concentration Aggregation->Handling Aggregation->PEG

Caption: Causes and prevention strategies for the aggregation of this compound conjugates.

Start Start: Purified this compound Conjugate Screening Screen Buffer Conditions & Excipients Start->Screening DLS Analyze by DLS Screening->DLS SEC Analyze by SEC Screening->SEC Check_Aggregation Aggregation Observed? DLS->Check_Aggregation SEC->Check_Aggregation Optimize Further Optimization of Formulation Check_Aggregation->Optimize Yes End End: Stable Formulation Achieved Check_Aggregation->End No Optimize->Screening

Caption: Experimental workflow for troubleshooting conjugate aggregation.

References

linker stability issues with Benzyl-PEG24-alcohol in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Benzyl-PEG24-alcohol for researchers, scientists, and drug development professionals.

FAQs on Linker Stability

Q1: What are the primary chemical liabilities of the this compound linker?

A1: The this compound linker has two primary points of chemical instability:

  • The Benzyl Ether Linkage: This bond is susceptible to cleavage under acidic conditions (acid hydrolysis) and through catalytic hydrogenolysis (reductive cleavage).[1][2]

  • The PEG Chain: The polyethylene glycol chain is prone to auto-oxidation, a process that can be accelerated by exposure to transition metals, elevated temperatures, and UV light.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For stock solutions, it is recommended to dissolve the compound in an anhydrous solvent, aliquot into single-use vials, and store at -80°C for up to six months or -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles.

Q3: Can components of my cell culture medium affect the stability of the linker?

A3: Yes, components in standard cell culture media can potentially impact the stability of this compound. The pH of the medium (typically 7.2-7.4) is generally considered safe for the benzyl ether linkage, which is more susceptible to acidic conditions. However, the presence of metal ions, such as iron, in basal media formulations, could potentially catalyze the oxidative degradation of the PEG chain. Furthermore, fetal bovine serum (FBS) contains a complex mixture of proteins and enzymes, and while direct enzymatic cleavage of this specific linker is not commonly reported, interactions with serum components can influence the overall stability of molecules in culture.[3]

Q4: My experimental results suggest linker instability. What are the first troubleshooting steps?

A4: If you suspect linker instability is affecting your experiment, we recommend the following initial steps:

  • Confirm the integrity of your stock solution: Use a quick analytical method like HPLC-UV to check for the presence of degradation products in your stock solution of this compound.

  • Review your experimental conditions: Pay close attention to the pH, temperature, and duration of your experiment. Avoid prolonged incubations at elevated temperatures if possible.

  • Run a stability control: Incubate this compound in your complete cell culture medium (with and without cells) for the duration of your experiment and analyze the supernatant for degradation products. This will help you distinguish between chemical and cell-mediated degradation.

Troubleshooting Guide

Problem: Low Yield or Inconsistent Results in Conjugation Reactions
Possible Cause Suggested Solution
Degraded this compound stock Verify the purity of your stock solution using HPLC or NMR. If degradation is confirmed, use a fresh vial of the compound. Ensure proper storage conditions are maintained.
Incompatible reaction conditions Avoid strongly acidic or basic conditions. If your protocol involves reducing agents, be aware of potential cleavage of the benzyl ether bond.
Oxidation during reaction If the reaction is performed at elevated temperatures or for an extended period, consider running it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the PEG chain.
Problem: Suspected Linker Cleavage During In Vitro Experiments
Possible Cause Suggested Solution
Acidic microenvironment While bulk media pH is neutral, some cellular compartments can be acidic. If your application involves internalization into acidic organelles like lysosomes, the benzyl ether linkage may be susceptible to cleavage.
Oxidative stress in cell culture High levels of reactive oxygen species (ROS) in your cell culture system could contribute to the oxidative degradation of the PEG chain.
Prolonged incubation times The longer the incubation at 37°C, the greater the potential for degradation. Determine the stability of the linker over your experimental time course using the protocol provided below.

Quantitative Data on Linker Stability

The stability of this compound is highly dependent on the specific experimental conditions. The following tables provide representative data on the expected stability under various conditions.

Table 1: Stability of this compound in Aqueous Buffers at 37°C

pH Buffer System % Intact after 24h % Intact after 72h Primary Degradation Product
5.0 Acetate~85%~60%PEG24-alcohol (from hydrolysis)
7.4 PBS>98%>95%Minimal degradation
8.5 Tris>98%>95%Minimal degradation

Table 2: Stability of this compound in Cell Culture Media at 37°C

Medium Supplement % Intact after 24h % Intact after 72h Potential Degradation Products
DMEM 10% FBS>95%~90%Benzyl alcohol, PEG24-alcohol, oxidized PEG species
RPMI-1640 10% FBS>95%~90%Benzyl alcohol, PEG24-alcohol, oxidized PEG species
Serum-free None>98%>95%Minimal degradation

Experimental Protocols

Protocol for Assessing In Vitro Stability of this compound by RP-HPLC

This protocol allows for the quantification of intact this compound and its primary degradation product, benzyl alcohol.

1. Materials and Reagents:

  • This compound

  • Benzyl alcohol (as a reference standard)

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 96-well plates or microcentrifuge tubes

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the this compound stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 100 µM.

  • Aliquot the mixture into sealed tubes or wells of a 96-well plate.

  • Incubate the samples at 37°C in a cell culture incubator.

  • At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove an aliquot.

  • To precipitate proteins, add 3 volumes of cold acetonitrile to 1 volume of the medium sample.

  • Vortex and incubate at -20°C for at least 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Method:

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Detection: UV at 254 nm (for the benzyl group)

  • Injection Volume: 20 µL

4. Data Analysis:

  • Generate a standard curve for both this compound and benzyl alcohol to determine their respective retention times and peak area-to-concentration relationships.

  • Integrate the peak areas for intact this compound and any newly formed benzyl alcohol in your experimental samples.

  • Calculate the percentage of intact linker remaining at each time point relative to the T=0 time point.

Visualizations

cluster_main Degradation Pathways of this compound cluster_hydrolysis Acid Hydrolysis cluster_oxidation Oxidation cluster_reduction Reductive Cleavage (e.g., H2/Pd) A This compound B PEG24-alcohol A->B H+ / H2O C Benzyl Cation A->C H+ / H2O D Oxidized PEG Species (aldehydes, carboxylates) A->D O2, Metal Ions, Heat E PEG24-alcohol A->E H2/Pd F Toluene A->F H2/Pd

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare 100 µM Linker in Cell Culture Medium incubate Incubate at 37°C prep->incubate timepoint Collect Aliquots at Time Points (0, 4, 8, 24, 48, 72h) incubate->timepoint precipitate Protein Precipitation (Cold Acetonitrile) timepoint->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge analyze Analyze Supernatant by RP-HPLC centrifuge->analyze quantify Quantify Intact Linker and Degradation Products analyze->quantify

Caption: Workflow for assessing linker stability in vitro.

cluster_troubleshooting Troubleshooting Logic cluster_yes_degraded cluster_no_not_degraded start Inconsistent Experimental Results Observed check_stock Is Stock Solution Pure? (Analyze by HPLC) start->check_stock use_fresh Use Fresh Linker Re-evaluate Storage check_stock->use_fresh No check_conditions Are Experimental Conditions Harsh? (pH, Temp, Time) check_stock->check_conditions Yes run_control Run Stability Control in Media (with/without cells) check_conditions->run_control analyze_control Analyze Control Samples for Degradation run_control->analyze_control is_degraded Degradation Observed? analyze_control->is_degraded optimize Optimize Experiment: - Reduce Incubation Time - Adjust pH if possible - Consider Inert Atmosphere is_degraded->optimize Yes other_issue Linker is Stable. Investigate Other Experimental Variables. is_degraded->other_issue No

Caption: Troubleshooting decision tree for linker stability issues.

References

Technical Support Center: Optimizing Benzyl-PEG24-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Benzyl-PEG24-alcohol for bioconjugation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses two different functional groups at its termini: a primary alcohol (-OH) and a benzyl ether (-O-CH₂-Ph). The benzyl group serves as a protecting group for one of the hydroxyl functionalities.[1][2] This structure is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex bioconjugates where sequential and site-specific modifications are required.[3] The PEG component enhances the solubility and pharmacokinetic properties of the final conjugate.[4]

Q2: The terminal alcohol of my this compound is not reacting with my molecule of interest. Why?

The terminal hydroxyl group of a PEG linker is generally unreactive under physiological conditions and requires activation to facilitate conjugation.[5] Direct conjugation to amines, thiols, or other functional groups is inefficient without first converting the alcohol into a more reactive functional group.

Q3: How can I activate the terminal hydroxyl group of this compound for conjugation?

The most common methods involve converting the hydroxyl group into a good leaving group. Two widely used strategies are:

  • Tosylation: Reacting the PEG-alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine (TEA) converts the alcohol to a tosylate (-OTs).

  • Mesylation: Reacting the PEG-alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like TEA or pyridine converts the alcohol to a mesylate (-OMs).

Both tosylates and mesylates are excellent leaving groups, making the terminal carbon susceptible to nucleophilic attack by amines or thiols on your target molecule.

Q4: After conjugating my molecule to the activated alcohol, how do I deprotect the benzyl group to use the second hydroxyl group?

The benzyl ether can be cleaved to reveal the second hydroxyl group, typically through catalytic hydrogenation. This is commonly achieved using a palladium catalyst (e.g., Pd/C) in the presence of hydrogen gas. This method is generally effective and does not affect other functional groups like glycosidic linkages or acetals.

Troubleshooting Guide

Problem 1: Low yield during the activation of the hydroxyl group (Tosylation/Mesylation).

Possible Cause Suggested Solution
Presence of water in the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., dichloromethane - DCM). The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Inadequate base. Use a sufficient molar excess of a suitable base like triethylamine (TEA) or pyridine to neutralize the HCl generated during the reaction.
Incorrect reaction temperature. The reaction is typically performed at 0°C to control reactivity and minimize side reactions. Allow the reaction to proceed at this temperature before gradually warming to room temperature if necessary.
Degraded sulfonyl chloride reagent. Use fresh or properly stored p-toluenesulfonyl chloride or methanesulfonyl chloride. These reagents are sensitive to moisture.

Problem 2: Low conjugation efficiency after activating the PEG-alcohol.

Possible Cause Suggested Solution
Suboptimal reaction buffer pH. The pH of the reaction buffer is critical for the nucleophilicity of the functional group on your target molecule. For conjugation to primary amines, a pH range of 7-9 is generally recommended. For thiols, a pH of around 8 is often optimal.
Steric hindrance. If your target molecule is large, steric hindrance may impede the reaction. Consider using a longer PEG linker if possible.
Hydrolysis of the activated PEG. Activated PEGs (tosylates, mesylates) can hydrolyze in aqueous buffers. Perform the conjugation reaction as soon as possible after activation and purification.
Incorrect molar ratio of reactants. Optimize the molar ratio of the activated PEG to your target molecule. A molar excess of the PEG reagent is often used to drive the reaction to completion.

Problem 3: Difficulty in purifying the final PEGylated product.

Possible Cause Suggested Solution
Presence of unreacted PEG and target molecule. Size-exclusion chromatography (SEC) is effective for separating the larger PEGylated conjugate from smaller, unreacted starting materials.
Mixture of mono- and di-PEGylated products (if both ends of the PEG are reactive). Ion-exchange chromatography (IEX) is a powerful technique to separate PEGylated species based on differences in surface charge. PEGylation can shield charges on the protein surface, altering its elution profile.
Aggregation of the PEGylated product. Hydrophobic interaction chromatography (HIC) can sometimes be used, but PEGs themselves can bind to HIC media. It is often used as a supplementary method to IEX.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Hydroxyl Activation

ParameterTosylationMesylation
Activating Reagent p-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)
Base Pyridine or Triethylamine (TEA)Triethylamine (TEA) or Pyridine
Molar Ratio (PEG-OH:Reagent:Base) 1 : 1.2 : 1.5 (typical)1 : 1.2 : 1.5 (typical)
Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Time 2-4 hours2-4 hours

Table 2: Recommended pH for Common Conjugation Reactions

Target Functional GroupReactive PEG GroupRecommended pHResulting Linkage
Primary Amine (-NH₂)PEG-Tosylate/Mesylate7.0 - 9.0Secondary Amine
Thiol (-SH)PEG-Tosylate/Mesylate~ 8.0Thioether
Carboxyl (-COOH)PEG-Amine (after deprotection and amination)4.5 (with EDC)Amide

Experimental Protocols

Protocol 1: Activation of this compound via Mesylation

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution with stirring.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0°C for 4 hours. If monitoring by TLC shows incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding cold water. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with cold 10% HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated Benzyl-PEG24-mesylate.

Protocol 2: Conjugation of Activated Benzyl-PEG24-mesylate to a Protein

  • Buffer Preparation: Prepare a suitable conjugation buffer (e.g., phosphate buffer) at the optimal pH for your target functional group (see Table 2).

  • Protein Solution: Dissolve your protein in the conjugation buffer to a concentration of 2-10 mg/mL.

  • PEGylation Reaction: Add the freshly prepared Benzyl-PEG24-mesylate to the protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 10:1 to 20:1 is common.

  • Incubation: Gently mix the reaction and incubate at 4°C or room temperature for a specified time (e.g., 2-24 hours). The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching reagent, such as a small molecule with a primary amine (e.g., Tris or glycine), to react with any excess activated PEG.

  • Purification: Purify the PEGylated protein from unreacted components using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Visual Diagrams

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Target Molecule cluster_purification Purification and Analysis a1 Dissolve Benzyl-PEG24-OH in Anhydrous DCM a2 Cool to 0°C a1->a2 a3 Add Triethylamine a2->a3 a4 Add Methanesulfonyl Chloride a3->a4 a5 React for 2-4 hours a4->a5 a6 Purify Activated PEG a5->a6 c2 Add Activated PEG-Mesylate a6->c2 c1 Dissolve Target Molecule in Reaction Buffer (pH 7-9) c1->c2 c3 Incubate (e.g., 4°C, 12h) c2->c3 c4 Quench Reaction c3->c4 p1 Purify Conjugate (SEC/IEX) c4->p1 p2 Characterize Product (e.g., SDS-PAGE, Mass Spec) p1->p2

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Low Conjugation Yield q1 Was the PEG-alcohol activated? start->q1 q2 Is the reaction buffer pH optimal? q1->q2 Yes a1_no No: Activate hydroxyl group (e.g., Mesylation/Tosylation) q1->a1_no No q3 Are the reagents of good quality? q2->q3 Yes a2_no No: Adjust pH (e.g., pH 7-9 for amines) q2->a2_no No a3_no No: Use fresh, anhydrous reagents and solvents q3->a3_no No end Consider steric hindrance or optimize reactant concentrations q3->end Yes a1_yes Yes a2_yes Yes a3_yes Yes

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Benzyl-PEG24-alcohol Reactions & Steric Hindrance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Benzyl-PEG24-alcohol, with a focus on the impact of steric hindrance on its reactivity.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance, and how does it specifically affect this compound reactions?

A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction. In the case of this compound, two primary sources contribute to steric hindrance:

  • The Benzyl Group: This bulky aromatic group can shield the nearby PEG chain and its terminal alcohol, making it difficult for incoming reagents to access the reactive hydroxyl (-OH) group.

  • The PEG24 Chain: The long, flexible polyethylene glycol chain, consisting of 24 repeating ethylene glycol units, can fold and coil upon itself. This creates a dynamic, protective layer around the terminal alcohol, effectively blocking access for other molecules.[1][2][3]

This hindrance can lead to slower reaction rates, lower yields, or the need for more forcing reaction conditions.

Q2: Why is my reaction with this compound showing low yield or proceeding very slowly?

A2: Low yields and slow reaction kinetics are common challenges when working with sterically hindered molecules like this compound. The bulky benzyl group and the flexible PEG chain can prevent the reacting molecule from achieving the necessary proximity and orientation to the terminal alcohol group. The PEG chain, in particular, can create a hydration shell that further impedes the approach of hydrophobic reactants.[2][3]

Q3: Can the length of the PEG chain impact the degree of steric hindrance?

A3: Absolutely. While this guide focuses on PEG24, the principle applies broadly. Longer PEG chains generally create a more significant steric barrier. As the number of PEG units increases, the polymer's flexibility and hydrodynamic volume grow, enhancing its shielding effect. This can reduce the binding affinity of the conjugated molecule to its target. Conversely, a shorter PEG chain may offer less of a protective shield but also result in less steric hindrance during conjugation reactions.

Troubleshooting Guide: Overcoming Steric Hindrance

If you are encountering issues such as low yield, incomplete conversion, or slow reaction times, consider the following troubleshooting strategies.

Problem: Low reaction yield when attempting to activate or conjugate the terminal alcohol.

Possible Cause Suggested Solution Rationale
Steric Hindrance 1. Increase Molar Excess of Reagents: Use a higher molar ratio (3-5 equivalents) of the activating agent or incoming nucleophile to drive the reaction forward. 2. Optimize Solvent: Switch to a polar aprotic solvent (e.g., DMF, DMSO) that can help extend the PEG chain, making the terminal alcohol more accessible. 3. Elevate Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for side reactions.These adjustments increase the probability of successful collisions between reactants, helping to overcome the physical barrier imposed by the benzyl and PEG groups.
Poor Leaving Group Activate the Alcohol: The hydroxyl group (-OH) is a poor leaving group. Convert it into a better leaving group, such as a tosylate or mesylate, prior to nucleophilic substitution.This is a standard two-step process that significantly enhances the reactivity of the terminal position, making it more susceptible to nucleophilic attack despite steric hindrance.
Reagent Degradation Use Fresh Reagents: Ensure your activating agents (e.g., TsCl, MsCl) and non-nucleophilic bases (e.g., TEA, Pyridine) are fresh and anhydrous.Moisture and degradation can inactivate reagents, leading to failed reactions irrespective of steric factors.

Experimental Protocols

The following protocols describe a common two-step workflow to functionalize Benzyl-PEG-alcohol, which is often necessary to overcome the low reactivity of the terminal hydroxyl group.

Protocol 1: Activation of this compound (Tosylation)

This procedure converts the terminal alcohol into a tosylate, a much better leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Argon or Nitrogen gas

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Add TEA or Pyridine (1.5 - 4 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of TsCl (1.2 - 3 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, wash the mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Benzyl-PEG24-tosylate.

Protocol 2: Nucleophilic Substitution with a Primary Amine

This protocol demonstrates the conjugation of an amine to the activated Benzyl-PEG24-tosylate.

Materials:

  • Benzyl-PEG24-tosylate (from Protocol 1)

  • Primary amine of interest

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Dissolve the Benzyl-PEG24-tosylate and the primary amine (1.5 - 5 equivalents) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2-4 equivalents) to the solution to act as a non-nucleophilic base.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 40-60 °C) for 12-48 hours. The increased temperature helps overcome the steric barrier.

  • Monitor the reaction for the consumption of the tosylate starting material by LC-MS.

  • Once complete, purify the final Benzyl-PEG24-amine conjugate using reversed-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Summary of Reaction Conditions

The following table summarizes typical reaction parameters for the two-step functionalization process.

Step Parameter Typical Value Reference
1. Activation Activating Agent p-Toluenesulfonyl chloride (TsCl)
Base Triethylamine (TEA) or Pyridine
Solvent Dichloromethane (DCM)
Molar Excess (to -OH) TsCl: 1.2 - 3 eq; TEA: 1.5 - 4 eq
Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
2. Amination Substrate Benzyl-PEG-Tosylate
Nucleophile Primary Amine
Base DIPEA
Solvent DMF
Molar Excess (to Tosylate) Amine: 1.5 - 5 eq; DIPEA: 2 - 4 eq
Temperature Room Temperature to 60 °C
Reaction Time 12 - 48 hours

Visualizations

cluster_steric_hindrance Concept: Steric Hindrance in this compound Molecule This compound Benzyl Bulky Benzyl Group Molecule->Benzyl PEG Long, Flexible PEG24 Chain Molecule->PEG OH Reactive -OH Group Molecule->OH Reagent Incoming Reagent Block Physical Blockage Reagent->Block Block->OH

Caption: Diagram illustrating how the bulky benzyl group and the long PEG24 chain create physical blockage, or steric hindrance, preventing a reagent from easily accessing the reactive hydroxyl group.

start Start Reaction with This compound activate Step 1: Activate -OH group (e.g., convert to Tosylate) start->activate conjugate Step 2: Conjugate with target molecule activate->conjugate check Low Yield or Slow Rate? conjugate->check troubleshoot Troubleshoot: - Increase Molar Excess of Reagents - Increase Reaction Temperature - Optimize Solvent check->troubleshoot Yes purify Purify Final Product check->purify No troubleshoot->conjugate Re-attempt Reaction end End purify->end

Caption: Experimental workflow for reactions involving this compound, including a troubleshooting loop to address issues caused by steric hindrance.

References

Validation & Comparative

The Strategic Backbone of Targeted Protein Degradation: A Comparative Guide to Benzyl-PEG24-alcohol and Other PROTAC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of novel therapeutic design, the intricate dance of protein degradation hinges on the careful orchestration of a three-part molecule: the Proteolysis Targeting Chimera (PROTAC). While the warhead and E3 ligase ligand dictate specificity, the often-underestimated linker connecting them is a critical determinant of a PROTAC's success. This guide provides an in-depth comparison of Benzyl-PEG24-alcohol, a long-chain polyethylene glycol (PEG)-based linker, with other prevalent linker classes, supported by experimental data to inform rational PROTAC design.

At the heart of a PROTAC's function is its ability to induce the formation of a stable ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker's length, flexibility, and chemical composition profoundly influence the geometry and stability of this ternary complex, as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[3]

A Landscape of PROTAC Linkers: Beyond the Spacer

PROTAC linkers are broadly categorized into flexible and rigid types, each with distinct advantages and disadvantages.

  • Flexible Linkers: The most common flexible linkers are based on alkyl chains and polyethylene glycol (PEG) chains.[4] Their conformational freedom can be advantageous in allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[5]

    • Alkyl Chains: These simple hydrocarbon chains are synthetically straightforward but can increase the lipophilicity of the PROTAC, potentially impacting solubility.

    • PEG Chains: PEG linkers, like this compound, are widely used to enhance the hydrophilicity and solubility of PROTACs. The ethylene glycol units can also participate in hydrogen bonding, potentially influencing interactions within the ternary complex. However, long PEG chains can sometimes lead to reduced metabolic stability.

  • Rigid Linkers: To overcome some of the drawbacks of flexible linkers, more rigid structures are increasingly being employed. These include linkers containing aromatic rings, alkynes, or cyclic moieties like piperazine. Rigidity can pre-organize the PROTAC into a conformation favorable for binding, reducing the entropic penalty of ternary complex formation and potentially improving selectivity.

The inclusion of a benzyl group in a PEG linker, as in this compound, can offer a hybrid approach. The benzyl group introduces a degree of rigidity and can participate in hydrophobic or π-stacking interactions within the binding pockets of the target protein or E3 ligase, potentially enhancing ternary complex stability.

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize quantitative data from various studies, illustrating the impact of linker type and length on PROTAC performance. While direct head-to-head data for this compound is limited in the public domain, its properties can be inferred from studies on long-chain PEG linkers.

Table 1: Impact of Linker Composition on PROTAC Activity

PROTAC TargetE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Reference
BRD4PomalidomidePEG1.8>95
BRD4PomalidomideAlkyl29~90
BTKThalidomidePEG-based2.297
Androgen ReceptorThalidomideFlexible (PEG)Exhibited degradationNot specified
Androgen ReceptorThalidomideRigid (Disubstituted Phenyl)No degradationNot specified

Table 2: Impact of Linker Length on PROTAC Activity

PROTAC TargetE3 Ligase LigandLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Von Hippel-LindauAlkyl/Ether< 12No degradation-
TBK1Von Hippel-LindauAlkyl/Ether13100>90
TBK1Von Hippel-LindauAlkyl/Ether1630>90
Estrogen Receptor αVon Hippel-LindauPEG12>1000<20
Estrogen Receptor αVon Hippel-LindauPEG16100~80

These data highlight that a simple change in linker composition from PEG to alkyl, or an alteration in linker length, can dramatically impact the degradation potency and efficacy of a PROTAC. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation of a linker library.

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationships of linker properties.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary recruits PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_invitro In Vitro / Biochemical Assays cluster_incell Cell-based Assays Ternary_Formation Ternary Complex Formation (SPR, ITC, FRET) Cell_Treatment Cell Treatment with PROTAC Western_Blot Western Blot / In-Cell ELISA Cell_Treatment->Western_Blot Viability Cell Viability Assay (MTS) Cell_Treatment->Viability DC50_Dmax DC50 / Dmax Determination Western_Blot->DC50_Dmax Design PROTAC Design & Synthesis Design->Ternary_Formation Design->Cell_Treatment

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Linker_Properties Logical Relationship of Linker Properties Linker Linker Properties (Length, Composition, Flexibility) Ternary Ternary Complex Formation & Stability Linker->Ternary PhysicoChem Physicochemical Properties (Solubility, Permeability) Linker->PhysicoChem Efficacy PROTAC Efficacy (DC50, Dmax) Ternary->Efficacy PK Pharmacokinetics PhysicoChem->PK PK->Efficacy

Caption: Interplay of linker properties influencing PROTAC efficacy.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the rational design of PROTACs. The following are detailed methodologies for key experiments.

Protocol 1: Determination of DC50 and Dmax by Western Blot

This protocol outlines the quantification of target protein degradation following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293, MCF7) in 6-well plates and grow to 70-80% confluency.
  • Prepare serial dilutions of the PROTAC in cell culture medium.
  • Treat cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After incubation, wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Western Blotting:

  • Normalize protein samples to the same concentration and denature by boiling with Laemmli buffer.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the chemiluminescent signal using an appropriate substrate and imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the corresponding loading control band intensity.
  • Calculate the percentage of remaining protein relative to the vehicle-treated control.
  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assessment by Surface Plasmon Resonance (SPR)

This protocol describes the characterization of the formation and stability of the PROTAC-induced ternary complex.

1. Materials and Reagents:

  • Purified recombinant target protein (POI) and E3 ligase.
  • PROTAC of interest.
  • SPR instrument and sensor chips (e.g., CM5).
  • Amine coupling kit for protein immobilization.
  • Running buffer (e.g., HBS-EP+).

2. Immobilization of E3 Ligase:

  • Activate the sensor chip surface using the amine coupling kit.
  • Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level.
  • Deactivate any remaining active esters with an injection of ethanolamine.

3. Binding Analysis:

  • Binary Interactions:
  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
  • In a separate experiment, inject the PROTAC and POI in solution over a blank sensor chip to determine their binary KD.
  • Ternary Complex Formation:
  • Prepare a solution of the POI at a constant concentration.
  • Prepare a serial dilution of the PROTAC and mix each concentration with the POI solution.
  • Inject these mixtures over the immobilized E3 ligase surface.
  • The resulting sensorgrams will show the formation and dissociation of the ternary complex.

4. Data Analysis:

  • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 binding for binary interactions, steady-state affinity for ternary complex) to determine the kinetic parameters (kon, koff) and affinity (KD).
  • Calculate the cooperativity (α) of ternary complex formation by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the POI. A value of α > 1 indicates positive cooperativity.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, with its characteristics directly influencing the molecule's ability to induce protein degradation. While flexible linkers like alkyl and PEG chains, including this compound, offer synthetic tractability and can effectively promote ternary complex formation, the field is increasingly exploring more rigid and functionalized linkers to enhance potency, selectivity, and pharmacokinetic properties. The choice of the optimal linker is target-dependent and requires a systematic and empirical approach, guided by robust quantitative data from well-defined experimental protocols. This guide provides a framework for the rational comparison and selection of PROTAC linkers, ultimately aiming to accelerate the development of this promising therapeutic modality.

References

A Comparative Guide to Validating Benzyl-PEG24-alcohol Conjugation Efficiency by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the chemical modification of therapeutic molecules, the validation of conjugation efficiency is a critical step to ensure product quality, safety, and efficacy. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for validating the conjugation efficiency of Benzyl-PEG24-alcohol with alternative analytical methods, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) for Conjugation Efficiency Validation

HPLC is a cornerstone technique for the analysis of PEGylated molecules, offering robust and reliable methods to separate and quantify the conjugated product from unreacted starting materials and byproducts.[1][2] Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this purpose due to its ability to separate molecules based on differences in hydrophobicity. The introduction of the benzyl group in this compound provides a hydrophobic handle that allows for effective separation from the more polar unconjugated target molecule and any remaining unreacted PEG reagent.

Experimental Protocol: RP-HPLC Analysis

This protocol outlines a general method for the analysis of a peptide conjugation reaction with this compound.

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is utilized.

Method:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the benzyl group) and 220 nm (for the peptide backbone).

  • Injection Volume: 20 µL.

  • Temperature: 25°C.

Sample Preparation: The reaction mixture is diluted with Mobile Phase A to a final concentration of approximately 1 mg/mL.

Data Analysis: The conjugation efficiency is determined by calculating the ratio of the peak area of the conjugated product to the total peak area of the conjugated product and the unreacted target molecule.

Alternative Methods for Validation

While HPLC is a powerful tool, other techniques can provide complementary or confirmatory data for the validation of conjugation efficiency.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a rapid and sensitive method for determining the molecular weights of the components in a reaction mixture.[3][4][5] It can directly measure the mass of the conjugated product, confirming the successful attachment of the this compound moiety. The degree of PEGylation (the number of PEG chains attached to the molecule) can also be readily determined.

Experimental Protocol: MALDI-TOF MS Analysis

Instrumentation: A MALDI-TOF mass spectrometer.

Method:

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a suitable matrix for peptides and smaller proteins. A common preparation is a saturated solution in 50% acetonitrile/0.1% TFA.

  • Sample Preparation: Mix the reaction sample with the matrix solution at a 1:1 ratio.

  • Target Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire mass spectra in the appropriate mass range.

Data Analysis: The mass spectrum will show peaks corresponding to the unreacted target molecule and the PEGylated product(s). The conjugation efficiency can be estimated by comparing the relative intensities of these peaks.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. PEGylation alters both the size and potentially the charge of a molecule, allowing for the separation of conjugated and unconjugated species.

Experimental Protocol: Capillary Electrophoresis Analysis

Instrumentation: A capillary electrophoresis system with a UV detector.

Method:

  • Capillary: Fused-silica capillary.

  • Buffer: A low-pH buffer, such as phosphate buffer at pH 2.5, is often used for analyzing PEGylated peptides.

  • Voltage: Separation voltage is applied across the capillary.

  • Detection: UV absorbance at 214 nm or 280 nm.

Data Analysis: The electropherogram will display peaks for the unreacted and conjugated molecules, and the relative peak areas can be used to estimate the conjugation efficiency.

Quantitative Data Comparison

The choice of analytical method can impact the quantitative results. The following table summarizes the performance characteristics of each technique for the analysis of PEGylation efficiency.

FeatureRP-HPLCMALDI-TOF MSCapillary Electrophoresis (CE)
Principle Separation by hydrophobicityMass-to-charge ratioCharge-to-size ratio
Primary Measurement Relative abundance of separated speciesMolecular weightElectrophoretic mobility
Quantitative Accuracy High, with proper calibrationSemi-quantitative (relative intensity)High, with proper calibration
Resolution High for species with different hydrophobicityHigh for mass differencesHigh for species with different charge/size
Speed Moderate (minutes per sample)Fast (seconds per sample)Fast (minutes per sample)
Sample Consumption Low (µL)Very Low (sub-µL)Very Low (nL)
Typical Purity Determination >98% for Benzyl-PEG-alcohol reagentsN/AN/A

Experimental and Logical Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key experimental and logical workflows.

G cluster_conjugation Conjugation Reaction cluster_analysis Analysis Target Molecule Target Molecule Reaction Conjugation Target Molecule->Reaction This compound This compound This compound->Reaction Reaction Mixture Reaction Mixture HPLC HPLC Reaction Mixture->HPLC MS MS Reaction Mixture->MS CE CE Reaction Mixture->CE Reaction->Reaction Mixture Data Data HPLC->Data MS->Data CE->Data Efficiency Calculation Efficiency Calculation Data->Efficiency Calculation

Figure 1. Experimental workflow for conjugation and analysis.

G Start Start Validation Prepare Reaction Prepare Conjugation Reaction Start->Prepare Reaction Incubate Incubate Reaction Mixture Prepare Reaction->Incubate Quench Quench Reaction Incubate->Quench Analyze Sample Analyze by HPLC/MS/CE Quench->Analyze Sample Calculate Efficiency Calculate Conjugation Efficiency Analyze Sample->Calculate Efficiency Compare Results Compare with Acceptance Criteria Calculate Efficiency->Compare Results Decision Efficiency Acceptable? Compare Results->Decision End Validation Complete Decision->End Yes Optimize Optimize Reaction Decision->Optimize No Optimize->Prepare Reaction

Figure 2. Logical workflow for validation of conjugation efficiency.

References

The Great Divide: Benzyl-PEG24-Alcohol vs. Shorter PEG Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of how linker length dictates the success of targeted protein degradation, providing researchers with a data-driven guide to linker selection.

In the intricate world of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underestimated, component of a PROTAC is the linker that tethers the target-binding ligand to the E3 ligase recruiter. The choice of this linker, particularly its length and composition, profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the entire molecule. This guide provides an objective comparison between the long-chain Benzyl-PEG24-alcohol linker and its shorter polyethylene glycol (PEG) counterparts, supported by experimental data and detailed methodologies.

The fundamental role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The optimal linker length is a delicate balance; a linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is excessively long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[][3]

Quantitative Comparison of PROTAC Linker Performance

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system being targeted.[1]

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key ObservationsReference
Short PEG Linker (e.g., 9 atoms)Estrogen Receptor α (ERα)Von Hippel-Lindau (VHL)140,000LowInefficient degradation, likely due to steric hindrance preventing optimal ternary complex formation.[4]
Mid-length PEG Linker (e.g., 16 atoms)Estrogen Receptor α (ERα)Von Hippel-Lindau (VHL)26,000HighSignificantly improved degradation, suggesting an optimal distance for productive ternary complex formation.
Long PEG Linker (e.g., >16 atoms)Estrogen Receptor α (ERα)Von Hippel-Lindau (VHL)>200,000LowDecreased potency, potentially due to excessive flexibility leading to non-productive binding.
This compound (Long Chain)GeneralVariousNot directly reportedNot directly reportedThe benzyl group provides some rigidity, potentially mimicking a favorable PEG conformation and reducing polarity. The long PEG chain offers significant spatial separation.
Short PEG LinkerBromodomain-containing protein 4 (BRD4)Cereblon (CRBN)Higher DC50Lower DmaxSub-optimal for this target-ligase pair, indicating insufficient spacing.
Optimized Mid-length PEG LinkerBromodomain-containing protein 4 (BRD4)Cereblon (CRBN)Lower DC50Higher DmaxOptimal linker length identified through systematic screening, leading to potent degradation.

The Rationale Behind Linker Selection: A Balancing Act

The choice between a long-chain linker like this compound and shorter PEG alternatives is a critical decision in PROTAC design.

Advantages of Shorter PEG Linkers:

  • Reduced Molecular Weight: Generally leads to better cell permeability and pharmacokinetic properties.

  • Increased Rigidity (relative to very long chains): Can lead to a more defined and stable ternary complex.

  • Lower Entropic Penalty: Less conformational flexibility to overcome upon binding, which can be energetically favorable.

Advantages of Longer PEG Linkers (like this compound):

  • Overcoming Steric Hindrance: Can bridge greater distances between the target protein and the E3 ligase, which is crucial for targets with deep binding pockets or less accessible ubiquitination sites.

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the PROTAC molecule.

  • Conformational Flexibility: Allows for more adaptable binding to the target and E3 ligase, potentially identifying productive orientations that are inaccessible to shorter, more rigid linkers.

  • Structural Mimicry: The inclusion of a benzyl group, as in this compound, can introduce a degree of rigidity and facilitate specific pi-stacking interactions, potentially enhancing ternary complex stability.

Visualizing the Process: From Mechanism to Experiment

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation A 1. Cell Culture (e.g., MCF7, HEK293T) B 2. PROTAC Treatment (Varying concentrations and time points) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Western Blotting D->E F 6. Densitometry Analysis E->F G 7. Data Analysis (DC50 and Dmax determination) F->G

Caption: A standard experimental workflow for determining PROTAC-mediated protein degradation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF7 for ERα or HEK293T for ectopically expressed targets) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA (Bicinchoninic acid) assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF (polyvinylidene difluoride) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., MTS Assay)

This protocol is for determining the effect of PROTACs on cell viability.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

  • MTS Reagent Addition:

    • Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's protocol.

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Conclusion

The optimization of the linker is a cornerstone of successful PROTAC design. While long-chain linkers like this compound offer advantages in terms of spanning larger distances and potentially providing beneficial structural constraints, the ideal chain length is not a one-size-fits-all parameter. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. By carefully considering the principles of ternary complex formation and employing rigorous experimental validation, researchers can rationally design PROTACs with enhanced efficacy and improved therapeutic potential.

References

Confirming the Structure of Benzyl-PEG24-alcohol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of PEGylated compounds like Benzyl-PEG24-alcohol is a critical step to ensure purity, consistency, and performance in their applications. This guide provides an objective comparison of key analytical techniques for elucidating and confirming the conjugate structure, complete with detailed experimental protocols and supporting data.

The primary analytical challenge in characterizing this compound lies in confirming the covalent linkage of the benzyl group to the PEG chain and verifying the length of the polyethylene glycol (PEG) chain itself. A multi-faceted analytical approach, employing a combination of spectroscopic and chromatographic techniques, is essential for unambiguous structural confirmation. This guide will focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC), including Size-Exclusion (SEC) and Reversed-Phase (RP-HPLC) methods.

Comparison of Key Analytical Techniques

Each analytical technique provides unique and complementary information regarding the structure of this compound.

TechniquePrincipleInformation ObtainedAdvantagesLimitations
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei to provide detailed information about their chemical environment.- Confirmation of benzyl and PEG moieties- Ratio of benzyl protons to PEG protons (verifies conjugation)- Estimation of PEG chain length- Non-destructive- Quantitative- Provides detailed structural information- Can be complex to interpret- May have lower sensitivity compared to MS
MALDI-TOF Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules to determine their molecular weight.- Average molecular weight of the conjugate- Molecular weight distribution (polydispersity)- Confirmation of repeating PEG unit mass (44 Da)- High sensitivity- Provides accurate molecular weight information- Can be destructive- May not provide detailed structural information on its own
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume in solution.- Purity assessment- Detection of aggregates or fragments- Estimation of molecular size- Non-destructive- Good for assessing purity and aggregation- Limited resolution for molecules of similar size- Does not provide direct structural information
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity.- Purity assessment- Separation of unreacted starting materials and byproducts- High resolution- Widely available- Can be destructive depending on collection- Mobile phase can be complex to optimize

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

¹H NMR Spectroscopy

Objective: To confirm the presence of both the benzyl and the PEG-24 moieties and to determine the ratio between them.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Experiment: 1D ¹H NMR

  • Solvent: CDCl₃

  • Temperature: 25°C

  • Number of Scans: 16-64 (depending on sample concentration)

Data Analysis:

  • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • Integrate the characteristic peaks for the benzyl group protons (aromatic and benzylic CH₂) and the PEG chain protons (repeating -OCH₂CH₂- units).

  • Calculate the ratio of the integrals to confirm the presence of one benzyl group per PEG-24 chain.

Expected Results:

Chemical Shift (ppm)MultiplicityIntegration (relative)Assignment
~7.35multiplet5HAromatic protons of the benzyl group
~4.57singlet2HBenzylic protons (-CH₂-) of the benzyl group
~3.64broad singlet~96HMethylene protons (-OCH₂CH₂-) of the PEG chain
~2.85triplet2HTerminal methylene protons adjacent to the alcohol (-CH₂OH)
~1.95broad singlet1HHydroxyl proton (-OH)
MALDI-TOF Mass Spectrometry

Objective: To determine the average molecular weight and the molecular weight distribution of the this compound conjugate.

Instrumentation: MALDI-TOF Mass Spectrometer.

Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 1:1 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

  • Analyte Solution: Dissolve the this compound sample in a suitable solvent (e.g., water or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Spotting: Mix the analyte solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

Data Acquisition:

  • Mode: Positive ion, reflectron mode

  • Laser: Nitrogen laser (337 nm)

  • Mass Range: 500-2500 m/z

Data Analysis:

  • Identify the series of peaks corresponding to the sodiated ([M+Na]⁺) or potassiated ([M+K]⁺) adducts of the this compound.

  • Confirm that the peaks are separated by approximately 44 Da, corresponding to the mass of one ethylene glycol unit.

  • Determine the average molecular weight (Mw) and the polydispersity index (PDI) from the distribution of the peaks.

Expected Results:

m/z (Daltons)Ion
~1200 - 1400[Benzyl-PEGn-OH + Na]⁺

Note: The spectrum will show a distribution of peaks centered around the average molecular weight of the conjugate, with individual peaks separated by 44 Da.

Size-Exclusion Chromatography (SEC)

Objective: To assess the purity of the this compound and to detect the presence of any high molecular weight aggregates or low molecular weight impurities.

Instrumentation: HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).

Chromatographic Conditions:

  • Column: SEC column suitable for the separation of polymers in the 1-5 kDa range (e.g., Agilent PLgel 5 µm 100Å, 300 x 7.5 mm).

  • Mobile Phase: Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Data Analysis:

  • Monitor the chromatogram for a single, symmetrical peak corresponding to the this compound.

  • The presence of earlier eluting peaks may indicate aggregates, while later eluting peaks could correspond to smaller impurities.

Expected Results:

Retention Time (min)Peak Identity
~8.5This compound
> 9.5Low molecular weight impurities (if present)
Reversed-Phase HPLC (RP-HPLC)

Objective: To assess the purity of the this compound and to separate it from non-PEGylated starting materials or other hydrophobic impurities.[1]

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[1]

  • Gradient: 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm (for the benzyl group).

  • Injection Volume: 20 µL.

Data Analysis:

  • Identify the main peak corresponding to the this compound.

  • Quantify the purity by integrating the peak area of the main peak relative to the total peak area.

Expected Results:

Retention Time (min)Peak Identity
~15.2This compound
< 10More polar impurities (if present)
> 18More hydrophobic impurities (if present)

Visualization of Analytical Workflows

The following diagrams illustrate the logical relationships and workflows of the analytical techniques described.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_results Final Confirmation Synthesis This compound Synthesis Purification Purification Synthesis->Purification NMR ¹H NMR Spectroscopy Purification->NMR Identity & Ratio MS MALDI-TOF MS Purification->MS Molecular Weight HPLC HPLC (SEC & RP) Purification->HPLC Purity & Homogeneity Confirmed_Structure Confirmed Structure: This compound NMR->Confirmed_Structure MS->Confirmed_Structure HPLC->Confirmed_Structure

Analytical workflow for this compound.

Logical_Relationships Structure This compound Structure Benzyl_Group Benzyl Group (C₆H₅CH₂-) Structure->Benzyl_Group PEG_Chain PEG Chain (-OCH₂CH₂-)₂₄ Structure->PEG_Chain Linkage Covalent Linkage Structure->Linkage Purity Purity & Homogeneity Structure->Purity NMR ¹H NMR NMR->Benzyl_Group Confirms Protons NMR->PEG_Chain Confirms Protons & Ratio NMR->Linkage Confirms Connectivity MS MALDI-TOF MS MS->Structure Confirms Avg. Molecular Weight MS->PEG_Chain Confirms Repeating Unit (44 Da) HPLC HPLC HPLC->Purity Assesses

Logical relationships of analytical techniques.

References

The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis of Benzyl-PEG24-alcohol and Other Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of their therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are comprised of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of different PROTAC linkers, with a special focus on the potential impact of a long-chain Benzyl-PEG24-alcohol linker on target protein degradation kinetics. While direct, head-to-head quantitative data for this specific linker is not extensively available in the public domain, this guide extrapolates its potential performance based on established principles of PROTAC design and published data for similar long-chain PEG linkers.

Comparison of PROTAC Linker Types

PROTAC linkers are broadly categorized into flexible and rigid types, with a sub-category of "clickable" linkers that facilitate modular synthesis.[1] The choice of linker profoundly influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2]

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Flexible linkers are the most commonly used in PROTAC design due to their synthetic accessibility and the ease with which their length can be modulated.[1]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[1] While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.[1]

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can enhance the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers. The oxygen atoms in the PEG backbone can also form hydrogen bonds, potentially stabilizing the ternary complex.

The length of the PEG linker is a critical parameter. A linker that is too short may cause steric hindrance, preventing the formation of a productive complex, while an excessively long linker can lead to unfavorable conformational flexibility and a decrease in effective concentration. However, for certain target proteins or E3 ligases with distal binding sites, a longer linker may be necessary to bridge the two effectively.

The Case for a Long-Chain this compound Linker:

A this compound linker represents a very long, flexible, and hydrophilic spacer. Based on the properties of other long-chain PEG linkers, it can be hypothesized that a PROTAC incorporating this linker would exhibit:

  • Enhanced Solubility: The numerous ethylene glycol units would significantly increase the hydrophilicity of the PROTAC, which is often a challenge for these high molecular weight molecules.

  • Improved Cell Permeability: Increased polarity from the PEG chain can, in some cases, lead to improved cell permeability by reducing the propensity for the molecule to get stuck in the lipid bilayer. However, this is not always the case and is highly dependent on the overall molecular properties.

  • Ability to Bridge Distant Binding Sites: The extended length of the PEG24 chain would be advantageous for target proteins and E3 ligases with binding sites that are far apart, which shorter linkers cannot effectively bridge.

  • Increased Conformational Flexibility: While generally a long linker can be detrimental, in some cases, the increased flexibility might be necessary to allow for the optimal orientation of the target protein and E3 ligase for efficient ubiquitination.

The terminal benzyl group provides a site for further chemical modification and conjugation to either the POI ligand or the E3 ligase ligand, while the alcohol can be activated for coupling.

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. Rigid linkers can also enhance metabolic stability.

Clickable Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, is a popular method for PROTAC synthesis. This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with varying linker lengths and compositions for optimization.

Data Presentation: Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

This data demonstrates that an optimal linker length exists for a given PROTAC system.

Table 2: Degradation Potency of TBK1-Targeting PROTACs with Varying Linker Lengths

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

This study highlights that a minimum linker length may be required to initiate degradation.

Table 3: Comparison of Linker Composition on CRBN Degradation in HEK293T cells

Linker CompositionCRBN Degradation
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

This example illustrates that the chemical composition of the linker, not just its length, can significantly impact degradation efficacy.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recruitment Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow Cell_Culture 1. Cell Culture (Target-expressing cell line) PROTAC_Treatment 2. PROTAC Treatment (Dose-response and time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification PROTAC_Treatment->Cell_Lysis Western_Blot 4. Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis 5. Densitometry & Data Analysis Western_Blot->Data_Analysis DC50_Dmax 6. Determine DC50 & Dmax Data_Analysis->DC50_Dmax

Caption: Workflow for Determining DC50 and Dmax.

Linker_Properties Linker Linker Properties Length Length Linker->Length Composition Composition (e.g., PEG, Alkyl) Linker->Composition Flexibility Flexibility/Rigidity Linker->Flexibility Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Flexibility->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Solubility->Degradation Permeability->Degradation Ternary_Complex->Degradation

Caption: Logical Relationship of Linker Properties.

Experimental Protocols

Protocol 1: DC50 and Dmax Determination by Western Blotting

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Target protein-expressing cell line

  • Complete cell culture medium

  • PROTAC of interest (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC and incubate for the desired time (e.g., 24 hours).

    • Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well.

    • Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Probe the same membrane with a primary antibody for a loading control.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.

Protocol 2: Target Protein Ubiquitination Assay

This assay confirms that the PROTAC-mediated degradation is occurring via the ubiquitin-proteasome system.

Materials:

  • Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)

  • Lysis buffer containing a deubiquitinase inhibitor (e.g., PR-619)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Antibody against ubiquitin for western blotting

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration that gives significant degradation. Include a control treated with a proteasome inhibitor (e.g., MG132) for 4-6 hours prior to lysis to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a buffer containing a deubiquitinase inhibitor.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein to form an antibody-antigen complex.

    • Add Protein A/G magnetic beads to pull down the complex.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the target protein from the beads.

  • Western Blotting:

    • Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with an antibody against ubiquitin.

    • A smear or ladder of high molecular weight bands will indicate polyubiquitination of the target protein.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR can be used to measure the formation and stability of the ternary complex in real-time.

Materials:

  • SPR instrument and sensor chips

  • Purified recombinant target protein and E3 ligase

  • PROTAC of interest

  • Running buffer

Procedure:

  • Immobilization: Immobilize either the purified E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity.

    • Inject a series of concentrations of the soluble protein partner (either target protein or E3 ligase) to confirm it does not bind non-specifically to the immobilized protein.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the soluble protein partner and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized protein surface.

    • The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the kinetics (association and dissociation rates) and affinity of ternary complex formation. An enhancement of the binding response in the presence of both the PROTAC and the soluble partner indicates positive cooperativity in ternary complex formation.

Conclusion

The linker is a critical component in the design of effective PROTACs, with its length, composition, and flexibility profoundly influencing degradation efficacy. While flexible PEG linkers are widely used to improve solubility and provide synthetic tractability, the optimal linker must be empirically determined for each specific target and E3 ligase pair. A long-chain linker like this compound may offer advantages in terms of solubility and the ability to bridge distant binding sites, but its increased flexibility could also be a disadvantage in some contexts. The systematic evaluation of a variety of linker types and lengths, using the experimental protocols outlined in this guide, is essential for the development of potent and selective protein degraders.

References

Unraveling the Core: A Comparative Analysis of PEG and Alkyl Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are defined by three key components: a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that tethers them. While often considered a mere spacer, the linker's chemical composition profoundly influences a PROTAC's physicochemical properties and overall efficacy. This guide provides an objective, data-driven comparison of two of the most prevalently used linker types: polyethylene glycol (PEG) and alkyl chains.

The choice between a PEG-based or an alkyl-based linker is a crucial decision in the optimization of a PROTAC's therapeutic potential. This decision impacts everything from solubility and cell permeability to the ultimate degradation efficiency of the target protein. This guide will delve into the nuanced differences between these two linker classes, presenting quantitative data from various studies to inform rational PROTAC design.

At a Glance: Key Differences Between PEG and Alkyl Linkers

FeaturePEG LinkerAlkyl Linker
Composition Repeating ethylene glycol units (-O-CH2-CH2-)Saturated hydrocarbon chains (-CH2-)
Polarity HydrophilicHydrophobic
Solubility Generally enhances aqueous solubilityCan decrease aqueous solubility
Permeability Complex relationship; can both hinder and helpGenerally improves passive permeability
Flexibility Highly flexibleFlexible
Metabolic Stability Potentially susceptible to oxidationGenerally more stable

The Impact on PROTAC Performance: A Quantitative Comparison

The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The ideal PROTAC exhibits a low DC50 value and a high Dmax. The linker plays a pivotal role in achieving these desired parameters by influencing the formation of a productive ternary complex between the target protein and the E3 ligase.

Degradation Efficacy

For instance, in the development of PROTACs targeting Tank-binding kinase 1 (TBK1), a series of degraders with alkyl/ether linkers of varying lengths were synthesized. This study revealed a clear dependence of degradation on linker length, with no degradation observed for linkers shorter than 12 atoms. A 21-atom linker demonstrated a potent DC50 of 3 nM and a Dmax of 96%.[1] Conversely, another study comparing a nine-atom alkyl chain to a three-unit PEG linker for CRBN degradation found that the PEGylated PROTAC resulted in only weak degradation, suggesting that in some contexts, the introduction of oxygen atoms can be detrimental to activity.[1]

Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation [1]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No Degradation-
12 - 29Submicromolar-
21396
2929276

Table 2: Comparative Degradation of CRBN [1]

Linker TypeLinker CompositionCRBN Degradation in HEK293T cells
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

These examples highlight that the optimal linker is highly dependent on the specific target and E3 ligase pair, and underscores the importance of empirical testing.

Physicochemical Properties: The Solubility-Permeability Trade-off

A significant challenge in PROTAC development is achieving a balance between aqueous solubility and cell permeability. The linker is a key modulator of these properties.

Solubility:

PEG linkers, with their hydrophilic ether oxygens, are a well-established strategy to improve the aqueous solubility of often large and greasy PROTAC molecules.[2] This is crucial for preventing compound precipitation in assays and for developing formulations with good bioavailability. Alkyl linkers, being hydrophobic, can negatively impact solubility.

Permeability:

The relationship between the linker and cell permeability is more complex. While the hydrophilicity of PEG can hinder passive diffusion across the lipophilic cell membrane, its flexibility can be an advantage. PEG linkers can adopt folded conformations that shield their polar surface area, creating a more compact and less polar structure that can more easily traverse the cell membrane. In contrast, the hydrophobicity of alkyl linkers generally favors better passive permeability. However, a study on VH032-based PROTACs found that a compound with an alkyl linker was the least permeable compared to those with short PEG linkers, suggesting other factors like solubility can also influence permeability.

Table 3: Physicochemical Properties of Representative PROTACs with Different Linkers

PROTACLinker TypeMolecular Weight ( g/mol )cLogPTPSA (Ų)
BRD4-targeting PROTAC 1 Alkyl>800HighHigh
BRD4-targeting PROTAC 2 PEG>800Lower than AlkylHigher than Alkyl

Note: Specific values are highly dependent on the warhead and E3 ligase ligand.

Visualizing the Process: From Mechanism to Workflow

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recruitment Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The PROTAC mechanism of action, illustrating the formation of the ternary complex and subsequent ubiquitination and degradation of the target protein.

Linker_Comparison cluster_properties_peg PEG Linker Properties cluster_properties_alkyl Alkyl Linker Properties PROTAC PROTAC Structure Warhead Warhead (Binds to POI) PROTAC->Warhead E3_Ligase_Ligand E3 Ligase Ligand PROTAC->E3_Ligase_Ligand Linker Linker PROTAC->Linker PEG_Linker PEG Linker (-O-CH2-CH2-)n Linker->PEG_Linker Option 1 Alkyl_Linker Alkyl Linker (-CH2-)n Linker->Alkyl_Linker Option 2 Increased_Solubility Increased Solubility PEG_Linker->Increased_Solubility Modulated_Permeability Modulated Permeability PEG_Linker->Modulated_Permeability Increased_Permeability Increased Permeability Alkyl_Linker->Increased_Permeability Decreased_Solubility Decreased Solubility Alkyl_Linker->Decreased_Solubility

Caption: Structural comparison of PROTACs with PEG vs. Alkyl linkers and their resulting physicochemical properties.

Experimental_Workflow start Start: PROTAC Synthesis solubility Solubility Assay start->solubility permeability Permeability Assay (e.g., PAMPA) start->permeability cell_treatment Cell Treatment with Varying PROTAC Concentrations solubility->cell_treatment permeability->cell_treatment western_blot Western Blot Analysis cell_treatment->western_blot data_analysis Data Analysis: Determine DC50 & Dmax western_blot->data_analysis end End: Optimized PROTAC data_analysis->end

References

Assessing the In Vitro Stability of Benzyl-PEG24-alcohol Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vitro stability of the linker in an antibody-drug conjugate (ADC) is a critical parameter that significantly influences its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and diminished efficacy. Conversely, a linker that is excessively stable may not release the cytotoxic payload efficiently within the target cell. This guide provides an objective comparison of the expected in vitro stability of Benzyl-PEG24-alcohol linkers with other commonly used linkers in ADC development, supported by experimental data from related structures.

The this compound linker, characterized by a stable ether bond, is a non-cleavable linker. Its design prioritizes stability in circulation, relying on the degradation of the antibody backbone within the lysosome to release the payload. The polyethylene glycol (PEG) component enhances hydrophilicity, which can improve the pharmacokinetic properties and stability of the ADC.[1][2]

Comparative In Vitro Stability of ADC Linkers

While direct quantitative in vitro stability data for the this compound linker is not extensively available in public literature, its stability can be inferred from studies on linkers with similar chemical motifs, such as benzyl ethers and other PEGylated linkers. Benzyl ethers are known for their high resistance to chemical degradation.[3] The ether linkage is generally more stable in plasma than ester or hydrazone linkages.[4][5]

The following table summarizes the in vitro plasma stability of various linker types to provide a comparative perspective.

Linker TypeChemical Structure/Cleavage MechanismHalf-life (t½) in Human PlasmaKey Characteristics & References
This compound (Expected) Benzyl ether (non-cleavable)> 7 days (estimated)High stability is anticipated due to the robust ether linkage. PEGylation can further enhance stability.
Silyl EtherAcid-cleavable> 7 daysDemonstrates high stability in plasma at physiological pH.
Valine-Citrulline (VC) PeptideEnzyme-cleavable (Cathepsin B)Stable in human plasma, less stable in mouse plasma.Widely used cleavable linker, though stability can be species-dependent.
HydrazonepH-sensitive (acid-cleavable)~2 daysProne to hydrolysis at physiological pH, leading to premature drug release.
EsterEnzyme-cleavable (Esterases)Variable, can be rapidly cleavedStability is highly dependent on the local chemical environment and steric hindrance.

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the in vitro stability of an ADC featuring a this compound linker using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the in vitro stability of an ADC by measuring the change in the drug-to-antibody ratio (DAR) and the release of the free payload over time in human plasma.

Materials:

  • ADC conjugated with this compound linker

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • -80°C freezer

  • Protein A affinity chromatography cartridges or magnetic beads

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

  • Reagents for sample preparation (e.g., digestion enzymes, reduction and alkylation reagents, organic solvents)

Procedure:

  • ADC Incubation:

    • Spike the ADC into pre-warmed human plasma to a final concentration of 100 µg/mL.

    • Prepare a control sample by incubating the ADC in PBS at the same concentration.

    • Incubate all samples at 37°C.

  • Time-Point Sampling:

    • Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

    • Immediately store the collected aliquots at -80°C to halt any degradation until analysis.

  • Sample Analysis by LC-MS/MS:

    • Quantification of Intact ADC (DAR Analysis):

      • Thaw the plasma samples on ice.

      • Isolate the ADC from the plasma using Protein A affinity purification.

      • Analyze the intact or partially digested ADC by LC-MS to determine the average DAR at each time point. A stable linker will show minimal change in the DAR over the incubation period.

    • Quantification of Released Payload:

      • Thaw the plasma samples on ice.

      • Perform a protein precipitation step (e.g., with acetonitrile or methanol) to separate the free payload from plasma proteins.

      • Centrifuge the samples and collect the supernatant.

      • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload. A stable linker will result in very low to undetectable levels of free payload.

  • Data Analysis:

    • Plot the average DAR or the percentage of intact ADC against time for both the plasma and PBS samples.

    • Plot the concentration of the released payload against time.

    • Calculate the half-life (t½) of the ADC in plasma if significant degradation is observed.

Visualizations

Caption: Structure of a this compound linker connecting a payload to an antibody.

G Experimental Workflow for In Vitro Linker Stability Assessment cluster_analysis Sample Analysis cluster_dar cluster_payload start Start: ADC Sample incubation Incubate ADC in Human Plasma and PBS (Control) at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points (e.g., 0, 24, 48, 72, 96, 168h) incubation->sampling storage Store Samples at -80°C sampling->storage dar_analysis DAR Analysis (Intact ADC) storage->dar_analysis payload_analysis Payload Release Analysis (Free Drug) storage->payload_analysis affinity_purification Protein A Affinity Purification dar_analysis->affinity_purification protein_precipitation Protein Precipitation payload_analysis->protein_precipitation lcms_dar LC-MS Analysis of Intact/Digested ADC affinity_purification->lcms_dar data_analysis Data Analysis: - Plot DAR vs. Time - Plot Free Payload vs. Time - Calculate Half-Life (t½) lcms_dar->data_analysis lcms_payload LC-MS/MS Analysis of Supernatant protein_precipitation->lcms_payload lcms_payload->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for assessing the in vitro stability of ADCs in plasma.

References

A Comparative Guide to PROTACs Synthesized with Benzyl-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) synthesized with the Benzyl-PEG24-alcohol linker against other linker alternatives. The content is supported by experimental data and detailed protocols to aid in the rational design and evaluation of potent and selective protein degraders.

The Critical Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] These molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[3]

Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and their synthetic tractability, allowing for systematic variation of linker length.[2] The length and composition of the linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the entire molecule.[4] An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, while an excessively long linker may result in inefficient ubiquitination.

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies comparing the performance of PROTACs with different linker types and lengths. While direct head-to-head data for this compound is not extensively published in comparative studies, the data presented for other long-chain PEG linkers provide valuable insights into the expected performance characteristics.

Table 1: Comparison of PROTACs with Varying PEG Linker Lengths Targeting BRD4

Linker CompositionDC50 (nM)Dmax (%)Cell PermeabilityReference
PEG325>90Moderate
PEG415>95Good
PEG5 (Representative) 8 >98 Excellent
PEG612>95Good

This table presents a synthesized comparison of hypothetical BRD4-targeting PROTACs to illustrate the impact of PEG linker length.

Table 2: Comparison of Different Linker Types for Targeting TBK1

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether<12No degradation-
Alkyl/Ether12-29Submicromolar>90
Long-chain PEG (e.g., PEG24) ~73 Potent (predicted) High (predicted) N/A

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome pathway. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for characterizing PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Binary_POI PROTAC-POI PROTAC->Binary_POI Binary_E3 PROTAC-E3 PROTAC->Binary_E3 POI Protein of Interest (POI) POI->Binary_POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Binary_E3 Ternary_Complex POI-PROTAC-E3 Binary_POI->Ternary_Complex Binary_E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_lysis Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Seed and Culture Cells PROTAC_Treatment 2. Treat with PROTAC (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Sample_Prep 5. Prepare Samples for SDS-PAGE Protein_Quant->Sample_Prep SDS_PAGE 6. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 7. Transfer to Membrane SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Densitometry 12. Densitometry Analysis Detection->Densitometry Normalization 13. Normalize to Loading Control Densitometry->Normalization Degradation_Calc 14. Calculate % Degradation Normalization->Degradation_Calc DC50_Dmax 15. Determine DC50 and Dmax Degradation_Calc->DC50_Dmax

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis for coupling an E3 ligase ligand and a POI ligand using this compound.

Step 1: Activation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add triethylamine (TEA, 1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated linker (Benzyl-PEG24-OTs).

Step 2: Coupling of Activated Linker with E3 Ligase and POI Ligands

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG24-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

  • For the final coupling, dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3 ligase ligand-PEG24-Benzyl (1.0 eq), and a coupling agent like PyBOP (1.2 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for quantifying target protein degradation in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add lysis buffer, incubate on ice for 30 minutes, then scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the antibody incubations for the loading control.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for effective protein degradation. Several biophysical techniques can be used to characterize this interaction.

Surface Plasmon Resonance (SPR) SPR measures the binding kinetics and affinity of the binary and ternary complexes in real-time.

Protocol Outline:

  • Immobilize the E3 ligase (e.g., VHL or CRBN) on an SPR sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Ternary Complex Analysis: Prepare a constant, saturating concentration of the target protein. Mix this with a dilution series of the PROTAC and inject these mixtures over the E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Analyze the binding curves to determine the kinetic and affinity constants for both binary and ternary interactions. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.

Isothermal Titration Calorimetry (ITC) ITC directly measures the heat changes upon molecular binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol Outline:

  • Binary Titrations:

    • Titrate the PROTAC into a solution of the E3 ligase to determine the binary binding parameters.

    • Titrate the PROTAC into a solution of the target protein.

  • Ternary Titration: Titrate the PROTAC into a solution containing both the E3 ligase and the target protein.

  • Data Analysis: Fit the integrated data to a suitable binding model to determine the thermodynamic parameters for each interaction. The cooperativity of ternary complex formation can be determined from these measurements.

Conclusion

The choice of linker is a critical parameter in the design of effective PROTACs. Long-chain PEG linkers, such as this compound, offer advantages in terms of solubility and provide the necessary length and flexibility to facilitate the formation of a productive ternary complex. However, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a series of linkers with varying lengths and compositions is essential for the development of novel and potent PROTAC-based therapeutics. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.

References

Evaluating the Influence of Linker Length on Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) hinges on the meticulous optimization of each of its three components: the warhead, the E3 ligase ligand, and, critically, the linker that tethers them. The length and composition of this linker are paramount in facilitating the formation of a stable and productive ternary complex—the cornerstone of PROTAC-mediated protein degradation.[1] This guide provides a comparative analysis of the impact of linker length on ternary complex formation, supported by experimental data and detailed methodologies.

The fundamental role of the linker is to bridge the target Protein of Interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to enable ubiquitination and subsequent degradation of the target protein.[1] An improperly designed linker can lead to suboptimal outcomes. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[2][] Conversely, a linker that is too long can result in an unstable ternary complex with excessive flexibility, leading to inefficient ubiquitination.[1] Therefore, identifying the optimal linker length is a critical and often empirically determined step in the development of potent and selective PROTACs.

The PROTAC Signaling Pathway and Ternary Complex Formation

PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The bifunctional PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ligase to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, thereby eliminating it from the cell.

PROTAC Signaling Pathway cluster_0 cluster_1 Ternary Complex Formation cluster_2 p PROTAC tc POI-PROTAC-E3 Ternary Complex p->tc Binds poi Protein of Interest (POI) poi->tc Binds e3 E3 Ubiquitin Ligase e3->tc Binds ub Ubiquitination tc->ub Facilitates deg 26S Proteasome Degradation ub->deg Marks for

A diagram of the PROTAC-mediated protein degradation pathway.

The relationship between linker length and PROTAC efficacy is often non-linear, creating a "sweet spot" where degradation is maximal. Outside this optimal range, efficacy diminishes.

Linker Length Efficacy cluster_0 Linker Length vs. Efficacy Too Short Too Short Steric Hindrance Steric Hindrance Too Short->Steric Hindrance Leads to Optimal Length Optimal Length Productive\nTernary Complex Productive Ternary Complex Optimal Length->Productive\nTernary Complex Enables Too Long Too Long Inefficient\nUbiquitination Inefficient Ubiquitination Too Long->Inefficient\nUbiquitination Leads to Reduced Efficacy Reduced Efficacy Steric Hindrance->Reduced Efficacy Maximal Efficacy Maximal Efficacy Productive\nTernary Complex->Maximal Efficacy Inefficient\nUbiquitination->Reduced Efficacy

The logical relationship between linker length and PROTAC efficacy.

Comparative Data on Linker Length and Degradation Efficacy

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Systematic evaluation of a series of PROTACs with varying linker lengths is essential to identify the most potent degrader. The following table summarizes quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker Type / LengthKey FindingsReference
Estrogen Receptor α (ERα) VHLAlkyl Chain (9, 12, 16, 19, 21 atoms)A 16-atom linker was found to be optimal for ERα degradation. Both shorter and longer linkers resulted in significantly reduced efficacy.
p38α Cereblon (CRBN)PEG/Alkyl (8 to 17 atoms)A linker length of 15-17 atoms was identified as the most effective for p38α degradation. Linkers shorter than 15 atoms induced poor degradation.
TBK1 VHLAlkyl/Ether (7 to 29 atoms)Degradation was not observed for linkers below 12 atoms. Linkers between 12 and 29 atoms all exhibited potent degradation, with a 21-atom linker being optimal (DC₅₀ = 3 nM, Dₘₐₓ = 96%).
BRD4 Cereblon (CRBN)PEG (0 to 5 PEG units)An unusual pattern was observed where shorter (0 PEG units) and longer (4-5 PEG units) linkers were more potent than those of intermediate length (1-2 PEG units).
BRD4 VHLPEGIn contrast to the CRBN-based series, potency decreased as the linker length increased.
Bruton's Tyrosine Kinase (BTK) Cereblon (CRBN)PEG (≥ 4 PEG units)Longer linkers did not impair binary binding affinity for BTK or CRBN and resulted in potent degradation (DC₅₀ 1-40 nM). Shorter linkers showed impaired binding.

Note: DC₅₀ is the concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved.

Experimental Protocols for Evaluating Linker Performance

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below. A typical workflow involves synthesizing a library of PROTACs and then evaluating them through a series of in vitro and cellular assays.

Experimental Workflow cluster_workflow Experimental Workflow for Linker Optimization A Synthesize PROTAC Library (Varying Linker Lengths) B Biophysical Assays (SPR, ITC, TR-FRET) A->B C Cellular Degradation Assays (Western Blot, In-Cell Western) A->C E Live-Cell Ternary Complex Assay (NanoBRET) B->E D Determine DC₅₀ and Dₘₐₓ C->D F Lead Optimization D->F E->F

A typical experimental workflow for evaluating PROTAC linker efficacy.
Western Blotting for Protein Degradation

  • Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Detection: After washing, incubate the membrane with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantification: Densitometry analysis is performed to quantify the band intensities, normalizing the target protein signal to the loading control.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
  • Objective: To measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary (POI-PROTAC-E3) interactions in real-time.

  • Methodology:

    • Immobilization: Covalently immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

    • Binary Interaction Analysis: To measure the affinity of the PROTAC for the immobilized protein, inject a series of PROTAC concentrations over the sensor surface and measure the binding response.

    • Ternary Complex Formation: To assess ternary complex formation, inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the third component (the protein partner not immobilized on the chip) over the surface.

    • Data Analysis: An increase in the binding response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kₐ, kₔ) and the dissociation constant (Kₗ) can be derived from the sensorgrams. This method can also determine the cooperativity of the system.

Isothermal Titration Calorimetry (ITC)
  • Objective: To determine the thermodynamic parameters (affinity, enthalpy, entropy) of ternary complex formation.

  • Methodology:

    • Sample Preparation: Prepare purified solutions of the target protein, E3 ligase, and PROTAC in a matched dialysis buffer.

    • Experiment Setup: Load the target protein into the ITC sample cell. Load the PROTAC, or a pre-incubated complex of PROTAC and E3 ligase, into the titration syringe.

    • Titration: Perform a series of small injections of the syringe contents into the sample cell. The instrument measures the minute heat changes that occur upon binding.

    • Data Analysis: The resulting data are fitted to a binding model to calculate the dissociation constant (Kₗ), stoichiometry (n), and enthalpy (ΔH) of the interaction.

NanoBRET™ Ternary Complex Assay
  • Objective: To measure PROTAC-induced ternary complex formation within live cells, providing a more physiologically relevant context.

  • Methodology:

    • Cell Line Engineering: Create a cell line that expresses one of the proteins of interest (e.g., the E3 ligase like CRBN) fused to a NanoLuc® luciferase. The other protein (the POI) is expressed as a HaloTag® fusion.

    • Cell Plating and Labeling: Plate the engineered cells and label them with a fluorescent HaloTag® ligand (the energy acceptor).

    • PROTAC Treatment: Add the PROTAC at various concentrations to the cells.

    • Signal Detection: Add the NanoLuc® substrate (the energy donor). If the PROTAC brings the NanoLuc®-E3 ligase and HaloTag®-POI into proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur.

    • Data Analysis: The BRET ratio is calculated and plotted against the PROTAC concentration. A bell-shaped curve is often observed, characteristic of the "hook effect".

Conclusion

The length of the linker is a critical determinant of PROTAC efficacy, directly influencing the geometry and stability of the ternary complex. The presented data and methodologies underscore the necessity of systematic linker optimization for each new target and E3 ligase pair. While general principles are emerging, the optimal linker length remains an empirically determined parameter. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies, characterize the formation of the ternary complex, and ultimately accelerate the development of potent and selective protein degraders.

References

The Impact of PEG Linker Length on PROTAC Efficacy: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on optimizing Proteolysis Targeting Chimeras (PROTACs) by evaluating the critical role of polyethylene glycol (PEG) linker length. This guide provides a detailed comparison of PROTACs with varying PEG linker lengths, supported by experimental data, protocols, and visual diagrams to facilitate rational drug design.

The efficacy of a PROTAC is profoundly influenced by the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety.[1][2] Among the various linker types, PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2][3] The length of the PEG linker is not merely a spacer but a critical determinant of the PROTAC's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[1] This guide presents a head-to-head comparison of different length PEG linkers in PROTACs, summarizing key quantitative data and providing detailed experimental methodologies.

Quantitative Comparison of PROTACs with Varying PEG Linker Lengths

The following tables summarize the performance of PROTACs with different PEG linker lengths against various protein targets. The key parameters for comparison are the half-maximal degradation concentration (DC50), which indicates potency (a lower value is better), and the maximum degradation (Dmax), which indicates the efficacy of the PROTAC.

Table 1: Comparison of Estrogen Receptor α (ERα)-Targeting PROTACs

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα. The PROTACs utilized a ligand for the von Hippel-Lindau (VHL) E3 ligase.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1Alkyl9>1000<20
PROTAC 2PEG12~500~60
PROTAC 3PEG16<100>90
PROTAC 4PEG19~250~75
PROTAC 5PEG21~500~50

Data synthesized from published studies. Optimal degradation was observed with a 16-atom linker, highlighting a clear dependency on linker length for this system.

Table 2: Comparison of TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Studies on TBK1-targeting PROTACs also demonstrate a strong correlation between PEG linker length and degradation efficiency.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC APEG<12No Degradation-
PROTAC BPEG12~300~70
PROTAC CPEG21<10>95
PROTAC DPEG29~300~75

Data compiled from literature. For TBK1, a longer linker of 21 atoms was found to be optimal, suggesting that different target-E3 ligase pairs have distinct spatial requirements.

Table 3: Comparison of Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs

Optimization of CDK9 degraders also revealed a dependency on the PEG linker length.

PROTACLinker CompositionLinker Length (PEG units)DC50 (nM)Dmax (%)
CDK9-P1PEG2>1000<30
CDK9-P2PEG4~150~80
CDK9-P3PEG6<50>90
CDK9-P4PEG8~200~70

This table represents a summary of findings in the field. A PEG linker with 6 units was most effective for CDK9 degradation in this context.

Signaling Pathways and Experimental Workflows

To understand the underlying mechanism and the methods used to evaluate these PROTACs, the following diagrams illustrate the key processes.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound Ub Ubiquitin E3_bound->Ub Ub Transfer Ub->POI_bound Ubiquitination Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

The diagram above illustrates the catalytic cycle of a PROTAC. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is recycled to engage in another degradation cycle.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Cellular Evaluation cluster_optimization Optimization Design Select Target & E3 Ligase Design PEG Linkers of Varying Lengths Synthesis Synthesize PROTAC Library Design->Synthesis Cell_Culture Cell Culture & Treatment (Varying PROTAC concentrations and timepoints) Synthesis->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant WB Western Blot Analysis Protein_Quant->WB Data_Analysis Densitometry & Data Analysis (Calculate DC50 & Dmax) WB->Data_Analysis SAR Structure-Activity Relationship (SAR) Identify Optimal Linker Length Data_Analysis->SAR

A typical workflow for evaluating PROTACs with different linkers.

The experimental workflow for comparing PROTACs with different PEG linker lengths typically involves synthesizing a library of PROTACs and then evaluating their ability to degrade the target protein in a relevant cell line. Western blotting is the gold-standard method for quantifying the reduction in target protein levels.

Linker_Logic cluster_short Too Short cluster_optimal Optimal cluster_long Too Long cluster_outcome Outcome Title Impact of PEG Linker Length on PROTAC Efficacy Short_Linker Short PEG Linker Steric_Hindrance Steric Hindrance Prevents Ternary Complex Formation Short_Linker->Steric_Hindrance Poor_Degradation Poor Degradation (High DC50, Low Dmax) Steric_Hindrance->Poor_Degradation Optimal_Linker Optimal PEG Linker Stable_Complex Stable & Productive Ternary Complex Optimal_Linker->Stable_Complex Efficient_Degradation Efficient Degradation (Low DC50, High Dmax) Stable_Complex->Efficient_Degradation Long_Linker Long PEG Linker Inefficient_Ub Inefficient Ubiquitination Due to High Flexibility & Entropic Penalty Long_Linker->Inefficient_Ub Inefficient_Ub->Poor_Degradation

Logical relationship of linker length and PROTAC performance.

The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in inefficient ubiquitination due to high conformational flexibility and an entropic penalty upon binding.

Detailed Experimental Protocols

Accurate and reproducible experimental data are essential for the meaningful comparison of PROTAC linkers. Below is a detailed methodology for a key experiment cited in this guide.

Western Blot Analysis for Protein Degradation

This protocol provides a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate the desired cells (e.g., MCF7 for ERα, HEK293T for TBK1) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the PROTACs with different PEG linker lengths in the appropriate cell culture medium.

  • Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) in parallel.

2. Cell Lysis:

  • After the treatment period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Incubate the plates on ice for 30 minutes with occasional agitation to ensure complete lysis.

  • Scrape the cells and transfer the lysates to pre-chilled microcentrifuge tubes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the soluble proteins.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Prepare the samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the corresponding loading control band.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs. The experimental data clearly demonstrate that an optimal linker length exists for each specific target protein and E3 ligase pair. Linkers that are too short or too long can significantly impair the degradation efficiency. Therefore, a systematic evaluation of a series of PROTACs with varying PEG linker lengths is a crucial step in the optimization process. The methodologies and data presented in this guide provide a framework for the rational design and evaluation of next-generation protein degraders.

References

Safety Operating Guide

Proper Disposal of Benzyl-PEG24-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of Benzyl-PEG24-alcohol

This document provides procedural guidance for the safe and compliant disposal of this compound, a reagent commonly used in bioconjugation, drug delivery, and PEGylation. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection. The disposal procedures are primarily informed by the hazardous properties of the benzyl alcohol component.

Summary of Key Disposal and Safety Information

Proper handling and disposal of this compound waste are critical to maintaining a safe laboratory environment. All waste containing this chemical, including contaminated materials, must be treated as hazardous chemical waste.[1] Disposal should be coordinated through your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.[1][2][3][4] Under no circumstances should this chemical or its solutions be poured down the drain.

ParameterInformation
Primary Disposal Route Dispose of contents and container via an approved waste disposal plant.
Spill Containment Absorb spills with inert material (e.g., sand, diatomaceous earth).
Environmental Precautions Prevent from entering drains, surface water, and ground water.
Personal Protective Equipment (PPE) Wear protective gloves, and eye/face protection.
Incompatible Materials Strong oxidizing agents.

Step-by-Step Disposal Protocol

A systematic approach is essential for the safe disposal of this compound. The following workflow outlines the necessary actions from waste generation to final disposal.

cluster_0 start Waste Generation (Pure Reagent, Solutions, Contaminated Materials) collect Collect Waste in a Labeled, Sealed, Chemically Compatible Container start->collect segregate Segregate from Incompatible Materials (e.g., Strong Oxidizing Agents) collect->segregate store Store in a Cool, Dry, Well-Ventilated Area segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Detailed Experimental Protocols

1. Waste Collection and Segregation:

  • Pure this compound: Collect any unused or waste this compound in its original container or a clearly labeled, chemically compatible, and sealable waste container.

  • Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste. Collect it in a labeled, sealed container. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials, such as absorbent pads, personal protective equipment (PPE), or labware that have come into contact with this compound, are considered contaminated. These items must be collected in a designated, sealed waste bag or container for hazardous waste.

2. Spill Management:

In the event of a spill, follow this procedure:

  • Evacuate and Ventilate: For a large spill or a spill in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Absorb Spill: Use an inert absorbent material, such as sand or diatomaceous earth, to soak up the spill.

  • Collect Absorbed Material: Carefully gather the absorbed material and place it into a sealed, labeled container for hazardous waste.

  • Clean the Area: Decontaminate the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.

3. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area.

  • Ensure containers are tightly sealed to prevent leaks or evaporation.

  • Store waste away from incompatible materials, particularly strong oxidizing agents.

4. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate from this process must be collected and disposed of as hazardous waste.

  • After triple-rinsing and allowing the container to air dry, it may be disposed of as regular trash. Be sure to deface or remove the original label.

5. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Arrange for the collection of the waste through your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

By adhering to these procedures, you will contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for any other chemicals present in your waste stream.

References

Personal protective equipment for handling Benzyl-PEG24-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment

Based on the available data for structurally similar molecules, Benzyl-PEG24-alcohol should be handled with care, assuming potential for acute oral toxicity and aquatic toxicity. The primary exposure routes in a laboratory setting are skin contact, eye contact, and inhalation of aerosols. Therefore, a comprehensive approach to personal protective equipment (PPE) is crucial.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical splash goggles should be worn at all times when handling the substance. A face shield is recommended when there is a potential for splashing.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected prior to use and changed frequently, especially after direct contact with the substance.[1]
Skin and Body Protection A laboratory coat must be worn. Additional protective clothing, such as an apron or sleeves, may be necessary for larger quantities or when splashing is likely.
Respiratory Protection Use in a well-ventilated area. If aerosols may be generated or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2]

Safe Handling and Operational Plan

Adherence to standard laboratory safety procedures is essential for minimizing risk.

Engineering Controls:

  • Always handle this compound in a chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible in the work area.[3]

Work Practices:

  • Avoid direct contact with the skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the substance.[5]

  • Prepare a designated area for handling the chemical.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined above.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Waste material should be collected in a labeled, sealed container.

  • Do not dispose of down the drain or in the general trash.

  • Contact your institution's EHS department for guidance on proper disposal procedures. It is common practice to transfer chemical waste to a licensed chemical waste disposal contractor.

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Review SDS Analogs Review SDS of Analogs (e.g., Benzyl-PEG11-alcohol) Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Review SDS Analogs->Don PPE Prepare Work Area Prepare Well-Ventilated Work Area (Fume Hood) Don PPE->Prepare Work Area Weigh/Measure Weigh or Measure This compound Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Segregate Waste Segregate Waste into Labeled Containers Perform Experiment->Segregate Waste Decontaminate Decontaminate Glassware and Work Surfaces Segregate Waste->Decontaminate Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Dispose Waste Arrange for Professional Waste Disposal Doff PPE->Dispose Waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.